Setomimycin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetyl-10-(1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl)-8,9-dihydroxy-3-methyl-4H-anthracen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O9/c1-13-11-20(39)27-29(22(13)14(2)35)25(16-7-5-9-18(37)23(16)32(27)41)26-17-8-6-10-19(38)24(17)33(42)28-21(40)12-34(4,43)31(15(3)36)30(26)28/h5-11,22,31,37-38,41-43H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEJOJJMQZEKED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=CC=C3O)C(=C2C1C(=O)C)C4=C5C(C(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989284 | |
| Record name | 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69431-87-4, 72484-73-2 | |
| Record name | Setomimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antibiotic AM 2947 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072484732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Origin of Setomimycin: A Technical Guide to its Discovery and Biosynthesis
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Setomimycin is a structurally unique dimeric polyketide antibiotic with notable antibacterial and antitumor activities. This technical guide provides an in-depth exploration of the origins of this compound, from its initial discovery to the elucidation of its complex biosynthetic pathway. We present a comprehensive overview of the producing microorganisms, the genetic basis of this compound biosynthesis, and the key enzymatic steps involved in its formation. This document summarizes quantitative data, details relevant experimental protocols, and provides visualizations of the biosynthetic machinery to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Discovery and Producing Organisms
This compound was first isolated from the culture broth of Streptomyces pseudovenezuelae strain AM-2947.[1] Subsequent research has identified other Streptomyces species as producers of this metabolite, including Streptomyces nojiriensis JCM 3382, S. aurantiacus JA4570, and S. justicei RA-WS2.[2] These soil-dwelling filamentous bacteria are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities.
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a type II polyketide synthase (PKS) system, encoded by a dedicated biosynthetic gene cluster (BGC). The most well-characterized this compound BGC is the stm cluster from Streptomyces nojiriensis JCM 3382.[2] Bioinformatic analysis of this cluster has allowed for the proposal of a detailed biosynthetic pathway, which can be divided into three main stages: polyketide chain assembly, monomer modification, and dimerization.
Polyketide Chain Assembly
The biosynthesis is initiated with the formation of a nonaketide backbone, a C19 polyketide chain. This process is catalyzed by the minimal PKS complex, which consists of three key enzymes:
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Ketosynthase α (KSα) and Ketosynthase β (KSβ)/Chain Length Factor (CLF): These enzymes are responsible for the iterative condensation of malonyl-CoA extender units.
-
Acyl Carrier Protein (ACP): This protein tethers the growing polyketide chain.
The assembly process begins with a single molecule of acetyl-CoA as the starter unit, followed by the addition of eight molecules of malonyl-CoA.[2]
Monomer Modification
Following the assembly of the polyketide chain, a series of tailoring enzymes modify the linear precursor to form the monomeric this compound subunit. The proposed functions of these enzymes, based on homology to other characterized PKS systems, are detailed in the table below.
| Gene | Proposed Enzyme Function |
| stmD | C-9 Ketoreductase |
| stmE | Aromatase |
| stmF | Thioesterase |
| stmH | Heterodimeric Cyclase |
| stmK | Heterodimeric Cyclase |
The ketoreductase, aromatase, and cyclases work in concert to achieve the characteristic aromatic ring structure of the this compound monomer. The thioesterase is responsible for releasing the completed monomer from the ACP.
Dimerization
The final step in this compound biosynthesis is the dimerization of two monomeric subunits. This crucial step is believed to be catalyzed by a cytochrome P450 monooxygenase, encoded by the stmI gene.[2] This enzyme facilitates an oxidative phenol coupling reaction to form the biaryl linkage that connects the two halves of the final this compound molecule.
Quantitative Data
The biological activity of this compound has been quantified in various assays. The following tables summarize some of the key data reported in the literature.
Table 1: α-Glucosidase Inhibitory Activity of this compound [2]
| Compound | IC50 (µM) |
| This compound | 231.26 ± 0.41 |
| Acarbose (control) | Not specified in the same units |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | Data not available in search results |
| Bacillus subtilis | Data not available in search results |
| Mycobacterium smegmatis | Data not available in search results |
Experimental Protocols
While the biosynthetic pathway for this compound has been proposed based on strong bioinformatic evidence, detailed experimental validation through gene knockout and in vitro enzymatic studies has not been extensively published. The following sections outline the general methodologies that would be employed for such validation, based on standard practices in the field of natural product biosynthesis.
Fermentation and Isolation of this compound
4.1.1. Culture Conditions for Streptomyces sp. RA-WS2
A detailed fermentation protocol for the production of this compound from Streptomyces sp. RA-WS2 has been described. The process involves a multi-stage cultivation to generate sufficient biomass and induce secondary metabolite production.
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Pre-seed Medium: Soluble starch (25.0 g/L), soyabean meal (15.0 g/L), calcium carbonate (4.0 g/L), and yeast extract (2.0 g/L), with the pH adjusted to 6.8.
-
Seed Medium: Same composition as the pre-seed medium.
-
Production Medium: Same composition as the pre-seed medium.
-
Fermentation Parameters:
-
Temperature: 28 °C
-
Agitation: 200 rpm (for pre-seed and seed cultures), 100 rpm (for production)
-
Aeration: 0.5 vvm (for production in a 7-L fermenter)
-
Duration: 6 days for production.
-
4.1.2. Extraction and Purification
-
Homogenize the fermented broth with 10% methanol.
-
Extract the homogenized broth with an equal volume of ethyl acetate.
-
Concentrate the ethyl acetate extract to obtain the crude product.
-
Subject the crude extract to activity-guided purification using Thin Layer Chromatography (TLC) and preparative TLC to isolate pure this compound.
Genetic Manipulation of the stm Gene Cluster (Proposed)
To experimentally validate the function of individual genes within the stm cluster, targeted gene disruption would be necessary. A standard approach for this in Streptomyces is through homologous recombination.
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Construct a Gene Disruption Vector:
-
Clone the upstream and downstream flanking regions of the target stm gene into a suitable E. coli - Streptomyces shuttle vector.
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Insert an antibiotic resistance cassette between the flanking regions.
-
-
Conjugal Transfer:
-
Introduce the disruption vector into the producing Streptomyces strain via intergeneric conjugation from a donor E. coli strain (e.g., ET12567/pUZ8002).
-
-
Selection of Mutants:
-
Select for exconjugants that have undergone a double-crossover homologous recombination event, resulting in the replacement of the target gene with the resistance cassette.
-
-
Metabolite Analysis:
-
Cultivate the mutant strain under the same conditions as the wild-type.
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Analyze the metabolite profile of the mutant using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the absence of this compound and the potential accumulation of biosynthetic intermediates.
-
In Vitro Enzymatic Assays (Proposed)
To confirm the specific catalytic function of the Stm enzymes, in vitro assays with purified proteins are required.
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Heterologous Expression and Purification:
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Clone the coding sequence of the target stm gene (e.g., stmI) into an expression vector (e.g., pET series).
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Overexpress the protein in a suitable host, such as E. coli BL21(DE3).
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Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
-
Enzymatic Assay:
-
For the StmI (P450) enzyme, the assay would involve incubating the purified enzyme with the monomeric this compound precursor in the presence of a suitable redox partner system (e.g., a ferredoxin and ferredoxin reductase) and NADPH.
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The reaction products would be analyzed by HPLC and LC-MS to detect the formation of dimeric this compound.
-
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Gene Function Validation
References
- 1. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Setomimycin: Discovery, Isolation, and Characterization from Streptomyces pseudovenezuelae
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Setomimycin is a dimeric, nonaketide-derived biaryl antibiotic discovered from the fermentation broth of Streptomyces pseudovenezuelae.[1] This molecule exhibits a range of biological activities, including potent antibacterial effects against Gram-positive bacteria and notable antitumor properties.[1][2] Its unique structure, assembled by a type II polyketide synthase (PKS) system, involves the oxidative coupling of two monomeric units.[3] This guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and a summary of its biosynthetic pathway. The information is intended to serve as a technical resource for researchers in natural product discovery, microbiology, and oncology drug development.
Discovery of this compound
This compound was first isolated from the culture broth of Streptomyces strain AM-2947, which was identified as Streptomyces pseudovenezuelae.[1][4] The compound was initially noted for its activity against Gram-positive bacteria, including Mycobacteria, and was later found to possess antitumor activity against Sarcoma-180 solid tumors in mice.[1]
Physicochemical Properties
This compound is a weakly acidic substance with the following characteristics.[1]
| Property | Value | Reference |
| Molecular Formula | C₃₄H₂₈O₉ | [1] |
| Molecular Weight | 580 | [1] |
| UV Absorption λmax (nm) | 228, 268, 422 | [1] |
| Classification | Type II Polyketide, Biaryl Anthraquinone | [2][3][5] |
Biosynthesis of this compound
The biosynthesis of this compound is governed by a type II polyketide synthase (PKS) gene cluster. The process begins with an acetyl-CoA starter unit, followed by the iterative addition of eight malonyl-CoA extender units to form a C₁₈ nonaketide chain.[2] This linear polyketide undergoes a series of enzyme-catalyzed cyclization, aromatization, and ketoreduction steps to form the monomeric ring structure. The final, defining step is the crucial intermolecular oxidative phenol coupling of two monomers, catalyzed by a P450 enzyme (StmI), to form the dimeric this compound structure.[2][3]
References
Setomimycin-Producing Streptomyces Strains: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setomimycin is a potent bioactive secondary metabolite belonging to the anthraquinone class of polyketides, produced by several species of the genus Streptomyces. This technical guide provides a comprehensive overview of this compound, including its known producing strains, biosynthesis, and biological activities. Detailed experimental protocols for the isolation, identification, fermentation, extraction, purification, and bioactivity assessment of this compound are presented. Furthermore, this guide summarizes the quantitative data on its production and biological efficacy in structured tables and visualizes key pathways using Graphviz diagrams to facilitate a deeper understanding for research and drug development purposes.
Introduction to this compound
This compound is a dimeric anthraquinone antibiotic with a molecular formula of C₃₄H₂₈O₉ and a molecular weight of 580 g/mol [1]. It is known to be produced by several Streptomyces species, including Streptomyces nojiriensis JCM3382, Streptomyces aurantiacus JA4570, Streptomyces justiciae RA-WS2, and Streptomyces pseudovenezuelae AM-2947[2]. This compound exhibits a range of biological activities, making it a compound of interest for further investigation.
Chemical Structure
The chemical structure of this compound is characterized by a 9,9'-bianthracene core, classifying it as a bis-anthraquinone.
Biological Activities
This compound has demonstrated a variety of biological activities, including:
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Antibacterial activity: It is active against Gram-positive bacteria, including Mycobacterium species[1].
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Anticancer activity: this compound has shown antitumor activity against Sarcoma-180 solid tumors in mice and cytotoxic effects against various cancer cell lines[1].
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α-Glucosidase inhibitory activity: It has been identified as an inhibitor of α-glucosidase, suggesting potential applications in the management of type 2 diabetes[2].
-
Anti-inflammatory activity: Studies have indicated that this compound possesses anti-inflammatory properties.
This compound-Producing Streptomyces Strains
Several Streptomyces strains have been identified as producers of this compound. These are typically isolated from soil samples.
Table 1: Known this compound-Producing Streptomyces Strains
| Strain Designation | Species | Source | Reference |
| JCM3382 | Streptomyces nojiriensis | Not Specified | [2] |
| JA4570 | Streptomyces aurantiacus | Not Specified | [2] |
| RA-WS2 | Streptomyces justiciae | Soil from Shivalik Foothills, India | [3][4] |
| AM-2947 | Streptomyces pseudovenezuelae | Not Specified | [1] |
Biosynthesis of this compound
This compound is synthesized via a type II polyketide synthase (PKS) pathway. The biosynthetic gene cluster (BGC) for this compound contains the necessary genes for the assembly of the polyketide backbone, its subsequent modification, and dimerization.
This compound Biosynthetic Gene Cluster
The this compound BGC includes genes encoding for:
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Minimal PKS: Responsible for the synthesis of the nonaketide (C₁₈) backbone from one acetyl-CoA starter unit and eight malonyl-CoA extender units.
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Ketoreductase, Aromatase, and Cyclase: Enzymes that modify and cyclize the polyketide chain to form the monomeric anthraquinone core.
-
Dimerizing Enzyme: A key enzyme, often a cytochrome P450, that catalyzes the oxidative coupling of two monomer units to form the final dimeric structure of this compound.
Regulation of this compound Production
The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks. A well-studied model for this regulation is the A-factor signaling pathway in Streptomyces griseus, which controls streptomycin production and can be considered a general model for antibiotic production in Streptomyces.
A-factor is a γ-butyrolactone (GBL), a small diffusible signaling molecule that acts as a microbial hormone. At a critical concentration, it triggers a signaling cascade that leads to the activation of antibiotic biosynthetic gene clusters.
Caption: A-factor signaling cascade in Streptomyces.
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound research.
Isolation and Identification of this compound-Producing Streptomyces
Caption: Workflow for isolating Streptomyces.
Protocol:
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Sample Collection: Collect soil samples from diverse environments.
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Pre-treatment: Air-dry the soil samples at room temperature for 7-10 days or heat at 50°C for 1 hour to reduce the population of other bacteria.
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Serial Dilution: Suspend 1 g of pre-treated soil in 9 mL of sterile saline solution (0.85% NaCl) and perform serial dilutions up to 10⁻⁶.
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Plating: Spread 100 µL of each dilution onto selective agar media such as Starch Casein Agar (SCA) or Glycerol Asparagine Agar, supplemented with antifungal (e.g., Nystatin, 50 µg/mL) and antibacterial (e.g., Nalidixic acid, 20 µg/mL) agents to inhibit the growth of fungi and other bacteria.
-
Incubation: Incubate the plates at 28-30°C for 7-14 days.
-
Colony Selection: Observe the plates for characteristic chalky, dry, and pigmented colonies of Streptomyces.
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Purification: Isolate and purify distinct colonies by repeated streaking on fresh SCA plates.
-
Secondary Screening: Screen the pure isolates for antimicrobial activity using methods like the cross-streak assay against test organisms.
-
Identification: Characterize promising isolates based on morphological (e.g., spore chain morphology) and molecular (16S rRNA gene sequencing) methods.
Fermentation for this compound Production
Optimized Fermentation Parameters for Streptomyces sp. RA-WS2:
A Taguchi L9 orthogonal array design was used to optimize the production of this compound by Streptomyces sp. RA-WS2, resulting in a 16.8-fold increase in yield[3][5].
Table 2: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimized Value | Initial Yield (mg/L) | Final Yield (mg/L) |
| Carbon Source (Glycerol) | 150 g/L | 40 | 675 |
| Nitrogen Source (Soyabean meal) | 7.5 g/L | ||
| Agitation | 100 RPM | ||
| Air Flow Rate | 20 LPM | ||
| Temperature | 30°C | ||
| pH | 6.5 - 7.5 | ||
| Incubation Time | 96 - 108 hours |
Protocol:
-
Inoculum Preparation: Inoculate a loopful of a pure Streptomyces culture into a seed medium (e.g., ISP2 broth) and incubate at 30°C for 48-72 hours on a rotary shaker (200 rpm).
-
Production Medium: Prepare the production medium with the optimized components as listed in Table 2.
-
Fermentation: Inoculate the production medium with the seed culture (5-10% v/v) and incubate in a fermenter under the optimized conditions.
-
Monitoring: Monitor the fermentation process by measuring parameters such as pH, cell growth (dry cell weight), and this compound production (e.g., by HPLC).
Extraction and Purification of this compound
References
- 1. galaxypub.co [galaxypub.co]
- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A biostatistical approach for augmenting rare bianthraquinone antibiotic production by Streptomyces sp. RA-WS2 using Taguchi design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and taxonomy of Streptomyces justiciae strain RA-WS2: a novel this compound producing actinobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Setomimycin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setomimycin is a dimeric polyketide antibiotic belonging to the biaryl class of natural products, produced by Streptomyces nojiriensis JCM3382. Its unique 9,9'-bianthryl scaffold has attracted interest for its potential biological activities. The biosynthesis of this compound is orchestrated by a Type II polyketide synthase (PKS) gene cluster, herein referred to as the stm cluster. This technical guide provides a comprehensive overview of the genetic organization, proposed biosynthetic pathway, and key enzymatic functions within the this compound biosynthetic gene cluster (BGC). The information presented is intended to serve as a valuable resource for researchers engaged in natural product biosynthesis, synthetic biology, and drug discovery.
Genetic Organization of the this compound Biosynthetic Gene Cluster
The this compound BGC from Streptomyces nojiriensis JCM3382 is comprised of a series of genes encoding the enzymatic machinery required for the assembly and modification of the polyketide backbone, as well as for regulation and self-resistance. The genetic organization, based on sequence analysis and comparison with homologous clusters, is summarized in the table below.
| Gene | Proposed Function |
| stmA | Ketoacyl synthase (KSα) |
| stmB | Chain length factor (KSβ) |
| stmC | Acyl carrier protein (ACP) |
| stmD | C-9 Ketoreductase |
| stmE | Aromatase |
| stmF | Thioesterase (TEII) |
| stmH | Heterodimeric cyclase subunit |
| stmK | Heterodimeric cyclase subunit |
| stmI | Cytochrome P450 monooxygenase |
| stmM | Ferredoxin |
| stmL | NTF2-like protein |
| stmN | NTF2-like protein |
| stmJ | MFS transporter (Self-resistance) |
| stmP | Putative biosynthetic enzyme |
| stmR | TetR-family transcriptional regulator |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process initiated by the minimal PKS complex and followed by a series of tailoring reactions including ketoreduction, cyclization, aromatization, and a crucial dimerization step.
Caption: Proposed biosynthetic pathway of this compound.
Polyketide Chain Assembly
The biosynthesis is initiated by the minimal Type II PKS, which consists of the ketosynthase subunits StmA (KSα) and StmB (KSβ, also known as the chain length factor), and the acyl carrier protein (ACP) StmC.[1] This complex catalyzes the decarboxylative condensation of one molecule of acetyl-CoA as a starter unit with eight molecules of malonyl-CoA as extender units to form a linear C18 poly-β-keto chain attached to the ACP.[1]
Post-PKS Modifications
Following the synthesis of the linear polyketide chain, a series of tailoring enzymes modify the intermediate to form the monomeric precursor of this compound.
-
Ketoreduction: The C-9 ketoreductase, StmD, is proposed to stereospecifically reduce the C-9 keto group of the nascent polyketide chain. This is a critical step in determining the subsequent cyclization pattern.
-
Aromatization and Cyclization: The aromatase StmE and the heterodimeric TcmI-like cyclases StmH and StmK are predicted to catalyze the cyclization and aromatization of the polyketide chain to form the three-ring aromatic core of the this compound monomer.[1][2]
-
Thioester Release: The thioesterase StmF is believed to be responsible for releasing the fully formed monomeric intermediate from the ACP.[1]
Dimerization
The final and defining step in this compound biosynthesis is the dimerization of two monomeric units. This oxidative coupling is catalyzed by the cytochrome P450 monooxygenase, StmI, likely in conjunction with the ferredoxin, StmM.[1][2] This reaction forms the C-C bond that links the two anthrone monomers to create the final bianthryl structure of this compound.
Experimental Protocols
While detailed, step-by-step experimental protocols for the characterization of each stm gene product are not extensively published, the general methodologies employed in the study of such biosynthetic pathways are well-established. Below are generalized protocols that would be used to validate the proposed functions of the key enzymes in the this compound BGC.
Heterologous Expression and Purification of Stm Proteins
Caption: General workflow for heterologous protein expression.
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Gene Amplification and Cloning: The coding sequence of the target stm gene (e.g., stmD, stmI) would be amplified from S. nojiriensis genomic DNA using PCR with gene-specific primers. The amplified product would then be cloned into a suitable expression vector, such as pET-28a(+), which often includes an N- or C-terminal affinity tag (e.g., His-tag) for purification.
-
Transformation and Expression: The resulting expression plasmid would be transformed into a suitable E. coli expression host, such as BL21(DE3). A starter culture would be grown overnight and then used to inoculate a larger volume of LB medium. Protein expression would be induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density. The culture would then be incubated for several hours at a reduced temperature to enhance soluble protein production.
-
Protein Purification: Cells would be harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The crude lysate would be clarified by centrifugation, and the supernatant containing the soluble protein would be loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column would be washed, and the target protein eluted with an appropriate buffer (e.g., containing imidazole).
-
Protein Verification: The purity of the eluted protein would be assessed by SDS-PAGE, and the protein concentration would be determined using a method such as the Bradford assay.
Enzymatic Assays
-
Ketoreductase (StmD) Assay: The activity of purified StmD would be determined by monitoring the oxidation of the cofactor NADPH to NADP+ at 340 nm in the presence of a suitable polyketide mimic substrate. The reaction mixture would typically contain the purified enzyme, NADPH, and the substrate in a suitable buffer.
-
Cytochrome P450 (StmI) Dimerization Assay: An in vitro reconstitution assay would be performed to confirm the dimerization activity of StmI. This would involve incubating the purified StmI with its redox partner, StmM, a suitable electron-donating system (e.g., NADPH and a ferredoxin reductase), and the monomeric this compound precursor. The reaction products would be extracted and analyzed by HPLC and mass spectrometry to detect the formation of this compound.
Regulation of the this compound Gene Cluster
The expression of the stm gene cluster is likely to be tightly regulated to ensure that the production of the antibiotic occurs at the appropriate time and in response to specific environmental or physiological cues.
Caption: Proposed regulation of the this compound gene cluster.
The stm cluster contains a gene, stmR, which is predicted to encode a TetR-family transcriptional regulator.[3] These regulators typically act as repressors, binding to operator sites in the promoter regions of their target genes and blocking transcription. The binding of a small molecule inducer, often a precursor or product of the biosynthetic pathway, can cause a conformational change in the TetR protein, leading to its dissociation from the DNA and de-repression of gene expression.[3] Further experimental work, such as gene knockout studies and electrophoretic mobility shift assays (EMSAs), is required to elucidate the precise role of StmR and to identify the signaling molecules that control its activity in the regulation of this compound biosynthesis.
References
- 1. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New TetR Family Transcriptional Regulator Required for Morphogenesis in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
Setomimycin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setomimycin is a naturally occurring antibiotic belonging to the bianthracene class of aromatic polyketides.[1] First isolated from Streptomyces pseudovenezuelae, it has since been identified in other Streptomyces species.[2][3] This compound has garnered significant interest within the scientific community due to its potent biological activities, which include antibacterial effects against Gram-positive bacteria, as well as notable antitumor properties.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental methodologies and relevant biological pathways.
Chemical Structure and Physicochemical Properties
This compound is a dimeric pre-anthraquinone, a characteristic that defines its complex chemical architecture. Its structure is the result of a unique dimerization of a nonaketide-derived monomeric intermediate.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₂₈O₉ | [2][3][4] |
| Molecular Weight | 580.59 g/mol | [4] |
| CAS Number | 69431-87-4 | [1][3][4] |
| IUPAC Name | (9,9'-Bianthracene)-4,4'(1H,1'H)-dione, 1,1'-diacetyl-2,3-dihydro-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl- | [3][4] |
| Synonyms | Antibiotic A 39183B, AM-2947 | [4] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in Chloroform and DMSO. |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Reference(s) |
| UV-Vis Absorption (λmax) | 228 nm, 268 nm, 422 nm | [2] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its antibacterial and anticancer effects being the most prominent.
Antibacterial Activity
This compound is effective against a variety of Gram-positive bacteria, including several species of clinical relevance.
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria
| Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 1.56 - 8 | [5] |
| Bacillus subtilis | 1.56 - 16 | [5] |
| Bacillus cereus | 1.56 - 4 | [5] |
| Micrococcus luteus | 4 | [5] |
| Mycobacterium smegmatis | 3.13 |
Anticancer Activity
In addition to its antibacterial properties, this compound has demonstrated significant potential as an anticancer agent. It has been shown to reduce tumor growth in a Sarcoma-180 mouse solid tumor model. The primary mechanism for its anticancer effects appears to be the inhibition of the MEK/ERK signaling pathway, a critical cascade in cell proliferation and survival.[4] Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of both MEK and ERK.[4]
Other Activities
This compound has also been identified as an inhibitor of the SARS-CoV-2 main protease (Mpro) with an IC₅₀ value of 12.02 µM, suggesting potential antiviral applications.[5] Additionally, it exhibits anti-inflammatory and antioxidant properties.[5]
Experimental Protocols
Isolation and Purification of this compound
The following is a representative protocol for the isolation and purification of this compound from a Streptomyces species culture.
-
Fermentation: Inoculate a suitable production medium with a seed culture of the Streptomyces strain. Incubate for 7-10 days at 28-30°C with shaking.
-
Separation: Separate the culture broth from the mycelial cake by centrifugation or filtration.
-
Extraction: Extract the supernatant and the mycelial cake (after homogenization) with an equal volume of a solvent such as ethyl acetate.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents (e.g., chloroform-methanol) to separate the components.
-
Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC). Pool the fractions containing this compound.
-
Final Purification: Achieve final purification of this compound using techniques like preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis spectroscopy.
Minimum Inhibitory Concentration (MIC) Assay
The following protocol outlines the determination of the MIC of this compound using the broth microdilution method.
-
Preparation of this compound Stock Solution: Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Preparation of Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Biosynthesis of this compound
This compound is synthesized via a type II polyketide synthase (PKS) pathway. The process begins with the assembly of a nonaketide chain from an acetyl-CoA starter unit and eight malonyl-CoA extender units. This linear polyketide undergoes a series of enzymatic modifications, including cyclization, aromatization, and a crucial dimerization step to form the final bianthracene structure.
Conclusion
This compound is a structurally complex natural product with a compelling profile of biological activities. Its potent antibacterial and anticancer properties, particularly its mechanism of action involving the inhibition of the MEK/ERK pathway, make it a valuable lead compound for drug discovery and development. Further research into its synthesis, mechanism of action, and therapeutic potential is warranted.
References
- 1. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of ketomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
Setomimycin: A Technical Guide on its Antibiotic Activity and Molecular Characteristics
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Setomimycin is a dimeric, pre-anthraquinone, aromatic polyketide antibiotic produced by several species of Streptomyces.[1][2] First isolated from Streptomyces pseudovenezuelae, it exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria, including mycobacteria.[1] While its efficacy against these pathogens has been established, its precise molecular mechanism of action as an antibiotic remains an area of active investigation, with a specific bacterial target yet to be fully elucidated in published literature. Beyond its antibacterial properties, this compound has demonstrated other significant biological activities, including antitumor, α-glucosidase inhibition, and potential antiviral effects against SARS-CoV-2 by inhibiting its main protease. This guide provides a comprehensive overview of the known antibacterial activity of this compound, details its well-characterized biosynthetic pathway, outlines key experimental protocols for its study, and summarizes its diverse biological effects to inform future research and development efforts.
Antibacterial Spectrum and Efficacy
This compound's primary therapeutic potential as an antibiotic lies in its activity against a range of Gram-positive bacteria. Its potency is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible bacterial growth.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | 1.56 - 8 | [2] |
| Bacillus cereus | 1.56 - 4 | [2] |
| Bacillus subtilis | 1.56 - 16 | [2] |
| Micrococcus luteus | 4 | |
| Mycobacterium smegmatis | 1.56 - 3.13 | [2] |
Core Mechanism of Antibacterial Action
The specific molecular target and mechanism through which this compound exerts its bactericidal or bacteriostatic effects are not yet fully characterized in the available scientific literature. While many antibiotics function by inhibiting essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication (e.g., by targeting DNA gyrase or topoisomerases), the cognate target for this compound has not been definitively identified.[3][4][5] The following diagram illustrates the current understanding.
Other Characterized Biological Activities
In addition to its antibacterial effects, this compound has been investigated for other therapeutic applications. These activities are distinct from its antibacterial action and involve different molecular targets.
Table 2: Inhibition of Non-Bacterial Molecular Targets by this compound
| Target | Activity Type | IC₅₀ Value | Reference(s) |
| α-Glucosidase | Enzyme Inhibition | 231.26 ± 0.41 µM | [2][6] |
| SARS-CoV-2 Mpro | Enzyme Inhibition | 12.02 ± 0.046 µM | [7] |
Biosynthesis of this compound
This compound is a nonaketide-derived biaryl polyketide.[6][8] Its complex structure is assembled by a Type II polyketide synthase (PKS) system and a series of post-PKS tailoring enzymes. The biosynthetic gene cluster (BGC) contains all the necessary enzymatic machinery for its creation, from precursor assembly to the final dimerization.[2][8]
The core synthesis involves the condensation of one acetyl-CoA starter unit with eight malonyl-CoA extender units to form a C₁₈ linear polyketide chain. This chain then undergoes a series of modifications including ketoreduction, cyclization, aromatization, and thioesterase cleavage to form the monomeric unit. The final step is a crucial oxidative phenol coupling reaction, catalyzed by a P450 enzyme, which dimerizes two monomeric units to form the final this compound structure.[2][8]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method, following established guidelines. This quantitative assay is fundamental to assessing its antibacterial potency.[9][10]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution (e.g., in DMSO).
-
96-well microtiter plates (U- or flat-bottom).[11]
-
Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth, CAMHB).[12]
-
Bacterial inoculum, standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).[11]
-
Sterile diluents.
-
Microplate reader or incubator.
Protocol:
-
Preparation of Antibiotic Dilutions: a. Dispense 50 µL of sterile broth into wells in columns 2 through 11 of a 96-well plate. Dispense 100 µL into column 12 (sterility control).[9] b. Prepare a 2x working stock of this compound in broth. Add 100 µL of this stock to column 1. c. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting. d. Repeat this transfer sequentially from column 2 through column 10. Discard the final 50 µL from column 10. Column 11 serves as the growth control (no antibiotic).[9]
-
Inoculation: a. Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. b. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[11] c. Add 50 µL of this standardized inoculum to each well from column 1 to column 11. Do not add bacteria to the sterility control in column 12.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[9]
-
Determination of MIC: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well). b. Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits ≥90% of growth compared to the control well (column 11).[13]
Conclusion and Future Directions
This compound is a potent antibacterial agent against Gram-positive bacteria. However, a significant knowledge gap exists regarding its specific mode of action. Future research should prioritize the identification of its molecular target within the bacterial cell. Techniques such as affinity chromatography, cellular thermal shift assays (CETSA), or screening of resistant mutants could be employed to de-convolute its mechanism. Elucidating this mechanism is critical for understanding potential resistance pathways and for the rational design of more potent derivatives, ultimately paving the way for its potential development as a clinical therapeutic.
References
- 1. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel DNA Gyrase-Targeting Antibiotic through the Chemical Perturbation of Streptomyces venezuelae Sporulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
Setomimycin: A Technical Guide to its Antitumor Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setomimycin, a bisaryl anthraquinone antibiotic produced by Streptomyces species, has demonstrated notable antitumor properties in preclinical studies.[1][2][3] This document provides a comprehensive technical overview of the existing research on this compound's anticancer activities, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel oncology therapeutics.
Introduction
This compound is a secondary metabolite isolated from strains of Streptomyces, such as Streptomyces pseudovenezuelae and Streptomyces sp. strain RA-WS2.[1][2] Initially identified for its antibacterial activity, subsequent research has highlighted its potential as an anticancer agent.[1][2] It belongs to the class of biaryl polyketides, compounds known for a diverse range of biological activities.[3] This guide focuses on the evidence supporting its efficacy against cancer cells, particularly its impact on key signaling pathways and its performance in both in vitro and in vivo models.
Antitumor Activity & Efficacy
This compound has shown efficacy against various cancer cell lines, including colon (HCT-116) and breast cancer (MCF-7), as well as solid tumors in animal models like Sarcoma-180 and mammary carcinoma (4T1).[1][2]
In Vitro Studies
In vitro assays have demonstrated this compound's ability to inhibit the proliferation and migration of cancer cells. Specifically, it has been shown to affect the MEK/ERK signaling pathway in a dose-dependent manner.[2]
In Vivo Studies
Animal studies have corroborated the in vitro findings, showing significant reduction in tumor size and weight. An aggressive orthotopic mouse model of mammary carcinoma (4T1) demonstrated a substantial decrease in tumor volume and weight after treatment with this compound.[2] Early studies also confirmed its activity against Sarcoma-180 solid tumors in mice.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound's antitumor effects.
| In Vivo Model | Metric | Result | Reference |
| 4T1 Mammary Carcinoma (Mouse) | Primary Tumor Weight Reduction | ~76% | [2] |
| 4T1 Mammary Carcinoma (Mouse) | Tumor Volume Reduction | 90.5% | [2] |
| Sarcoma-180 (Mouse) | Antitumor Activity | Active against solid tumors | [1] |
| In Vitro Model | Target Pathway | Effective Concentration | Reference |
| HCT-116 Cells | MEK/ERK Pathway | 6.5 µM & 8 µM | [2] |
| MCF-7 Cells | MEK/ERK Pathway | 5.5 µM & 7 µM | [2] |
Mechanism of Action: MEK/ERK Pathway Inhibition
The primary reported mechanism for this compound's antitumor activity is the inhibition of the MEK/ERK signaling pathway.[2] This pathway, also known as the MAPK/ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. By reducing the expression of MEK and ERK, this compound effectively disrupts this process, thereby inhibiting cancer cell proliferation and migration.[2]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to evaluate this compound's properties, based on standard laboratory practices.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[4]
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a predetermined density and incubated under standard conditions (37°C, 5% CO₂) for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. IC50 values (the concentration at which 50% of cell growth is inhibited) are determined from the dose-response curve.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the therapeutic efficacy of a compound in a living system.
Protocol:
-
Cell Implantation: An aggressive cancer cell line (e.g., 4T1 murine mammary carcinoma cells) is implanted orthotopically into the mammary fat pad of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Animals are randomized into a control group (receiving vehicle) and a treatment group (receiving this compound).
-
Treatment Administration: this compound is administered according to a predetermined schedule, dose, and route (e.g., intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Endpoint: The study is concluded after a set period (e.g., two weeks) or when tumors in the control group reach a predetermined maximum size.
-
Analysis: At the endpoint, animals are euthanized, and primary tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Clinical Development
To date, there is no publicly available information from the search results regarding clinical trials of this compound for cancer treatment in humans. The current body of evidence is based on preclinical in vitro and in vivo studies. Further investigation is required to establish its safety and efficacy profile in a clinical setting.
Conclusion
This compound presents a promising profile as an antitumor agent. Its demonstrated ability to inhibit the MEK/ERK pathway and significantly reduce tumor growth in preclinical models warrants further investigation.[2] Future research should focus on elucidating a more detailed mechanism of action, exploring its efficacy in a broader range of cancer types, and conducting formal preclinical toxicology studies to pave the way for potential clinical trials. This technical guide summarizes the foundational data necessary for scientists and drug developers to consider this compound as a candidate for further oncological research.
References
Setomimycin: A Technical Whitepaper on its Potential as a SARS-CoV-2 Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setomimycin, a tetrahydroanthracene antibiotic, has emerged as a promising candidate for antiviral therapy, with recent studies highlighting its potent inhibitory activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This document provides a comprehensive technical overview of the current research on this compound's antiviral properties, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of virology and drug development.
Introduction
The COVID-19 pandemic, caused by the novel coronavirus SARS-CoV-2, spurred an urgent global search for effective antiviral therapeutics. One such avenue of investigation has been the exploration of natural compounds with potential inhibitory effects on viral replication. This compound, a rare antibiotic first isolated from Streptomyces pseudovenezuelae, has demonstrated significant in vitro activity against the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle.[1][2][3] This whitepaper synthesizes the available data on this compound, presenting it in a structured format to facilitate further research and development efforts.
Mechanism of Action: Targeting the SARS-CoV-2 Main Protease
The antiviral activity of this compound against SARS-CoV-2 is attributed to its inhibition of the main protease (Mpro), also known as 3C-like protease.[1][2] Mpro plays an essential role in the viral replication cycle by cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs). This proteolytic processing is a prerequisite for the assembly of the viral replication and transcription complex.[4]
In silico molecular docking studies have suggested that this compound binds to the Mpro active site, specifically interacting with the Glu166 residue.[1][2] This interaction is thought to prevent the dimerization of the Mpro monomer, which is necessary for its enzymatic activity.[1][2] By inhibiting Mpro, this compound effectively halts the maturation of viral proteins, thereby disrupting the replication of SARS-CoV-2.
Below is a diagram illustrating the SARS-CoV-2 replication cycle and the specific point of intervention by this compound.
Quantitative Data Summary
The efficacy of this compound as a SARS-CoV-2 Mpro inhibitor and its effect on cell viability have been quantitatively assessed. The following tables summarize the key findings.
Table 1: In Vitro Antiviral Activity of this compound
| Parameter | Virus/Target | Assay | Value | Reference |
| IC50 | SARS-CoV-2 Mpro | FRET-based Enzymatic Assay | 12.02 ± 0.046 µM | [1][2] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Concentration Range | Observation | Reference |
| RAW 264.7 | MTT Assay | 0.15 to 1.25 µM | No appreciable cell death | [1] |
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Detailed Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the evaluation of this compound's antiviral potential.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)
This protocol outlines a fluorescence resonance energy transfer (FRET) based enzymatic assay to determine the inhibitory potential of this compound against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
This compound (test compound)
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations.
-
In a 96-well black microplate, add the diluted this compound solutions.
-
Add the SARS-CoV-2 Mpro solution to each well containing the test compound and incubate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well. The final concentration of the substrate should be at or near its Km value.
-
Immediately measure the fluorescence signal (Excitation: ~340 nm, Emission: ~490 nm) at regular intervals for a defined period (e.g., 30-60 minutes) using a fluorescence microplate reader.
-
Include appropriate controls: a positive control (Mpro + substrate, no inhibitor) and a negative control (substrate only, no Mpro).
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound on a mammalian cell line.
Materials:
-
RAW 264.7 macrophage cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate the cells with the compound for the desired duration (e.g., 24 or 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot it against the concentration of this compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a viable candidate for further investigation as a SARS-CoV-2 antiviral agent. Its demonstrated in vitro inhibition of the viral main protease at a micromolar concentration, coupled with low cytotoxicity at effective concentrations, provides a solid foundation for preclinical development.
Future research should focus on:
-
Broad-spectrum antiviral activity: Investigating the efficacy of this compound against other coronaviruses and RNA viruses to determine its potential as a broad-spectrum antiviral.
-
In vivo studies: Conducting animal model studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Mechanism of resistance: Investigating the potential for SARS-CoV-2 to develop resistance to this compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to potentially improve its potency and drug-like properties.
The continued exploration of this compound and similar natural products will be crucial in expanding our arsenal of antiviral therapies to combat current and future viral threats.
References
Setomimycin: A Technical Overview of its Anti-inflammatory and Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-inflammatory and antioxidant activities of Setomimycin, a rare tetrahydroanthracene antibiotic.[1] The information presented herein is a synthesis of available preclinical data, focusing on quantitative results, experimental methodologies, and mechanistic insights to support further research and development.
Quantitative Data Summary
The following tables summarize the key quantitative findings regarding the bioactivity of this compound.
Table 1: Anti-inflammatory Activity of this compound
| Assay Type | Target | Cell Line | Concentration Range | Key Findings | Reference |
| Cytokine Inhibition (ELISA) | IL-1β, IL-6, TNF-α | RAW 264.7 | 0.01 - 1 µM | Dose-dependent inhibition of LPS-induced cytokine release. | [2] |
| Nitric Oxide (NO) Inhibition | Nitric Oxide | RAW 264.7 | 0.01 - 1 µM | Dose-dependent inhibition of LPS-stimulated NO release. | [2] |
| SARS-CoV-2 Mpro Inhibition | Main Protease (Mpro) | - | - | IC50: 12.02 ± 0.046 μM | [2][3] |
Table 2: Antioxidant Activity of this compound
| Assay Type | Method | Concentration Range | Key Findings | Reference |
| Free Radical Scavenging | DPPH Assay | Up to 500 µM | Concentration-dependent activity, reaching ~71% inhibition at 500 µM after 60 mins. | [2] |
Table 3: Cytotoxicity Profile of this compound
| Assay Type | Cell Line | Concentration Range | Duration | Key Findings | Reference |
| Cell Viability (MTT Assay) | RAW 264.7 | 0.15 - 1.25 µM | 48 hours | No appreciable cell death, indicating that the observed anti-inflammatory effects are not due to cytotoxicity at these concentrations. | [2] |
Mechanistic Insights: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to suppress the production of pro-inflammatory mediators.
The diagram below illustrates the LPS-induced pro-inflammatory signaling cascade and the inhibitory action of this compound.
Caption: LPS-induced pro-inflammatory pathway and points of inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
-
Cell Culture: RAW 264.7 macrophage cells were used.[2]
-
LPS Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[2]
-
This compound Treatment: Cells were pre-treated with this compound at concentrations ranging from 0.01 to 1 µM before LPS stimulation.[2]
-
Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the cell culture supernatant were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]
-
Nitric Oxide (NO) Assay: The amount of nitric oxide released into the culture medium was measured as an indicator of iNOS activity.[2]
The general workflow for assessing the anti-inflammatory effect of this compound is depicted below.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
-
Method: The antioxidant potential of this compound was evaluated by its ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals.[2]
-
Procedure: this compound was incubated with a DPPH solution. The reduction in absorbance, indicating the scavenging of DPPH radicals, was measured spectrophotometrically.[2]
-
Comparison: Ascorbic acid and quercetin were used as standard antioxidant controls.[2]
-
Key Result: this compound demonstrated a maximum free radical scavenging activity of approximately 71% at a concentration of 500 µM after a 60-minute incubation period.[2]
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the cytotoxicity of this compound.[2]
-
Procedure: RAW 264.7 cells were treated with this compound (0.15 to 1.25 µM) for 48 hours. The viability of the cells was determined by measuring the conversion of MTT to formazan, which is proportional to the number of living cells.[2]
Discussion and Future Directions
The available data strongly suggest that this compound possesses both anti-inflammatory and antioxidant properties. Its ability to inhibit the release of key pro-inflammatory cytokines and nitric oxide in a dose-dependent manner, without inducing cytotoxicity, highlights its therapeutic potential.[2] The antioxidant activity, demonstrated by its capacity to scavenge free radicals, further contributes to its profile as a molecule of interest for conditions associated with inflammation and oxidative stress.[2]
Future research should focus on:
-
Elucidating the precise molecular targets of this compound within the NF-κB and other inflammatory signaling pathways.
-
Expanding in vivo studies to validate the anti-inflammatory and antioxidant effects in animal models of inflammatory diseases.
-
Investigating the structure-activity relationship of this compound derivatives to optimize potency and drug-like properties.
The dual action of this compound as an anti-inflammatory and antioxidant agent makes it a compelling candidate for further investigation in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antidiabetic Potential of Setomimycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setomimycin, a biaryl polyketide antibiotic produced by Streptomyces species, has emerged as a molecule of interest beyond its established antimicrobial and anticancer activities.[1][2] Recent investigations have illuminated its potential as an antidiabetic agent, primarily through the potent inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism. This technical guide provides a comprehensive overview of the current state of research on the antidiabetic properties of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation. Furthermore, this document explores other potential, yet uninvestigated, antidiabetic mechanisms and proposes future research directions to fully elucidate the therapeutic promise of this compound in the management of diabetes mellitus.
Introduction: The Emerging Role of this compound in Diabetes Research
Diabetes mellitus, particularly Type 2 diabetes, is a global health crisis characterized by hyperglycemia resulting from insulin resistance and/or insufficient insulin secretion.[3] A key therapeutic strategy involves the management of postprandial hyperglycemia, the sharp increase in blood glucose levels following a meal.[4] α-Glucosidase inhibitors are a class of oral antidiabetic drugs that delay the absorption of carbohydrates from the small intestine, thereby mitigating this post-meal glucose surge.[4] this compound has been identified as a promising candidate in this therapeutic class, exhibiting potent α-glucosidase inhibitory activity.[1][5] This guide delves into the specifics of this activity and considers the broader potential of this compound in diabetes therapy.
Core Mechanism of Action: α-Glucosidase Inhibition
The primary established antidiabetic activity of this compound lies in its ability to inhibit α-glucosidase. This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[1] By inhibiting this enzyme, this compound effectively slows down carbohydrate digestion and absorption, leading to a more gradual increase in blood glucose levels after meals.
Quantitative Data: Inhibitory Potency
In vitro studies have demonstrated that this compound is a potent inhibitor of α-glucosidase, with efficacy comparable to or greater than the commercially available drug, acarbose.[5]
| Compound | IC₅₀ Value | Source |
| This compound | 231.26 ± 0.41 μM | [1][5] |
| Acarbose (Standard) | Not specified in direct comparison, but this compound showed a more pronounced inhibitory effect | [5] |
| JCM 3382 EtOAc Extract | 285.14 ± 2.04 µg/mL | [1][5] |
Table 1: In vitro α-glucosidase inhibitory activity of this compound and related extracts.
Molecular Interactions
Molecular docking studies have provided insights into the binding mechanism of this compound to maltase-glucoamylase (MGAM), a key α-glucosidase. The analysis revealed a strong binding affinity with a binding energy of -6.8 kcal·mol⁻¹.[1][5] The key interactions include:
-
Hydrogen Bonds: Two hydrogen bonds are formed with the amino acid residues Thr205 and Lys480.[1][5]
-
π-π Interactions: Two π-π stacking interactions occur with Trp406 and Phe450.[1][5]
-
π-Cation Interaction: A π-cation interaction is observed with Asp542.[1][5]
Residue-energy analysis identified Trp406 and Phe450 as crucial for the stable binding of this compound to the enzyme.[1][5] Kinetic analysis has further characterized this compound as a competitive inhibitor of α-glucosidase.[6]
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines the methodology used to determine the α-glucosidase inhibitory activity of this compound.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound (test compound)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
A reaction mixture is prepared containing the α-glucosidase enzyme and varying concentrations of this compound or acarbose in a phosphate buffer.
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The substrate, pNPG, is added to initiate the enzymatic reaction.
-
The reaction is incubated, during which α-glucosidase hydrolyzes pNPG to p-nitrophenol, a yellow-colored product.
-
The reaction is terminated by the addition of sodium carbonate.
-
The absorbance of the p-nitrophenol produced is measured spectrophotometrically at 405 nm.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.
For a detailed, step-by-step protocol, refer to the methodologies described in the cited literature.[3][7][8][9]
Molecular Docking and Dynamics Simulation
Computational studies are crucial for understanding the molecular interactions between this compound and its target enzyme.
Software and Tools:
-
Molecular docking software (e.g., AutoDock, Glide)
-
Molecular dynamics simulation software (e.g., GROMACS, AMBER)
-
Protein Data Bank (PDB) for the 3D structure of the target enzyme
Workflow:
-
Preparation of the Receptor and Ligand: The 3D structure of α-glucosidase (e.g., maltase-glucoamylase) is retrieved from the PDB. The structure of this compound is prepared and optimized.
-
Molecular Docking: this compound is docked into the active site of the enzyme to predict the most favorable binding pose and to calculate the binding energy.[5]
-
Molecular Dynamics Simulation: The stability of the enzyme-ligand complex is evaluated through simulations over a period of time (e.g., 100 ns) to understand the dynamic behavior and confirm the stability of the interactions observed in docking.[5]
Diagram: Experimental Workflow for α-Glucosidase Inhibition Study
Caption: Workflow for evaluating this compound's α-glucosidase inhibitory activity.
Potential Additional Antidiabetic Mechanisms and Future Directions
While α-glucosidase inhibition is a well-supported mechanism, the multifaceted nature of diabetes suggests that this compound may exert its antidiabetic effects through other pathways. Its known anti-inflammatory and antioxidant properties are particularly relevant, as chronic inflammation and oxidative stress are key contributors to insulin resistance and β-cell dysfunction.[10][11]
Anti-inflammatory and Antioxidant Effects
This compound has demonstrated anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as nitric oxide in a dose-dependent manner.[10] It also exhibits antioxidant properties.[10] These activities could potentially protect pancreatic β-cells from damage and improve insulin sensitivity in peripheral tissues, although this has not been directly tested for this compound.
Hypothetical Signaling Pathway Involvement
Further research is warranted to explore the impact of this compound on key signaling pathways involved in glucose metabolism.
-
PI3K/Akt Signaling Pathway: This is a central pathway in insulin signaling, promoting glucose uptake and utilization.[12][13] Investigating whether this compound can modulate the phosphorylation of key proteins in this pathway, such as Akt, would be a critical next step.
-
AMPK Signaling Pathway: AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, enhances glucose uptake and fatty acid oxidation.[14][15] Many antidiabetic compounds, including metformin, exert their effects through AMPK activation.[14] Exploring the effect of this compound on AMPK activation could reveal a novel mechanism of action.
Diagram: Potential Signaling Pathways for Antidiabetic Action
Caption: Established and potential antidiabetic mechanisms of this compound.
Future In Vivo Studies
To validate the in vitro findings and assess the therapeutic potential of this compound, in vivo studies using animal models of diabetes are essential. A standard approach would be the use of a streptozotocin (STZ)-induced diabetic rodent model.[16][17]
Experimental Design for In Vivo Study:
-
Induction of Diabetes: Diabetes is induced in rodents (e.g., rats or mice) via intraperitoneal injection of STZ, which selectively destroys pancreatic β-cells.[16][18]
-
Treatment Groups: Diabetic animals would be divided into groups receiving:
-
Vehicle control
-
This compound at various doses
-
A positive control drug (e.g., acarbose or metformin)
-
-
Parameters to be Measured:
-
Fasting and postprandial blood glucose levels
-
Oral glucose tolerance test (OGTT)
-
Serum insulin levels
-
Lipid profile (cholesterol, triglycerides)
-
Markers of oxidative stress and inflammation in relevant tissues (pancreas, liver, adipose tissue)
-
Histopathological examination of the pancreas
-
Cytotoxicity and Safety Profile
While this compound shows promise, it is crucial to evaluate its safety profile, particularly its potential cytotoxicity towards pancreatic β-cells.[19][20] In vitro cytotoxicity assays using pancreatic β-cell lines (e.g., INS-1 or MIN6) should be conducted to determine the therapeutic window of this compound.
Conclusion
This compound presents a compelling case as a potential novel antidiabetic agent. Its potent α-glucosidase inhibitory activity is well-documented through in vitro and in silico studies. However, to fully realize its therapeutic potential, further research is imperative. Future investigations should focus on elucidating its effects on key insulin signaling pathways, validating its efficacy and safety in preclinical in vivo models, and exploring the contribution of its anti-inflammatory and antioxidant properties to its overall antidiabetic profile. This comprehensive approach will be crucial in transitioning this compound from a promising lead compound to a potential clinical candidate for the management of diabetes mellitus.
References
- 1. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. Antibiotic effects on gut microbiota and metabolism are host dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting AMPK signaling pathway by natural products for treatment of diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting the AMPK pathway for the treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modified streptozotocin-induced diabetic model in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Streptozotocin - an antibiotic used to induce diabetes on experimental animals | Journal of Education, Health and Sport [apcz.umk.pl]
- 19. researchgate.net [researchgate.net]
- 20. Evidence for Rapamycin Toxicity in Pancreatic β-Cells and a Review of the Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Setomimycin: An In-Depth Technical Guide to its Molecular Targets in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets of Setomimycin, a rare bisanthraquinone antibiotic, within the context of cancer cell biology. The information presented is collated from preclinical studies and is intended to inform further research and development efforts.
Executive Summary
This compound, a natural product isolated from Streptomyces, has demonstrated significant antitumor activity in various cancer models.[1][2] Initially recognized for its antibacterial properties, recent investigations have unveiled its potential as a targeted anticancer agent.[1] The compound exerts its effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis. Specifically, this compound has been shown to inhibit the MEK/ERK signaling cascade and regulate the expression of critical apoptotic proteins, including Par-4 and BCL-2.[2] These findings, supported by both in vitro and in vivo studies, position this compound as a promising candidate for further oncological drug development.
Molecular Targets and Mechanism of Action
This compound's anticancer activity stems from its ability to interact with and modulate several key cellular proteins that are often dysregulated in cancer.
Inhibition of the MEK/ERK Signaling Pathway
The primary mechanism of action identified for this compound in cancer cells is the downregulation of the Ras/Raf/MEK/ERK signaling pathway.[2] This pathway is a central regulator of cell proliferation, differentiation, and survival, and its constitutive activation is a hallmark of many human cancers.
-
Direct Target (Predicted): Molecular docking studies have indicated a strong binding affinity of this compound for MEK (Mitogen-activated protein kinase kinase) , suggesting it may be a direct molecular target.[2]
-
Downstream Effects: Experimental evidence from Western blot analysis confirms that this compound treatment leads to a significant, dose-dependent reduction in the expression of both MEK and its downstream effector, ERK (Extracellular signal-regulated kinase) , in colorectal (HCT-116) and breast (MCF-7) cancer cells.[2]
Modulation of Apoptotic Pathways
This compound influences the delicate balance between pro-survival and pro-apoptotic signals within cancer cells, pushing them towards programmed cell death.
-
Upregulation of Par-4: The compound has been observed to upregulate the expression of the pro-apoptotic protein Par-4 (Prostate apoptosis response-4) .[2] Par-4 is a tumor suppressor that plays a crucial role in sensitizing cancer cells to apoptosis.
-
Downregulation of BCL-2: Conversely, this compound downregulates the expression of the anti-apoptotic protein BCL-2 (B-cell lymphoma 2) in both colon and breast cancer cells.[2] BCL-2 is frequently overexpressed in tumors, where it sequesters pro-apoptotic proteins and prevents cell death.
By simultaneously upregulating Par-4 and downregulating BCL-2, this compound effectively lowers the threshold for apoptosis induction in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy in Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | Effective Concentration(s) | Reference |
|---|---|---|---|---|
| HCT-116 | Colorectal | Reduction in MEK/ERK Expression | 6.5 µM & 8 µM | [2] |
| MCF-7 | Breast | Reduction in MEK/ERK Expression | 5.5 µM & 7 µM | [2] |
| MiaPaca-2 | Pancreatic | Proliferation Abrogation | Not Specified | [2] |
| HT-29 | Colorectal | Proliferation Abrogation | Not Specified |[2] |
Table 2: In Vivo Antitumor Activity
| Cancer Model | Metric | Result | Reference |
|---|---|---|---|
| Sarcoma-180 Solid Tumor (Mice) | Antitumor Activity | Activity Observed | [1] |
| 4T1 Orthotopic Mammary Carcinoma (Mice) | Primary Tumor Weight Reduction | ~76% | [2] |
| 4T1 Orthotopic Mammary Carcinoma (Mice) | Tumor Volume Reduction | 90.5% |[2] |
Visualizations: Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key molecular interactions and experimental processes.
Detailed Experimental Protocols
Disclaimer: The specific, detailed experimental protocols from the primary research identifying this compound's anticancer effects are not fully available in the public domain. The following protocols are representative, standardized methodologies for the types of experiments conducted and are provided to serve as a technical guide for researchers.
Cell Culture and Treatment
-
Cell Lines: Human colorectal carcinoma (HCT-116, HT-29), breast adenocarcinoma (MCF-7), and pancreatic carcinoma (MiaPaca-2) cells are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: A stock solution of this compound is prepared in DMSO and diluted to final concentrations in complete culture medium. For experiments, cells are seeded and allowed to adhere for 24 hours before being treated with various concentrations of this compound or vehicle control (DMSO) for specified time periods (e.g., 24, 48, or 72 hours).
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) per sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for MEK, ERK, BCL-2, Par-4, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein levels relative to the loading control.
Cell Migration and Invasion Assay (Transwell Assay)
-
Chamber Preparation: For invasion assays, the upper surfaces of 8 µm pore size Transwell inserts are coated with a thin layer of Matrigel Basement Membrane Matrix and allowed to solidify. For migration assays, inserts are left uncoated.
-
Cell Seeding: Cancer cells are serum-starved for several hours, then resuspended in serum-free medium. A suspension of cells (e.g., 1 x 10⁵ cells) containing the desired concentration of this compound or vehicle is added to the upper chamber.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% FBS.
-
Incubation: The plate is incubated for 20-24 hours to allow for cell migration/invasion.
-
Quantification: Non-migrated cells on the upper surface of the insert are removed with a cotton swab. The cells that have migrated to the lower surface are fixed with methanol and stained with a crystal violet solution. The stained cells are then counted under a microscope or eluted and quantified by measuring absorbance.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with this compound for the desired time. Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) staining solution are added according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed immediately by flow cytometry. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of cells in each quadrant is quantified.
References
The Role of Setomimycin in Inhibiting SARS-CoV-2 Mpro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The global search for effective therapeutics against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has led to the investigation of numerous natural and synthetic compounds. Among these, the tetrahydroanthracene antibiotic, Setomimycin, has emerged as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle. This technical guide provides an in-depth analysis of the mechanism of action of this compound against SARS-CoV-2 Mpro, supported by available quantitative data and detailed experimental methodologies. The document is intended to serve as a resource for researchers and professionals involved in the discovery and development of antiviral agents.
Introduction to SARS-CoV-2 Main Protease (Mpro)
The SARS-CoV-2 genome encodes for two large polyproteins, pp1a and pp1ab, which are processed by viral proteases to yield functional non-structural proteins essential for viral replication and transcription.[1] The main protease (Mpro), also known as 3-chymotrypsin-like protease (3CLpro), is a cysteine protease that cleaves these polyproteins at more than 11 conserved sites.[2][3] Mpro is active as a dimer, and this dimerization is crucial for its catalytic function.[1] The active site contains a catalytic dyad composed of Cysteine-145 and Histidine-41.[1] Due to its essential role in the viral life cycle and the absence of close human homologs, Mpro is a prime target for the development of antiviral drugs.[3] Inhibition of Mpro activity can effectively block viral replication.[3]
This compound: An Inhibitor of SARS-CoV-2 Mpro
This compound is a rare antibiotic belonging to the tetrahydroanthracene class, isolated from Streptomyces species.[2][4] Recent studies have identified this compound as a potential inhibitor of SARS-CoV-2 Mpro through a combination of in silico and in vitro investigations.[2][4]
Quantitative Data on Inhibitory Activity
The inhibitory potential of this compound against SARS-CoV-2 Mpro has been quantified, providing a basis for its consideration as a potential antiviral candidate.
| Compound | Target | IC50 Value (µM) |
| This compound | SARS-CoV-2 Mpro | 12.02 ± 0.046[2][4][5] |
Mechanism of Action
In silico molecular docking studies have elucidated the putative mechanism by which this compound inhibits SARS-CoV-2 Mpro.
Targeting the Dimerization Interface
Molecular docking simulations suggest that this compound binds to the Mpro enzyme and specifically targets the Glutamic acid residue at position 166 (Glu166).[2][4] This residue is critical for the dimerization of the Mpro monomers.[2] By interacting with Glu166, this compound is thought to prevent the formation of the active Mpro dimer, thereby inhibiting its proteolytic activity.[2][4] The interaction between this compound and Mpro is characterized by the formation of hydrogen bonds with Glu166, as well as with Asparagine-142 and Glycine-143.[2]
Experimental Protocols
The identification of this compound's activity against Mpro involved a multi-step process, from isolation to in vitro validation.
Isolation and Purification of this compound
This compound was isolated from the Streptomyces sp. strain RA-WS2. The general workflow for isolation is as follows:
-
Fermentation: The Streptomyces strain was cultured in a suitable pre-seed medium followed by a larger scale production medium. The fermentation was carried out at 28 °C for 6 days.[2]
-
Extraction: The fermentation broth was homogenized, and the active compounds were extracted using ethyl acetate.[2] The organic phase was then separated and concentrated under vacuum to yield a dry extract.[2]
-
Activity-Guided Isolation: The crude extract was subjected to chromatographic techniques, such as thin-layer chromatography, to isolate the active compound, this compound.[2]
SARS-CoV-2 Mpro Inhibition Assay
While the specific details of the assay used for this compound were not extensively described in the referenced literature, a general fluorescence resonance energy transfer (FRET)-based assay is commonly employed for screening Mpro inhibitors.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well plates
-
Fluorescence plate reader
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a defined concentration of recombinant SARS-CoV-2 Mpro to each well of the 384-well plate.[3]
-
Add the various concentrations of this compound to the wells containing Mpro and incubate for a specified period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.[3]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.[3]
-
Monitor the fluorescence signal over time using a fluorescence plate reader at appropriate excitation and emission wavelengths.
-
The rate of substrate cleavage is proportional to the fluorescence intensity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This compound has been identified as a potential inhibitor of SARS-CoV-2 Mpro with a micromolar IC50 value.[2][4][5] The proposed mechanism of action, involving the disruption of Mpro dimerization by binding to Glu166, presents a novel approach to inhibiting viral replication.[2][4] Further studies are warranted to confirm this mechanism through structural biology techniques such as X-ray crystallography or cryo-electron microscopy. Additionally, optimization of the this compound scaffold could lead to the development of more potent Mpro inhibitors. Cell-based antiviral assays and subsequent in vivo studies will be crucial to evaluate the therapeutic potential of this compound for the treatment of COVID-19.
References
- 1. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel inhibitors against main protease (Mpro) of SARS-CoV-2 via virtual screening and biochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Setomimycin: A Promising α-Glucosidase Inhibitor for Diabetes Mellitus Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Setomimycin, a biaryl polyketide antibiotic produced by species of Streptomyces, has recently emerged as a potent inhibitor of α-glucosidase.[1][2] This enzyme plays a crucial role in carbohydrate digestion and glucose absorption, making it a key target in the management of type 2 diabetes mellitus.[1][2][3] The inhibitory action of this compound on α-glucosidase suggests its potential as a therapeutic candidate for controlling postprandial hyperglycemia. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and molecular interactions related to the α-glucosidase inhibitory activity of this compound.
Quantitative Inhibitory Activity
Studies have demonstrated that this compound exhibits a notable inhibitory effect on α-glucosidase. Its potency has been quantified and compared with acarbose, a clinically used α-glucosidase inhibitor. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | IC50 Value |
| This compound | 231.26 ± 0.41 μM[1][2] |
| Acarbose (positive control) | Not explicitly stated in the primary source, but this compound was found to be more potent.[1] |
| JCM 3382 EtOAc extract | 285.14 ± 2.04 μg/mL[1][2] |
Experimental Protocols
The evaluation of this compound's α-glucosidase inhibitory activity involves specific and reproducible experimental methodologies.
α-Glucosidase Inhibition Assay
The inhibitory activity of this compound against α-glucosidase was quantified using a 96-well plate-based spectrophotometric assay.[1]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)[4]
-
p-Nitrophenyl-α-D-glucopyranoside (p-NPG) as the substrate[1]
-
This compound (test compound)
-
Acarbose (positive control)
-
Phosphate buffer
Procedure:
-
A solution of α-glucosidase is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrate, p-NPG.
-
The reaction mixture is incubated at a controlled temperature.
-
The enzymatic hydrolysis of p-NPG to p-nitrophenol is monitored by measuring the absorbance at a specific wavelength.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme Kinetics Analysis
Kinetic studies were performed to elucidate the mechanism of α-glucosidase inhibition by this compound. The results from these studies indicate that this compound acts as a competitive inhibitor of α-glucosidase.[5] This mode of inhibition suggests that this compound binds to the active site of the enzyme, thereby competing with the natural substrate.
Visualizing the Methodologies and Interactions
To better illustrate the experimental process and the molecular interactions of this compound, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Inhibition, Kinetic, and Molecular Docking Studies of α-glucosidase | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
Setomimycin: A Technical Guide on its Effects on Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setomimycin, a natural product originating from Streptomyces pseudovenezuelae, has been identified as an antibiotic with activity against Gram-positive bacteria, including mycobacteria.[1] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's antibacterial properties. Due to the scarcity of publicly available quantitative data on its efficacy and the precise mechanism of action, this document also outlines detailed experimental protocols for determining its antibacterial activity and discusses potential mechanisms that could be investigated. The aim is to equip researchers with the foundational knowledge and methodologies required to further explore the therapeutic potential of this compound.
Introduction
This compound is a weakly acidic compound with a molecular formula of C34H28O9.[1] It was first isolated from the culture broth of Streptomyces pseudovenezuelae strain AM-2947.[1] Early studies highlighted its activity against Gram-positive bacteria and also noted antitumor properties.[1] More recent research has confirmed its potent antimicrobial activity against Bacillus cereus and Staphylococcus aureus.[2] Despite these initial findings, a detailed characterization of its antibacterial spectrum and mechanism of action remains largely unexplored in publicly accessible literature. This guide aims to consolidate the existing knowledge and provide a framework for future research.
Antibacterial Activity (Summary of Available Data)
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Representative Gram-positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data not available |
| Enterococcus faecalis | ATCC 29212 | Data not available |
| Streptococcus pneumoniae | ATCC 49619 | Data not available |
| Bacillus subtilis | ATCC 6633 | Data not available |
| Mycobacterium tuberculosis | H37Rv | Data not available |
Note: The MIC values in this table are placeholders and need to be determined experimentally.
Potential Mechanisms of Action
The precise molecular mechanism by which this compound exerts its antibacterial effect on Gram-positive bacteria has not been elucidated in the reviewed literature. However, common mechanisms of action for antibiotics targeting Gram-positive bacteria include:
-
Inhibition of Cell Wall Synthesis: This is a common target for antibiotics because the peptidoglycan layer is essential for bacterial survival and is absent in eukaryotes.[] Antibiotics in this class, such as β-lactams and glycopeptides, interfere with the enzymes responsible for building and cross-linking the peptidoglycan chains.[4][5]
-
Inhibition of Protein Synthesis: Antibiotics can bind to the bacterial 30S or 50S ribosomal subunits, leading to the disruption of protein production.[6][7] This is another effective selective target as bacterial ribosomes (70S) differ from eukaryotic ribosomes (80S).
-
Disruption of Cell Membrane Function: Some antibiotics can insert into and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[8] This mechanism is often rapid and effective against both growing and dormant cells.[9]
-
Inhibition of Nucleic Acid Synthesis: These antibiotics interfere with the replication and transcription of bacterial DNA, thereby preventing cell division and growth.
Further research is required to determine which, if any, of these mechanisms are employed by this compound.
Detailed Experimental Protocols
To facilitate further research into this compound's antibacterial properties, the following detailed protocols for determining the Minimum Inhibitory Concentration (MIC) are provided.
Broth Microdilution Method
This is a standard method for determining the MIC of an antimicrobial agent.[10][11]
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate. b. The final volume in each well should be 50 µL. c. Include a positive control well (no antibiotic) and a negative control well (no bacteria).
-
Inoculum Preparation: a. From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard. b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.
-
Incubation: a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Caption: Workflow for MIC determination using the broth microdilution method.
Agar Well Diffusion Method
This method can be used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
This compound solution of known concentration
-
Sterile Petri plates
-
Mueller-Hinton Agar (MHA)
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile well borer
Procedure:
-
Plate Preparation: a. Pour molten MHA into sterile Petri plates and allow it to solidify.
-
Inoculation: a. Dip a sterile cotton swab into the standardized bacterial inoculum and streak it evenly across the entire surface of the MHA plate to create a lawn of bacteria.
-
Well Creation and Application of Antibiotic: a. Use a sterile borer to create uniform wells in the agar. b. Add a fixed volume of the this compound solution to each well.
-
Incubation: a. Incubate the plates at 35-37°C for 16-20 hours.
-
Observation: a. Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).
Potential Signaling Pathway Disruption
While the specific signaling pathways affected by this compound are unknown, a potential area of investigation could be the disruption of bacterial two-component signal transduction systems. These systems are crucial for bacteria to sense and respond to environmental changes and are often involved in virulence and antibiotic resistance.
Caption: A generalized bacterial two-component signaling pathway, a potential target for antibiotics.
Conclusion and Future Directions
This compound presents an interesting scaffold for the development of new antibiotics against Gram-positive pathogens. However, the current body of literature is insufficient to fully assess its therapeutic potential. Future research should prioritize:
-
Comprehensive MIC Testing: Determining the MIC of this compound against a wide panel of clinically relevant Gram-positive bacteria, including drug-resistant strains.
-
Mechanism of Action Studies: Investigating the specific molecular target and mechanism by which this compound inhibits bacterial growth.
-
In Vivo Efficacy Studies: Evaluating the effectiveness of this compound in animal models of infection.
-
Toxicity Profiling: Assessing the cytotoxic effects of this compound on mammalian cells to determine its therapeutic index.
By systematically addressing these research gaps, the scientific community can gain a clearer understanding of this compound's potential as a valuable therapeutic agent in the fight against Gram-positive bacterial infections.
References
- 1. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
- 7. CIPSM - Bacterial Protein Synthesis as a Target for Antibiotic Inhibition [cipsm.de]
- 8. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 9. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Setomimycin Fermentation and Production Optimization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fermentation and production optimization of Setomimycin, a bianthraquinone antibiotic with significant biological activities.
Introduction to this compound
This compound is a rare 9,9'-bianthrylanthracene antibiotic produced by several species of Streptomyces, including Streptomyces sp. RA-WS2 and Streptomyces nojiriensis JCM3382.[1][2] It exhibits activity against Gram-positive bacteria and has potential as an anticancer agent.[3][4] The production of this compound can be significantly enhanced through the optimization of fermentation media and culture conditions.[5]
This compound Biosynthesis
The biosynthesis of this compound follows a type II polyketide synthase (PKS) pathway. The initial steps involve the condensation of acetyl-CoA with eight molecules of malonyl-CoA to form a nonaketide precursor.[2][6] This precursor undergoes a series of modifications including ketoreduction, aromatization, and cyclization, catalyzed by enzymes encoded in the this compound biosynthetic gene cluster (BGC). Key enzymes include a C-9 ketoreductase (StmD), an aromatase (StmE), and a thioesterase (StmF).[1][7] The formation of the monomeric this compound unit is aided by heterodimeric TcmI-like cyclases (StmH and StmK).[1][7] The final step is the dimerization of two monomeric units, a process catalyzed by a cytochrome P450 enzyme (StmI).[2][8]
Caption: Proposed biosynthetic pathway of this compound.
Fermentation Protocols
Culture Maintenance
The producing strain, Streptomyces sp. RA-WS2, can be maintained on ISP2 agar slants.
ISP2 Medium Composition:
| Component | Concentration (g/L) |
|---|---|
| Yeast Extract | 4.0 |
| Malt Extract | 10.0 |
| Dextrose | 4.0 |
| Agar | 20.0 |
| pH | 7.2 |
-
Protocol:
-
Prepare the ISP2 medium and sterilize by autoclaving at 121°C for 20 minutes.
-
Aseptically pour the medium into sterile petri dishes or test tubes for slants.
-
Inoculate the slants or plates with a pure culture of Streptomyces sp. RA-WS2.
-
Incubate at 28-30°C for 7-10 days until good sporulation is observed.
-
Store the mature cultures at 4°C.
-
Seed Culture Preparation
A two-stage seed culture protocol is recommended for robust growth and consistent production.
Pre-Seed and Seed Medium:
| Component | Concentration (g/L) |
|---|---|
| Soluble Starch | 25.0 |
| Soybean Meal | 15.0 |
| Calcium Carbonate | 4.0 |
| Yeast Extract | 2.0 |
| pH | 6.8 |
-
Protocol:
-
Pre-Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of the pre-seed medium with a loopful of spores or mycelia from a mature agar culture.[9]
-
Incubate at 28°C on a rotary shaker at 200 rpm for 2 days.[9]
-
Seed Culture: Transfer the 2-day old pre-seed culture to a 1 L Erlenmeyer flask containing 250 mL of the same medium.
-
Incubate under the same conditions for another 2 days.
-
Production Fermentation
The production of this compound is carried out in a batch fermentation process.
Production Medium (Optimized):
| Component | Concentration (g/L) |
|---|---|
| Glycerol | 150.0 |
| Soybean Meal | 7.5 |
-
Protocol:
-
Prepare the production medium and sterilize by autoclaving.
-
Inoculate a 7 L fermenter containing 4 L of production medium with 10% (v/v) of the 2-day old seed culture.[9]
-
Carry out the fermentation at 28-30°C for 6-8 days.[9]
-
Maintain agitation at 100-300 rpm and aeration at 0.5 vvm (volume of air per volume of medium per minute).[5][9]
-
Monitor the pH and adjust if necessary to maintain it around 7.0.
-
Caption: General workflow for this compound fermentation.
Production Optimization
The yield of this compound can be significantly improved by optimizing various fermentation parameters. A biostatistical approach, such as the Taguchi design, has been successfully employed to enhance production by up to 16.8-fold.[5]
Table of Optimized vs. Initial Production:
| Parameter | Initial Condition | Optimized Condition |
|---|---|---|
| Carbon Source | - | Glycerol (150 g/L) |
| Nitrogen Source | - | Soybean Meal (7.5 g/L) |
| Agitation | - | 100 RPM |
| Aeration | - | 2.0 vvm |
| This compound Yield | 40 mg/L | 675 mg/L |
Data from a study using Streptomyces sp. RA-WS2 in a 30L fermenter.[5]
Key Optimization Parameters
-
Carbon Source: Glycerol has been identified as a superior carbon source for high-yield this compound production.[5]
-
Nitrogen Source: Soybean meal is an effective nitrogen source.[5]
-
pH: Maintaining a neutral pH of around 7.0 is optimal for production.
-
Temperature: The optimal temperature for both growth and production is 30°C.[5]
-
Agitation and Aeration: Moderate agitation (100-300 rpm) and aeration are crucial for maintaining sufficient dissolved oxygen levels and nutrient distribution.[5]
Extraction and Purification Protocol
This compound can be extracted from the fermentation broth using organic solvents.
-
Protocol:
-
At the end of the fermentation, homogenize the entire broth with 10% methanol.[9]
-
Extract the homogenized broth with an equal volume of ethyl acetate. Repeat the extraction three times to ensure complete recovery.[2][9]
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.
-
The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography or High-Performance Liquid Chromatography (HPLC).
-
Caption: Logical flow of the this compound extraction process.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the successful fermentation and production optimization of this compound. By implementing these methodologies, researchers can achieve significantly higher yields of this promising antibiotic, facilitating further investigation into its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A biostatistical approach for augmenting rare bianthraquinone antibiotic production by Streptomyces sp. RA-WS2 using Taguchi design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Pure Setomimycin from Culture
Abstract
This document provides a comprehensive protocol for the isolation and purification of Setomimycin, a rare tetrahydroanthracene antibiotic, from Streptomyces species culture. The methodology described herein is intended for researchers, scientists, and professionals in drug development. This protocol outlines the fermentation process, extraction procedures, and a multi-step purification strategy to obtain high-purity this compound.
Introduction
This compound is a polyketide antibiotic first isolated from Streptomyces pseudovenezuelae in 1978.[1][2] It exhibits a range of biological activities, including antibacterial action against Gram-positive bacteria and antitumor properties.[2][3] More recently, its potential as an anti-COVID-19 agent has been investigated.[1][4] this compound is produced by several Streptomyces strains, including Streptomyces sp. RA-WS2 and Streptomyces nojiriensis JCM3382.[1][5] The complex structure and promising bioactivities of this compound make it a molecule of significant interest for further research and development. This protocol provides a detailed, step-by-step guide for its efficient isolation and purification from bacterial culture.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for designing appropriate extraction and purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₂₈O₉ | [2] |
| Molecular Weight | 580 g/mol | [2] |
| Appearance | Weakly acidic substance | [2] |
| UV Absorption Maxima | 228, 268, 422 nm | [2] |
| Log p | 3.476 | [6] |
| Topological Polar Surface Area | 169.43 Ų | [6] |
Experimental Protocols
The isolation of pure this compound involves a multi-stage process encompassing fermentation, extraction, and purification.
Fermentation of this compound-Producing Streptomyces
This protocol is based on the fermentation of Streptomyces sp. isolate RA-WS2.[1]
3.1.1. Media Preparation
Prepare the pre-seed, seed, and production media with the components listed in Table 2.
| Component | Concentration (g/L) |
| Soluble Starch | 25.0 |
| Soyabean Meal | 15.0 |
| Calcium Carbonate | 4.0 |
| Yeast Extract | 2.0 |
Adjust the pH of the medium to 6.8 before sterilization.
3.1.2. Culture Inoculation and Growth
-
Inoculate a freshly grown culture of Streptomyces sp. into a 250 mL Erlenmeyer flask containing 50 mL of the pre-seed medium.
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm.[1]
-
After two days, transfer the pre-seed culture to 1 L Erlenmeyer flasks containing 250 mL of the same medium to prepare the seed inoculum.
-
Transfer 10% (v/v) of the two-day-old seed inoculum into a 7 L fermenter containing 4 L of the production medium.[1]
-
Carry out the fermentation at 28°C and 100 RPM with an aeration rate of 0.5 vvm for 6 days.[1]
Extraction of Crude this compound
Following the fermentation period, the crude this compound is extracted from the culture broth.
-
After 6 days of fermentation, homogenize the broth with 10% methanol for approximately two hours.[1]
-
Extract the homogenized broth with an equal volume (1:1 v/v) of ethyl acetate.[1]
-
Separate the organic phase (ethyl acetate layer) containing the crude this compound.
-
Concentrate the organic phase to dryness under vacuum using a rotary evaporator to yield the crude extract.
Purification of this compound
The crude extract is subjected to a multi-step purification process to isolate pure this compound. This typically involves column chromatography techniques.
3.3.1. Silica Gel Column Chromatography (Initial Purification)
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of chloroform and methanol) and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto the top of the prepared silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.[7]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:hexane, 9:1 v/v).[8]
-
Pool the fractions containing the desired compound based on the TLC profile and concentrate them.
3.3.2. Sephadex LH-20 Column Chromatography (Size Exclusion)
-
For further purification, subject the enriched fraction from the silica gel column to size exclusion chromatography on a Sephadex LH-20 column.[9][10]
-
Use methanol as the mobile phase.[10]
-
Collect fractions and analyze them by TLC or HPLC.
-
Pool the fractions containing pure this compound and concentrate.
3.3.3. High-Performance Liquid Chromatography (HPLC) (Final Polishing)
-
For final purification to achieve high purity, employ reversed-phase HPLC.[11][12]
-
Use a C18 column with a gradient elution system, for instance, a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) from 5% to 95% over 30 minutes.[12]
-
Monitor the elution at the characteristic UV absorption maxima of this compound (228, 268, and 422 nm).[2]
-
Collect the peak corresponding to this compound and remove the solvent under vacuum to obtain the pure compound.
Visualizations
Experimental Workflow
References
- 1. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new antibiotic, this compound, produced by a strain of Streptomyces. | Semantic Scholar [semanticscholar.org]
- 4. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Marine Bacterial Aromatic Polyketides From Host-Dependent Heterologous Expression and Fungal Mode of Cyclization [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineered Biosynthesis of a Novel Amidated Polyketide, Using the Malonamyl-Specific Initiation Module from the Oxytetracycline Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Setomimycin: Application Notes for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setomimycin is a potent antibiotic with a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This document provides detailed application notes and protocols for the use of this compound in various in vitro assays, with a focus on its solubility in Dimethyl Sulfoxide (DMSO), and its effects on key signaling pathways.
Physicochemical Properties and Solubility
This compound is a weakly acidic substance with the molecular formula C34H28O9 and a molecular weight of 580.6 g/mol .[3][4]
Solubility in DMSO:
For practical purposes, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in the appropriate cell culture medium for working concentrations. Researchers should ensure the final DMSO concentration in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[9]
Applications in In Vitro Assays
This compound has demonstrated significant activity in a variety of in vitro models. The following sections detail its application in anticancer, anti-inflammatory, and antiviral research.
Anticancer Activity
This compound exhibits antiproliferative activity against several cancer cell lines. Its mechanism of action in cancer cells is linked to the inhibition of the Ras/Raf/MEK/ERK signaling pathway.[6][10]
Quantitative Data:
| Cell Line | Assay Type | IC50 Value | Reference |
| MCF-7 | Antiproliferation / Western Blot | 5.5 µM & 7 µM | [10] |
| HCT-116 | Antiproliferation / Western Blot | 6.5 µM & 8 µM | [10] |
| A549 | Antiproliferation | 11.45 µM | [2] |
| Panc-1 | Antiproliferation | 48 µM | [2] |
| MiaPaca-2 | Antiproliferation | 4.57 µM | [2] |
| HOP-92 | Antiproliferation | >100 µM | [2] |
Signaling Pathway:
This compound has been shown to decrease the phosphorylation of MEK and ERK, key components of the Ras/Raf/MEK/ERK pathway, in a dose-dependent manner in cancer cells.[1][2] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[1][11]
Anti-inflammatory Activity
This compound demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated through the NF-κB signaling pathway.
Quantitative Data:
| Cell Line | Assay Type | Effective Concentration Range | Reference |
| RAW 264.7 | Inhibition of IL-1β, IL-6, TNF-α, and NO release | 0.01 - 1 µM | [1][2] |
Signaling Pathway:
In RAW 264.7 macrophages, LPS, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4). This initiates a signaling cascade that leads to the activation of the NF-κB transcription factor. Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[3][4][6][12]
Antiviral Activity
This compound has been identified as an inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.
Quantitative Data:
| Target | Assay Type | IC50 Value | Reference |
| SARS-CoV-2 Mpro | Enzymatic Inhibition | 12.02 µM | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound = 580.6 g/mol )
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the tube until the this compound is completely dissolved.
-
Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Anticancer Assay (Western Blot for p-MEK/p-ERK)
This protocol outlines the procedure for assessing the effect of this compound on the phosphorylation of MEK and ERK in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 4, 5.5, 7 µM for MCF-7; 6.5, 8 µM for HCT-116) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Measurement)
This protocol describes how to measure the inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (10 mM in DMSO)
-
Griess Reagent
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound (0.01 - 1 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Analysis: Calculate the nitrite concentration in the samples using a sodium nitrite standard curve. Determine the percentage of NO inhibition by this compound.
Protocol 4: SARS-CoV-2 Mpro Inhibition Assay
This protocol provides a general outline for an in vitro enzymatic assay to measure the inhibition of SARS-CoV-2 Mpro by this compound.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate
-
Assay buffer
-
This compound stock solution (10 mM in DMSO)
-
384-well black plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme and Compound Incubation: Add the diluted this compound and a fixed concentration of SARS-CoV-2 Mpro to the wells of a 384-well plate. Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Analysis: Calculate the initial reaction rates and determine the IC50 value of this compound by fitting the data to a dose-response curve.
References
- 1. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. LPS-stimulated NF-κB p65 dynamic response marks the initiation of TNF expression and transition to IL-10 expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. The Predictive and Prognostic Role of RAS–RAF–MEK–ERK Pathway Alterations in Breast Cancer: Revision of the Literature and Comparison with the Analysis of Cancer Genomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Cytotoxic Effects of Setomimycin on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Setomimycin is a tetrahydroanthracene antibiotic that has demonstrated a range of biological activities, including in vivo antitumor properties.[1] As with many antibiotics, its potential as a cytotoxic agent against cancer cells is of significant interest.[2] The half-maximal inhibitory concentration (IC50) is a critical quantitative measure used to determine the potency of a compound in inhibiting a specific biological or biochemical function. In the context of cancer research, the IC50 value represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation. This document provides a detailed protocol for determining the IC50 of this compound in various cancer cell lines using the widely accepted MTT assay. Additionally, it outlines a representative signaling pathway potentially affected by cytotoxic compounds.
Data Presentation: this compound IC50 in Cancer Cell Lines
Quantitative data on the IC50 values of this compound across a comprehensive panel of cancer cell lines are not extensively available in the public domain. The data presented in one study on RAW 264.7 macrophage cells indicated that this compound, in the concentration range of 0.15 to 1.25 µM, did not exhibit significant cell death.[1] However, this is not indicative of its effects on cancerous cells. Therefore, the following table is provided as a template for researchers to populate with their experimentally determined IC50 values.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HCT116 | Colorectal Carcinoma | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined |
| PC-3 | Prostate Adenocarcinoma | Data to be determined |
Experimental Protocols
Determining this compound IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3] The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of desired concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, from the dose-response curve.
-
Visualization
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Representative Signaling Pathway: Induction of Apoptosis
Many cytotoxic anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified, representative pathway of apoptosis that could be investigated as a potential mechanism of action for this compound.
Caption: A simplified diagram of the intrinsic apoptotic signaling pathway.
References
- 1. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for In Vitro Evaluation of Setomimycin's Antiviral Activity
Introduction
Setomimycin is a tetrahydroanthracene antibiotic originally isolated from Streptomyces pseudovenezuelae.[1] It has demonstrated a range of biological activities, including effects against Gram-positive bacteria and antitumor properties in murine models.[1][2] Recent research has highlighted its potential as an antiviral agent, specifically targeting the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[3][4] These application notes provide detailed protocols for assessing the cytotoxicity and in vitro antiviral efficacy of this compound, tailored for researchers in virology and drug development.
Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease (Mpro)
The SARS-CoV-2 genome encodes large polyproteins (pp1a and pp1ab) that must be cleaved into individual non-structural proteins (NSPs) to form a functional replication and transcription complex.[3] The viral main protease, Mpro (also known as 3CLpro), is a cysteine protease that performs the majority of these cleavages.[3] Its function is indispensable for the viral life cycle, making it a prime target for antiviral therapeutics.[3]
This compound has been identified as an inhibitor of the SARS-CoV-2 Mpro.[3][4] In vitro studies have shown that it directly targets the enzyme. Molecular docking studies suggest that this compound interacts with the Glu166 residue of Mpro, which is crucial for the enzyme's dimerization.[3][4] As Mpro is only active as a homodimer, this compound's action prevents this dimerization, thereby inhibiting its proteolytic activity and halting viral replication.[3][5]
Caption: this compound's mechanism of action against SARS-CoV-2.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound. It is critical to first determine the cytotoxicity of a compound in the specific cell line used for antiviral assays to ensure that any observed reduction in viral activity is not due to cell death.
| Parameter | Assay Type | Cell Line | Value | Reference |
| Antiviral Activity | ||||
| IC₅₀ (50% Inhibitory Concentration) | Mpro FRET | N/A (Enzymatic) | 12.02 ± 0.046 µM | [3] |
| Cytotoxicity | ||||
| Cytotoxicity Profile | MTT Assay | RAW 264.7 | No significant toxicity up to 1.25 µM for 48h | [3] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells used in the antiviral assays. This is essential for calculating the selectivity index (SI) of the compound.
A. Materials
-
Host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader (570 nm)
B. Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration might be 100 µM, with 2-fold dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a cell-only control (medium only).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for a period that matches the planned antiviral assay (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the cell-only control. Plot the percentage of viability against the log of this compound concentration to determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.
Protocol 2: Plaque Reduction Assay
This "gold standard" assay quantifies the ability of a compound to inhibit the production of infectious virus particles, measured by the reduction in the number of viral plaques.[6][7]
A. Materials
-
Confluent host cell monolayers (e.g., Vero E6) in 12-well or 24-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound dilutions (prepared in infection medium, e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., 1.2% Methylcellulose or 0.4% Agarose in 2X MEM)[8]
-
Crystal Violet staining solution (0.1% w/v Crystal Violet in 20% ethanol)
-
Formalin (10% in PBS) for fixing
B. Procedure
-
Compound and Virus Incubation: In separate tubes, mix a standardized amount of virus (to yield 40-100 plaques per well) with each of the non-toxic concentrations of this compound (determined from the MTT assay).[8] Also prepare a virus-only control. Incubate the mixtures for 1 hour at 37°C.
-
Infection: Aspirate the culture medium from the confluent cell monolayers and inoculate the wells with 200 µL of the virus-compound mixtures.[8]
-
Adsorption: Incubate for 1 hour at 37°C to allow the virus to adsorb to the cells.
-
Overlay Application: After adsorption, carefully aspirate the inoculum and overlay the cells with 1.5 mL of the semi-solid overlay medium.[8] The overlay restricts viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for the time required for plaques to form (e.g., 3-7 days, depending on the virus).[8]
-
Fixation and Staining: Aspirate the overlay medium. Fix the cells with 10% formalin for 30 minutes. Remove the formalin and stain the cells with Crystal Violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. Determine the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the log of this compound concentration.
Caption: Workflow for the Plaque Reduction Assay.
Protocol 3: Virus Yield Reduction Assay (qRT-PCR)
This assay measures the amount of viral RNA produced in the presence of the antiviral compound, offering a highly sensitive and quantitative endpoint.[9][10]
A. Materials
-
Host cells in 12-well or 24-well plates
-
Virus stock
-
This compound dilutions
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
qRT-PCR reagents (reverse transcriptase, polymerase, primers/probes specific to a viral gene like N or RdRp)[11][12]
-
Real-time PCR instrument
B. Procedure
-
Cell Seeding and Infection: Seed host cells and allow them to become confluent. Infect the cells with the virus at a defined Multiplicity of Infection (MOI) for 1 hour.
-
Treatment: Remove the viral inoculum, wash the cells with PBS, and add fresh culture medium containing the various non-toxic concentrations of this compound.
-
Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO₂.[10]
-
Supernatant Collection: Harvest the cell culture supernatant from each well.
-
RNA Extraction: Extract viral RNA from a fixed volume (e.g., 100 µL) of the supernatant using a commercial viral RNA extraction kit according to the manufacturer’s instructions.[10]
-
qRT-PCR: Perform one-step qRT-PCR using primers and probes specific to a conserved region of the viral genome.[10] Include a standard curve of known RNA copy numbers to allow for absolute quantification.
-
Analysis: Determine the viral RNA copy number in each sample from the standard curve. Calculate the percentage reduction in viral RNA yield for each this compound concentration compared to the virus-only control. Determine the EC₅₀ value using non-linear regression.
Caption: Workflow for Virus Yield Reduction Assay via qRT-PCR.
Data Analysis and Interpretation
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of this compound that reduces host cell viability by 50%.
-
EC₅₀ (50% Effective Concentration): The concentration of this compound that inhibits viral replication (e.g., plaque formation or viral RNA yield) by 50%.
-
SI (Selectivity Index): Calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value (typically >10) indicates a more promising antiviral compound, as it suggests that the antiviral effect is observed at concentrations well below those that cause toxicity to the host cell.
References
- 1. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. A Novel Multiplex qRT-PCR Assay to Detect SARS-CoV-2 Infection: High Sensitivity and Increased Testing Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. who.int [who.int]
Application Notes & Protocols: Molecular Docking of Setomimycin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Setomimycin, a rare tetrahydroanthracene antibiotic, has garnered interest for its potential therapeutic applications, including antimicrobial and anticancer activities.[1][2] This document provides a comprehensive molecular docking protocol for this compound with its identified target proteins, summarizing key quantitative data and outlining detailed experimental methodologies based on published research. The provided protocols and data will be valuable for researchers investigating the mechanism of action of this compound and for its potential as a lead compound in drug discovery.
Quantitative Data Summary
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various protein targets. The following table summarizes the key quantitative data from these studies.
| Target Protein | Organism/Disease | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (µM) | Interacting Residues | Reference |
| SARS-CoV-2 Main Protease (Mpro) | SARS-CoV-2 | 6LU7 | -7.462 | - | 12.02 ± 0.046 | Glu166, Asn142, Gly143 | [3][4] |
| SARS-CoV-2 S-protein-ACE2 complex | SARS-CoV-2 | 6M17 | - | - | - | - | [3] |
| SARS-CoV-2 RdRp/NSP12 | SARS-CoV-2 | 6NUR | - | - | - | - | [3] |
| Transmembrane protease, serine 2 (TMPRSS2) | Human | Homology Model | - | - | - | - | [3] |
| Maltase-glucoamylase (α-glucosidase) | - | - | - | -6.8 | 231.26 ± 0.41 | Thr205, Lys480, Trp406, Phe450, Asp542 | [5][6] |
| MEK | Human (Cancer) | - | - | - | - | - | [1] |
| Bcl-2 | Human (Cancer) | - | - | - | - | - | [7] |
| Par-4 | Human (Cancer) | - | - | - | - | - | [7] |
Experimental Protocols
This section details the methodologies for performing molecular docking of this compound with its target proteins, based on established protocols.[3][5]
Software and Resource Requirements
-
Molecular Modeling Software: Schrödinger Maestro, AutoDock, or similar.
-
Protein Data Bank (PDB): For retrieval of protein crystal structures.
-
Ligand Structure: 3D structure of this compound (e.g., from PubChem).
-
Computational Resources: A workstation with sufficient processing power for docking and simulation tasks.
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem.
-
Ligand Preparation using LigPrep:
-
Use a tool like Schrödinger's LigPrep to generate low-energy 3D conformations of the ligand.
-
Generate possible ionization states at a physiological pH range (e.g., 7.0 ± 2.0).
-
Desalt and generate tautomers.
-
The output will be a set of prepared ligand structures ready for docking.
-
Protein Preparation
-
Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the PDB ID for SARS-CoV-2 Mpro is 6LU7.[3] If a crystal structure is unavailable, a homology model can be used, as was the case for TMPRSS2.[3]
-
Protein Preparation using Protein Preparation Wizard:
-
Use a tool like Schrödinger's Protein Preparation Wizard.
-
Preprocess the protein by assigning bond orders, adding hydrogens, and creating disulfide bonds.
-
Fill in any missing side chains or loops using Prime.
-
Optimize the hydrogen bond network and perform a restrained energy minimization of the protein structure. This step helps to relieve any steric clashes.
-
Receptor Grid Generation
-
Define the Binding Site:
-
Identify the active site of the protein. This can be done by referring to the co-crystallized ligand in the PDB structure or through literature analysis. For SARS-CoV-2 Mpro, the active site includes the catalytic dyad (His41 and Cys145).
-
Alternatively, use a tool like SiteMap to predict potential binding sites.
-
-
Generate the Receptor Grid:
-
Define a grid box that encompasses the identified active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Molecular Docking
-
Perform Docking:
-
Use a docking program like Glide (Schrödinger) or AutoDock.
-
Dock the prepared this compound ligand library against the generated receptor grid.
-
Choose a suitable docking precision level (e.g., Standard Precision - SP, or Extra Precision - XP).
-
-
Analyze Docking Poses:
-
The docking program will generate a series of possible binding poses for this compound, each with a corresponding docking score.
-
Analyze the top-ranked poses based on the docking score and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues.
-
Post-Docking Analysis (Optional but Recommended)
-
Molecular Dynamics (MD) Simulation:
-
To assess the stability of the ligand-protein complex, perform an MD simulation.
-
A typical simulation might run for 50 ns.[3]
-
Analyze the trajectory for parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate the stability of the complex.
-
-
Binding Free Energy Calculation:
-
Use methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to calculate the binding free energy of the this compound-protein complex. This provides a more accurate estimation of binding affinity than the docking score alone.
-
Visualizations
Molecular Docking Workflow
Caption: A flowchart illustrating the key steps in a typical molecular docking protocol.
SARS-CoV-2 Mpro Inhibition Pathway
Caption: The inhibitory effect of this compound on the SARS-CoV-2 main protease (Mpro) and its role in viral replication.
References
- 1. researchgate.net [researchgate.net]
- 2. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations | MDPI [mdpi.com]
- 6. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 69431-87-4 | Benchchem [benchchem.com]
Application Notes and Protocols for Molecular Dynamics Simulation of Setomimycin-Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setomimycin, a natural product derived from Streptomyces, has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial, anticancer, and antiviral properties.[1][2][3] Understanding the molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for conducting molecular dynamics (MD) simulations of this compound in complex with its protein targets. These computational techniques offer invaluable insights into the dynamics of ligand-protein interactions, binding affinities, and the conformational changes that govern biological function.
Recent studies have identified key protein targets of this compound, including α-glucosidase (specifically maltase-glucoamylase, MGAM), an enzyme involved in carbohydrate metabolism, and the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication.[3][4][5][6] Furthermore, this compound has been shown to modulate signaling pathways implicated in cancer, such as the MEK/ERK pathway and the intrinsic apoptosis pathway involving Bcl-2 family proteins.[7][8]
These application notes will guide researchers through the process of setting up, running, and analyzing MD simulations of this compound-protein complexes, enabling a deeper understanding of its mechanism of action and facilitating structure-based drug design efforts.
Data Presentation: Quantitative Analysis of this compound-Protein Interactions
The following tables summarize key quantitative data from published studies on the interaction of this compound with its protein targets. This information is essential for validating computational models and for comparative analysis.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Protein | Assay Type | IC50 Value | Reference |
| α-Glucosidase (MGAM) | α-Glucosidase Inhibition Assay | 231.26 ± 0.41 μM | [4][5] |
| SARS-CoV-2 Mpro | FRET-based Enzymatic Assay | 12.02 ± 0.046 μM | [3][9] |
Table 2: Molecular Docking and MD Simulation Data for this compound-Protein Complexes
| Target Protein | Computational Method | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| α-Glucosidase (MGAM) | Molecular Docking | -6.8 | Thr205, Lys480, Trp406, Phe450, Asp542 | [4][5] |
| α-Glucosidase (MGAM) | MM/PBSA | -5.04 | Trp406, Phe450 | [4] |
| SARS-CoV-2 Mpro | Molecular Docking | -7.462 | Glu166, Ser144, Thr26 | [3][9] |
Experimental Protocols
This section provides detailed protocols for key in silico and in vitro experiments relevant to the study of this compound-protein interactions.
Protocol 1: Molecular Docking of this compound with a Target Protein using AutoDock
This protocol outlines the general steps for performing a molecular docking study to predict the binding mode of this compound to a protein of interest.
1. Preparation of the Receptor (Protein) and Ligand (this compound):
- Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
- Prepare the protein by removing water molecules, heteroatoms (except for essential cofactors), and adding polar hydrogens. This can be done using software like AutoDockTools (ADT).[1][4][5]
- Obtain the 3D structure of this compound from a database like PubChem or construct it using a molecular builder.
- Optimize the ligand's geometry and assign partial charges.
- Convert both the protein and ligand files to the PDBQT format using ADT.[1][4][5]
2. Grid Box Generation:
- Define the active site of the protein based on experimental data or literature.
- Using ADT, create a grid box that encompasses the defined active site. The grid parameter file (.gpf) will be generated.[5]
3. Docking Simulation:
- Prepare the docking parameter file (.dpf) in ADT, specifying the protein, ligand, and grid parameter files.[5]
- Choose a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[5]
- Run the docking simulation using the AutoDock program.[1][4][5]
4. Analysis of Docking Results:
- Analyze the docking log file (.dlg) to identify the lowest binding energy poses.
- Visualize the docked conformations of this compound within the protein's active site using molecular visualization software (e.g., PyMOL, VMD).
- Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between this compound and the protein residues.
Protocol 2: Molecular Dynamics (MD) Simulation of a this compound-Protein Complex using GROMACS
This protocol provides a step-by-step guide for performing an MD simulation to study the dynamic behavior of the this compound-protein complex.
1. System Preparation:
- Start with the best-docked pose of the this compound-protein complex obtained from molecular docking.
- Choose an appropriate force field for the protein (e.g., CHARMM36, AMBER) and generate the ligand topology and parameters using a server like CGenFF or the antechamber module in AMBER.[2]
- Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).[2]
- Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.[2]
2. Energy Minimization:
- Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.[2]
3. Equilibration:
- Perform a two-step equilibration process:
- NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature of the system.
- NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density of the system. Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.
4. Production MD Run:
- Run the production MD simulation for a desired length of time (e.g., 100 ns or longer) without any restraints. Save the trajectory data at regular intervals.[2]
5. Trajectory Analysis:
- Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.[2]
- Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.[2]
- Radius of Gyration (Rg): Analyze the Rg of the protein to assess its compactness.[2]
- Hydrogen Bond Analysis: Analyze the formation and breaking of hydrogen bonds between this compound and the protein throughout the simulation.
- Binding Free Energy Calculation (MM/PBSA or MM/GBSA): Calculate the binding free energy of the complex using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[6] This provides a more accurate estimation of binding affinity compared to docking scores.
Protocol 3: In Vitro α-Glucosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against α-glucosidase.
1. Reagents and Materials:
- α-glucosidase enzyme from Saccharomyces cerevisiae
- p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
- This compound (test compound)
- Acarbose (positive control)
- Phosphate buffer (e.g., 50 mM, pH 6.8)
- Sodium carbonate (Na2CO3) solution (e.g., 1 M) to stop the reaction
- 96-well microplate
- Microplate reader
2. Assay Procedure:
- Prepare different concentrations of this compound and acarbose in the phosphate buffer.
- In a 96-well plate, add a solution of α-glucosidase to each well.
- Add the different concentrations of this compound or acarbose to the respective wells. Include a control well with only the enzyme and buffer.
- Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.[1][4]
- Initiate the reaction by adding the pNPG substrate to all wells.[1][4]
- Incubate the plate for a defined time (e.g., 20-30 minutes) at 37°C.
- Stop the reaction by adding the sodium carbonate solution.[4]
- Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.[4]
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the α-glucosidase activity, from the dose-response curve.
Protocol 4: In Vitro SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory activity of this compound against SARS-CoV-2 Mpro.
1. Reagents and Materials:
- Recombinant SARS-CoV-2 Mpro enzyme
- FRET substrate for Mpro (e.g., a peptide with a fluorophore and a quencher)
- This compound (test compound)
- A known Mpro inhibitor (e.g., GC-376) as a positive control
- Assay buffer (e.g., HEPES or Tris-based buffer with DTT)
- 96-well or 384-well black plates
- Fluorescence plate reader
2. Assay Procedure:
- Prepare serial dilutions of this compound and the positive control in the assay buffer.
- In a black microplate, add the SARS-CoV-2 Mpro enzyme to each well.
- Add the different concentrations of this compound or the positive control to the respective wells. Include a control well with only the enzyme and buffer.
- Incubate the plate for a specific time (e.g., 30 minutes) at room temperature or 37°C to allow the inhibitor to bind to the enzyme.[2]
- Initiate the enzymatic reaction by adding the FRET substrate to all wells.[2]
- Immediately measure the fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET pair.
3. Data Analysis:
- The cleavage of the FRET substrate by Mpro leads to an increase in fluorescence. The rate of this increase is proportional to the enzyme activity.
- Calculate the initial reaction velocity for each concentration of this compound.
- Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Velocity of control - Velocity of sample) / Velocity of control] x 100
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Determine the IC50 value from the resulting dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and the general workflow of a molecular dynamics simulation.
Disclaimer: The exact molecular mechanisms by which this compound modulates the MEK/ERK and apoptosis pathways are still under investigation. The dashed lines in the diagram indicate proposed or indirect effects that require further experimental validation.
References
- 1. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
- 2. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
- 3. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. In vitro α-glucosidase inhibitory assay [protocols.io]
- 5. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Setomimycin in a Sarcoma-180 Solid Tumor Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setomimycin, an antibiotic isolated from Streptomyces pseudovenezuelae, has demonstrated antitumor activity against Sarcoma-180 (S-180) solid tumors in murine models.[1] These application notes provide a comprehensive overview and generalized protocols for investigating the efficacy of this compound in this preclinical cancer model. Sarcoma-180 is a transplantable tumor cell line widely used in experimental oncology for its aggressive growth and utility in screening potential anticancer agents. The protocols outlined below are based on established methodologies for the Sarcoma-180 solid tumor model and can be adapted for the specific investigation of this compound.
Data Presentation
Due to the limited publicly available quantitative data from the original 1978 study on this compound's effect on Sarcoma-180 tumors, the following table is provided as a template for researchers to systematically record their experimental findings. This structured format will facilitate the comparison of results across different experimental conditions.
Table 1: Template for Quantitative Analysis of this compound Efficacy in Sarcoma-180 Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route & Schedule | Mean Tumor Volume (mm³) ± SD | Percent Tumor Growth Inhibition (%) | Mean Survival Time (days) ± SD | Body Weight Change (%) |
| Vehicle Control | - | - | 0 | |||
| This compound | ||||||
| This compound | ||||||
| This compound | ||||||
| Positive Control |
Experimental Protocols
The following are detailed protocols for the induction of Sarcoma-180 solid tumors in mice and a generalized treatment protocol for evaluating the antitumor activity of this compound.
Protocol 1: Induction of Sarcoma-180 Solid Tumors
Materials:
-
Sarcoma-180 (S-180) cell line (e.g., ATCC TIB-66)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
6-8 week old male or female BALB/c or Swiss albino mice
-
Syringes and needles (25-27 gauge)
Procedure:
-
Cell Culture: Culture Sarcoma-180 cells in a 37°C, 5% CO2 incubator. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Harvesting: When cells reach 80-90% confluency, aspirate the culture medium and wash the cells with sterile PBS. Detach the cells using Trypsin-EDTA.
-
Cell Pellet Collection: Neutralize the trypsin with complete medium, transfer the cell suspension to a centrifuge tube, and centrifuge at a low speed (e.g., 1000 rpm for 5 minutes) to pellet the cells.
-
Cell Counting and Viability: Resuspend the cell pellet in a known volume of sterile PBS. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Cell viability should be above 95%.
-
Cell Inoculation: Adjust the cell suspension concentration with sterile PBS to the desired inoculation density (typically 2 x 10^6 to 1 x 10^7 cells/0.1 mL).
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the Sarcoma-180 cell suspension into the right flank or axillary region of each mouse.
-
Tumor Growth Monitoring: Palpate the injection site daily to monitor for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. Tumor volume can be calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
Protocol 2: In Vivo Antitumor Activity Assay of this compound
Materials:
-
Sarcoma-180 tumor-bearing mice (from Protocol 1)
-
This compound (dissolved in a suitable vehicle, e.g., sterile saline, DMSO)
-
Vehicle control (the solvent used to dissolve this compound)
-
Positive control (an established anticancer drug, e.g., Cyclophosphamide)
-
Calipers
-
Animal balance
-
Syringes and needles for administration
Procedure:
-
Group Allocation: Once the tumors reach a predetermined size (e.g., 50-100 mm³), randomly divide the mice into experimental groups (e.g., vehicle control, different doses of this compound, positive control). A typical group size is 6-10 mice.
-
Treatment Administration: Administer this compound, vehicle, or the positive control to the respective groups. The route of administration (e.g., intraperitoneal, intravenous, oral) and the treatment schedule (e.g., daily for 10 days) should be determined based on the experimental design.
-
Tumor Measurement: Measure the tumor volume and body weight of each mouse every 2-3 days throughout the experiment.
-
Data Collection and Analysis:
-
Calculate the percent tumor growth inhibition (% TGI) at the end of the study using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle control group)] x 100 .
-
Monitor the survival of the mice and plot Kaplan-Meier survival curves.
-
Record any signs of toxicity, such as significant body weight loss, changes in behavior, or mortality.
-
-
Endpoint: At the end of the experiment (based on tumor size limits or a predetermined time point), euthanize the mice. Excise the tumors, weigh them, and, if required, process them for further analysis (e.g., histology, immunohistochemistry, molecular analysis).
Visualizations
Hypothetical Signaling Pathway for an Anti-Tumor Antibiotic
While the specific signaling pathways affected by this compound in cancer cells are not well-defined in the literature, many anti-tumor antibiotics are known to interfere with key cellular processes. The following diagram illustrates a hypothetical mechanism of action where an antibiotic inhibits signaling pathways crucial for cancer cell proliferation and survival.
References
Application Notes and Protocols for Studying Antibiotic Resistance Mechanisms Using Setomimycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setomimycin, a polyketide antibiotic produced by Streptomyces species, has demonstrated activity against Gram-positive bacteria, including Mycobacterium tuberculosis.[1] Its complex chemical structure and biological activity make it a compound of interest for understanding novel mechanisms of antibiotic action and the corresponding pathways of resistance. These application notes provide a framework for utilizing this compound as a tool to investigate the multifaceted challenges of antibiotic resistance. While specific quantitative data on this compound's activity against a broad panel of resistant strains are not extensively published, the following protocols and conceptual frameworks are based on established microbiological and biochemical methods.
Data Presentation
Currently, publicly available quantitative data on the antimicrobial activity of this compound is limited. The following table provides a template for organizing experimental data as it is generated. Researchers are encouraged to populate this table with their own findings to facilitate comparative analysis.
| Bacterial Strain | Resistance Phenotype | This compound MIC (µg/mL) | Comparator Antibiotic MIC (µg/mL) | Fold Change in MIC |
| Staphylococcus aureus (ATCC 29213) | Wild-Type | Data to be determined | e.g., Vancomycin | - |
| MRSA (Clinical Isolate) | Methicillin-Resistant | Data to be determined | e.g., Vancomycin | Calculate |
| VISA (Clinical Isolate) | Vancomycin-Intermediate | Data to be determined | e.g., Vancomycin | Calculate |
| Mycobacterium tuberculosis H37Rv | Wild-Type | Data to be determined | e.g., Rifampicin | - |
| MDR-TB (Clinical Isolate) | Multi-Drug Resistant | Data to be determined | e.g., Rifampicin | Calculate |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against various bacterial strains using the broth microdilution method.
Materials:
-
This compound (stock solution of known concentration)
-
Bacterial cultures (logarithmic growth phase)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria
-
Middlebrook 7H9 broth with appropriate supplements for Mycobacterium species
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for S. aureus and a different concentration for M. tuberculosis.
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for S. aureus.
-
For M. tuberculosis, incubate at 37°C in a 5% CO₂ atmosphere for 7-21 days, depending on the strain.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Induction and Selection of this compound-Resistant Mutants
This protocol describes a method for generating bacterial mutants with resistance to this compound to study resistance mechanisms.
Materials:
-
This compound
-
Susceptible bacterial strain (e.g., S. aureus ATCC 29213)
-
Appropriate agar plates (e.g., Mueller-Hinton Agar)
-
Liquid broth medium
-
Incubator
Procedure:
-
Spontaneous Resistant Mutant Selection:
-
Prepare a high-density bacterial inoculum (e.g., 10⁹-10¹⁰ CFU/mL).
-
Plate the inoculum onto agar plates containing this compound at concentrations 2x, 4x, and 8x the predetermined MIC.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Isolation and Verification of Resistant Mutants:
-
Pick individual colonies that grow on the this compound-containing plates.
-
Subculture each colony in antibiotic-free broth.
-
Re-determine the MIC of this compound for each isolated colony to confirm the resistant phenotype.
-
-
Characterization of Resistant Mutants:
-
Perform whole-genome sequencing on the confirmed resistant mutants and the parent strain to identify genetic mutations associated with resistance.
-
Analyze the sequencing data to identify mutations in genes potentially involved in the drug's target, efflux pumps, or metabolic pathways.
-
Investigating the Antibacterial Mechanism of Action
While the precise mechanism of this compound is not fully elucidated, preliminary evidence suggests it may involve cellular degradation. The following are general approaches to investigate its mode of action.
a) Macromolecular Synthesis Inhibition Assays:
-
Principle: To determine if this compound inhibits the synthesis of DNA, RNA, protein, or cell wall components.
-
Methodology:
-
Grow the target bacteria to the mid-logarithmic phase.
-
Aliquot the culture into separate tubes.
-
Add this compound at its MIC to the experimental tubes. Include a no-antibiotic control and controls with known inhibitors of each pathway (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, and vancomycin for cell wall synthesis).
-
Add radiolabeled precursors for each pathway (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³H-leucine for protein, and ¹⁴C-N-acetylglucosamine for peptidoglycan).
-
Incubate for a short period.
-
Precipitate the macromolecules, wash, and measure the incorporated radioactivity using a scintillation counter.
-
A significant reduction in the incorporation of a specific precursor in the presence of this compound indicates inhibition of that pathway.
-
b) Cell Membrane Integrity Assay:
-
Principle: To assess if this compound disrupts the bacterial cell membrane.
-
Methodology:
-
Use fluorescent dyes that are sensitive to membrane potential or permeability, such as propidium iodide (PI) or DiSC₃(5).
-
Treat bacterial cells with this compound at various concentrations.
-
Measure the change in fluorescence over time using a fluorometer or fluorescence microscope.
-
An increase in PI fluorescence or a change in DiSC₃(5) fluorescence would suggest membrane damage.
-
Visualizations
Caption: Experimental workflow for studying antibiotic resistance with this compound.
Caption: Potential antibacterial mechanisms of action for this compound.
Caption: Logical flow of how this compound research contributes to understanding antibiotic resistance.
References
Application Notes and Protocols for Setomimycin in COVID-19 Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research on Setomimycin as a potential therapeutic agent against COVID-19. The information is compiled from recent in silico and in vitro studies, offering insights into its mechanism of action, efficacy, and the experimental protocols used for its evaluation.
Introduction
This compound, a rare tetrahydroanthracene antibiotic, has emerged as a potential candidate for COVID-19 therapeutics.[1][2] Research has focused on its ability to inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19, by targeting a key viral enzyme.[1][2][3] In addition to its antiviral properties, this compound has also demonstrated anti-inflammatory and antioxidant activities, which could be beneficial in managing the complex pathology of COVID-19.[1][2][3]
Mechanism of Action
In silico and subsequent in vitro studies have elucidated the primary mechanism by which this compound exerts its anti-SARS-CoV-2 effects. The compound targets the SARS-CoV-2 main protease (Mpro), also known as 3-chymotrypsin-like protease (3CLpro).[1][2][3][4][5] Mpro is a critical enzyme for the virus as it processes viral polyproteins into functional proteins essential for viral replication and transcription.[4][5]
This compound's inhibitory action is achieved by binding to the Mpro enzyme, specifically targeting the glutamic acid residue at position 166 (Glu166).[1][2][3] This interaction is crucial because the Glu166 residue is vital for the dimerization of Mpro monomers.[1][3] By preventing this dimerization, this compound effectively inhibits the catalytic activity of the enzyme, thereby halting the viral replication process.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. berstructuralbioportal.org [berstructuralbioportal.org]
- 5. researchgate.net [researchgate.net]
Setomimycin: A Potent Tool for Investigating α-Glucosidase Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Setomimycin, a biaryl polyketide produced by Streptomyces nojiriensis, has emerged as a significant inhibitor of α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into absorbable monosaccharides.[1] Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia.[2][3] this compound has demonstrated greater potency than the commonly used α-glucosidase inhibitor, acarbose, making it a valuable research tool for studying the mechanisms of α-glucosidase inhibition and for the development of novel antidiabetic agents.[1][4]
These application notes provide a comprehensive overview of this compound's α-glucosidase inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the underlying biochemical pathways and experimental workflows.
Quantitative Data Summary
The inhibitory potency of this compound against α-glucosidase has been quantified and compared with the standard inhibitor, acarbose. The half-maximal inhibitory concentration (IC50) is a key parameter for this comparison.
| Compound | Target Enzyme | IC50 Value | Inhibition Type | Source |
| This compound | α-Glucosidase | 231.26 ± 0.41 µM | Competitive | [1][4] |
| Acarbose | α-Glucosidase | 285.14 ± 2.04 mg/mL (EtOAc extract of JCM 3382) | Competitive | [1] |
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines the determination of the inhibitory activity of this compound against α-glucosidase using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
Materials:
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.2 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations.
-
Prepare the α-glucosidase solution in phosphate buffer (e.g., 0.5 U/mL).
-
Prepare the pNPG substrate solution in phosphate buffer (e.g., 5 mM).
-
Prepare the stop solution: 0.2 M sodium carbonate.
-
-
Assay:
-
In a 96-well microplate, add 50 µL of phosphate buffer, 25 µL of the this compound solution (or buffer for control), and 25 µL of the α-glucosidase solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where:
-
A_c is the absorbance of the control (without inhibitor).
-
A_s is the absorbance of the sample (with this compound).
-
-
The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Kinetic Analysis of α-Glucosidase Inhibition
This protocol determines the mode of inhibition of this compound (e.g., competitive, non-competitive, or uncompetitive) by measuring the enzyme kinetics at various substrate and inhibitor concentrations.
Materials:
-
Same as for the in vitro inhibition assay.
Procedure:
-
Assay Setup:
-
Perform the α-glucosidase assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound).
-
Use a range of pNPG concentrations (e.g., 0.5, 1, 2, 5, 10 mM).
-
For each substrate concentration, test a series of this compound concentrations (e.g., 0 µM, and two or three other concentrations around the IC50 value).
-
-
Data Collection:
-
Measure the initial reaction rates (velocity, V) at each substrate and inhibitor concentration by monitoring the change in absorbance over a short period (e.g., every minute for 5-10 minutes).
-
-
Data Analysis:
-
Construct a Lineweaver-Burk plot by plotting 1/V against 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.
-
Analyze the plot to determine the type of inhibition:
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax remains constant, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km remains constant).
-
Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).
-
-
The inhibition constant (Ki) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
-
Visualizations
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Mechanism of Action: Competitive Inhibition by this compound
References
Application Notes and Protocols for Cell Viability Assays with Setomimycin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setomimycin, a potent antibiotic, has demonstrated significant anti-cancer properties by modulating key cellular signaling pathways. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using common cell viability assays. The included data and visualizations will aid researchers in designing and interpreting experiments to evaluate the therapeutic potential of this compound.
This compound has been shown to abrogate cancer cell proliferation and inhibit migration and invasion in various cancer cell lines, including pancreatic, breast, and colorectal cancer. Its mechanism of action involves the downregulation of the MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. Furthermore, this compound can induce apoptosis by upregulating the pro-apoptotic protein Par-4 and downregulating the anti-apoptotic protein BCL-2 in certain cancer cells.
Data Presentation
The following table summarizes the dose-dependent effects of this compound on the MEK/ERK signaling pathway in different cancer cell lines. This data is crucial for determining the appropriate concentration range for cell viability and apoptosis assays.
| Cell Line | Cancer Type | Treatment Concentration (µM) | Effect on MEK/ERK Pathway |
| HCT-116 | Colon Cancer | 6.5 | Significant reduction in MEK and ERK expression |
| HCT-116 | Colon Cancer | 8.0 | Further significant reduction in MEK and ERK expression |
| MCF-7 | Breast Cancer | 5.5 | Significant reduction in MEK and ERK expression |
| MCF-7 | Breast Cancer | 7.0 | Further significant reduction in MEK and ERK expression |
Note: This table is compiled from published research and should be used as a guideline. Optimal concentrations may vary depending on the specific experimental conditions and cell line.
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by this compound treatment, leading to decreased cell viability and apoptosis.
Caption: this compound inhibits the MEK/ERK signaling pathway.
Caption: this compound induces apoptosis through Bcl-2 and Par-4 modulation.
Experimental Protocols
Detailed methodologies for two common cell viability assays are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, and provides a highly sensitive luminescent readout.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, using opaque-walled plates to prevent luminescence signal cross-talk.
-
-
This compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value.
-
Experimental Workflow
The following diagram outlines the general workflow for conducting a cell viability assay with this compound treatment.
Caption: General workflow for this compound cell viability assays.
Conclusion
These application notes provide a framework for investigating the cytotoxic effects of this compound. By following the detailed protocols and utilizing the provided data and pathway diagrams, researchers can effectively assess the potential of this compound as an anti-cancer therapeutic and further elucidate its mechanisms of action. It is recommended to perform these assays on a panel of cancer cell lines to understand the broader applicability and selectivity of this compound.
Application Notes and Protocols: Western Blot Analysis of Cell Lysates After Setomimycin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setomimycin, a naturally derived antibiotic, has demonstrated significant antitumor properties, positioning it as a compound of interest in oncology research and drug development. Its mechanism of action involves the modulation of key cellular signaling pathways that control cell proliferation, survival, and apoptosis. Understanding the molecular effects of this compound is crucial for elucidating its therapeutic potential. Western blot analysis is an indispensable technique for investigating these effects by quantifying the changes in protein expression levels within critical signaling cascades.
This document provides detailed application notes and protocols for performing Western blot analysis on cell lysates following treatment with this compound. It focuses on two primary pathways affected by this compound: the MAPK/ERK signaling pathway and the intrinsic apoptotic pathway.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize representative quantitative data from Western blot analyses, illustrating the dose-dependent effects of this compound on key proteins in the MAPK/ERK and apoptotic pathways in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).
Disclaimer: The following quantitative data is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions, cell line, and reagents used. It is essential to perform independent experiments to confirm these findings.
Table 1: Effect of this compound on MAPK/ERK Pathway Protein Expression in HCT-116 Cells
| Target Protein | Treatment (24h) | Fold Change vs. Control (Normalized to β-Actin) |
| p-MEK1/2 | Control (DMSO) | 1.00 |
| This compound (5 µM) | 0.65 | |
| This compound (10 µM) | 0.32 | |
| Total MEK1/2 | Control (DMSO) | 1.00 |
| This compound (5 µM) | 0.98 | |
| This compound (10 µM) | 0.95 | |
| p-ERK1/2 | Control (DMSO) | 1.00 |
| This compound (5 µM) | 0.58 | |
| This compound (10 µM) | 0.25 | |
| Total ERK1/2 | Control (DMSO) | 1.00 |
| This compound (5 µM) | 0.97 | |
| This compound (10 µM) | 0.96 |
Table 2: Effect of this compound on Apoptotic Pathway Protein Expression in MCF-7 Cells
| Target Protein | Treatment (48h) | Fold Change vs. Control (Normalized to GAPDH) |
| Bcl-2 | Control (DMSO) | 1.00 |
| This compound (2.5 µM) | 0.72 | |
| This compound (5 µM) | 0.41 | |
| Par-4 | Control (DMSO) | 1.00 |
| This compound (2.5 µM) | 1.85 | |
| This compound (5 µM) | 2.90 | |
| Cleaved Caspase-3 | Control (DMSO) | 1.00 |
| This compound (2.5 µM) | 2.10 | |
| This compound (5 µM) | 3.75 |
Signaling Pathways and Experimental Workflow
This compound's Impact on the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated, promoting uncontrolled cell growth. This compound has been shown to inhibit this pathway, contributing to its anti-cancer effects.
This compound's Role in the Apoptotic Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, allowing for their uncontrolled growth. This compound can induce apoptosis by modulating the expression of key regulatory proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Par-4 (Prostate Apoptosis Response-4).
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps involved in performing a Western blot analysis to assess the effects of this compound treatment on cellular protein expression.
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HCT-116, MCF-7) in appropriate culture dishes or flasks and grow to 70-80% confluency.
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
2. Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare an appropriate lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use.
-
Cell Lysis: Add the ice-cold lysis buffer to the cells. For adherent cells, use a cell scraper to detach the cells.
-
Incubation and Centrifugation: Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled tube.
3. Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay or Bradford assay, following the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using a known protein standard (e.g., Bovine Serum Albumin, BSA).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer.
-
Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve. This ensures equal loading of protein for each sample in the subsequent steps.
4. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a calculated volume of each cell lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel (SDS-PAGE). Also, load a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting and Detection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-ERK, anti-Bcl-2, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
6. Densitometry Analysis
-
Image Analysis Software: Use image analysis software (e.g., ImageJ) to quantify the band intensities.
-
Background Subtraction: Subtract the background signal from each band.
-
Normalization: Normalize the intensity of the target protein band to the intensity of a loading control protein band (e.g., β-Actin or GAPDH) in the same lane. This corrects for any variations in protein loading.
-
Relative Quantification: Express the results as a fold change in protein expression relative to the control (untreated or vehicle-treated) samples.
Application Notes and Protocols: Gene Expression Analysis in Response to Setomimycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known effects of Setomimycin on gene expression, with a focus on its impact on cancer cell signaling. Detailed protocols for analyzing these effects using modern molecular biology techniques are also provided.
Introduction
This compound is a bisanthraquinone antibiotic that has demonstrated notable anticancer and anti-migratory properties.[1] Its mechanism of action involves the modulation of key cellular signaling pathways that are often dysregulated in cancer. Understanding the specific effects of this compound on gene expression is crucial for its development as a potential therapeutic agent. These notes offer insights into its mechanism and provide standardized protocols for further investigation.
Data Presentation: Effects of this compound on Gene Expression
While comprehensive, publicly available datasets from high-throughput screening (e.g., RNA-sequencing) of this compound-treated cancer cells are limited, existing research has identified its significant impact on the MEK/ERK signaling pathway. This compound has been shown to cause a dose-dependent reduction in the expression of key components of this pathway in HCT-116 and MCF-7 cancer cell lines.[1]
The following table provides an illustrative summary of potential gene expression changes in the MEK/ERK pathway in response to this compound treatment. This data is representative and intended to model the expected outcomes of the experimental protocols outlined below.
Table 1: Illustrative Gene Expression Changes in HCT-116 Cells Treated with this compound
| Gene | Pathway | Function | Fold Change (Illustrative) | p-value (Illustrative) |
| MEK1 (MAP2K1) | MEK/ERK Signaling | Dual specificity protein kinase | -2.5 | < 0.01 |
| ERK1 (MAPK3) | MEK/ERK Signaling | Serine/threonine kinase | -2.2 | < 0.01 |
| c-Myc | Downstream of MEK/ERK | Transcription factor, cell cycle | -3.0 | < 0.001 |
| Cyclin D1 | Downstream of MEK/ERK | Cell cycle regulation | -2.8 | < 0.001 |
| BCL2 | Downstream of MEK/ERK | Apoptosis regulation | -2.0 | < 0.05 |
Signaling Pathway Diagram
The diagram below illustrates the MEK/ERK signaling pathway and indicates the points of inhibition by this compound.
Caption: this compound inhibits the MEK/ERK signaling pathway.
Experimental Protocols
To further elucidate the effects of this compound on gene expression, the following detailed experimental protocols for RNA sequencing and quantitative PCR are provided.
Experimental Workflow Diagram
The following diagram outlines the general workflow for analyzing gene expression changes in response to this compound treatment.
References
Application Notes and Protocols: High-Throughput Screening of Setomimycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setomimycin, a natural product derived from Streptomyces, has demonstrated significant potential as both an anticancer and antimicrobial agent. Its mechanism of action is linked to the modulation of critical cellular signaling pathways, including the MAPK/ERK and apoptotic pathways.[1] The development of this compound derivatives offers the prospect of enhancing efficacy, improving selectivity, and overcoming potential resistance mechanisms. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of these derivatives to identify lead compounds with desired biological activities.[2][3][4] These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of this compound derivatives.
Data Presentation: Comparative Analysis of this compound Derivatives
Effective HTS campaigns generate vast amounts of data. Summarizing this quantitative data in a structured format is crucial for identifying structure-activity relationships (SAR) and selecting promising candidates for further development. Below are template tables for presenting anticancer and antimicrobial screening data for a hypothetical library of this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives (Illustrative Data)
This table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Modification | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) | Selectivity Index (SI) vs. Normal Cells |
| SET-001 | Parent Compound | 8.5 | 6.2 | 12.1 | 1.5 |
| SET-002 | C2-Methyl | 5.2 | 4.1 | 8.9 | 2.8 |
| SET-003 | C4-Fluoro | 12.1 | 10.5 | 18.3 | 0.9 |
| SET-004 | N-oxide | 7.8 | 5.9 | 10.4 | 2.1 |
| SET-005 | C7-Hydroxy | 3.1 | 2.5 | 6.2 | 4.5 |
Table 2: Antimicrobial Activity of this compound Derivatives (Illustrative Data)
This table presents the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
| Compound ID | Derivative Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| SET-001 | Parent Compound | 16 | 64 | >128 |
| SET-002 | C2-Methyl | 8 | 32 | 128 |
| SET-003 | C4-Fluoro | 32 | 128 | >128 |
| SET-004 | N-oxide | 16 | 64 | >128 |
| SET-005 | C7-Hydroxy | 4 | 16 | 64 |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the screening process is facilitated by visual representations of the involved pathways and workflows.
This compound's Putative Signaling Pathway
This compound is known to exert its anticancer effects by interfering with key signaling cascades that regulate cell proliferation and apoptosis.[1] It has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Par-4. Furthermore, its influence on the MAPK/ERK pathway suggests an impact on cell growth and survival signals.
Caption: Putative signaling pathway of this compound.
High-Throughput Screening Workflow
The high-throughput screening of a library of this compound derivatives involves a multi-step process, from initial screening to hit confirmation and validation.
Caption: High-throughput screening workflow for this compound derivatives.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and reliability of HTS results.
Protocol 1: High-Throughput Cell Viability Assay (MTT Assay) for Anticancer Screening
This protocol is adapted for a 96-well plate format, suitable for HTS.
Materials:
-
This compound derivative library (dissolved in DMSO)
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values using appropriate software.
-
Protocol 2: High-Throughput Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Screening
This protocol utilizes a broth microdilution method in a 96-well plate format.
Materials:
-
This compound derivative library (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Multichannel pipette
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation:
-
Prepare serial two-fold dilutions of the this compound derivatives in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control (no compound) and a sterility control (no bacteria) well.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.
-
Conclusion
The high-throughput screening of this compound derivatives is a critical step in the development of novel anticancer and antimicrobial therapeutics. The protocols and data presentation formats outlined in these application notes provide a robust framework for conducting these screens in a systematic and reproducible manner. The visualization of the underlying signaling pathways and the experimental workflow further aids in the rational design and interpretation of these screening campaigns. By employing these methodologies, researchers can efficiently identify and advance promising this compound derivatives toward further preclinical and clinical development.
References
- 1. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Optimizing Setomimycin concentration for cell culture experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Setomimycin in cell culture experiments. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its mechanism of action?
This compound is a rare tetrahydroanthracene antibiotic produced by Streptomyces species.[1][2] Its mechanism of action involves the inhibition of key cellular signaling pathways. Notably, it has been shown to reduce the expression of proteins in the MEK/ERK pathway, which is critical for cell proliferation, survival, and differentiation.[3][4] Additionally, studies have identified this compound as an inhibitor of the SARS-CoV-2 main protease (Mpro), preventing the dimerization of Mpro monomers which is essential for its catalytic activity.[1][5]
Caption: this compound inhibits the MEK/ERK signaling pathway.
Q2: What is a good starting concentration for this compound in my cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell line and the biological question being investigated. A common strategy is to first perform a literature search for similar studies and then conduct a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific model.[6]
For a preliminary experiment, a wide range of concentrations, often spaced by 10-fold dilutions (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM), is recommended to identify an approximate effective range.[6][7] Based on published data, concentrations ranging from low micromolar (µM) to nanomolar (nM) have been shown to be effective.
Data Presentation: Effective Concentrations of this compound in Various In Vitro Models
| Cell Line | Concentration Range | Duration | Observed Effect | Reference |
| RAW 264.7 Macrophages | 0.01 - 1 µM | 48 hours | Dose-dependent inhibition of NO and cytokines (IL-1β, IL-6, TNF-α). Not cytotoxic in the 0.15 to 1.25 µM range. | [1] |
| HCT-116 (Colon Cancer) | 6.5 µM & 8 µM | Not Specified | Significant reduction in MEK/ERK pathway expression (anticancer/anti-migratory effects). | [3][8] |
| MCF-7 (Breast Cancer) | 5.5 µM & 7 µM | Not Specified | Significant reduction in MEK/ERK pathway expression (anticancer/anti-migratory effects). | [3][8] |
| SARS-CoV-2 Mpro | IC50: 12.02 µM | Not Applicable | In vitro enzymatic inhibition. | [1][5] |
| α-Glucosidase | IC50: 231.26 µM | Not Applicable | In vitro enzymatic inhibition. | [9] |
Q3: How do I determine the optimal concentration and generate a dose-response curve?
To precisely determine the optimal concentration, you should perform a cell viability or cytotoxicity assay, such as the MTT or MTS assay, across a narrower range of concentrations informed by your initial broad-range experiment.[7][10] Typically, 5-10 concentrations are plotted to generate a sigmoidal dose-response curve.[11] This allows for the accurate calculation of key parameters like IC50 or EC50.
Caption: Workflow for optimizing this compound concentration.
See the Experimental Protocols section below for a detailed methodology on performing an MTT assay.
Q4: I am observing high levels of cell death even at low concentrations. What could be the cause?
Unexpectedly high cytotoxicity can stem from several factors. Use the following decision tree to troubleshoot the issue.
Caption: Troubleshooting guide for unexpected cytotoxicity.
Q5: My cell viability assay results are inconsistent between experiments. What are common sources of error?
Inconsistent results in cell-based assays are a common challenge. Key factors that can introduce variability include:
-
Cell Seeding Density: Ensure you use a consistent cell number per well. The optimal seeding density should result in cells being in the logarithmic growth phase throughout the experiment.[12]
-
Reagent Handling: Ensure reagents are properly stored and warmed to the appropriate temperature before use.[13] Inconsistent incubation times with the assay reagent (e.g., MTT) or solubilization solution can drastically alter results.
-
Experimental Conditions: Variations in temperature, humidity, and CO2 levels can affect cell health and drug efficacy.[14]
-
Assay Interference: Some compounds can interact directly with assay reagents (e.g., reducing the MTT reagent chemically), leading to false results. Always include a "no-cell" control with the compound to check for this.[15]
-
Edge Effects: Wells on the periphery of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine Solvent: this compound is typically soluble in organic solvents like DMSO. Refer to the manufacturer's datasheet for the recommended solvent.
-
Calculate Amount: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )
-
Example: For 1 mL (0.001 L) of a 10 mM (0.01 M) stock of a compound with MW = 580.6 g/mol :
-
Mass = 0.01 mol/L * 0.001 L * 580.6 g/mol = 0.005806 g = 5.81 mg.
-
-
Dissolution: Carefully weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of sterile-filtered DMSO. Vortex thoroughly until fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Determining IC50 using the MTT Cell Viability Assay
This protocol is a generalized guide. Incubation times and cell densities should be optimized for your specific cell line.[16]
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include control wells: "cells + vehicle" (solvent only) and "medium only" (for background subtraction).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations (or vehicle control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[13]
-
Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[10][16]
-
Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[13]
-
Visually confirm the formation of purple precipitate in the control wells using a microscope.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[10]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[13][18] A reference wavelength of 630-650 nm can be used to subtract background absorbance.[13][16]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells after subtracting the background absorbance from the "medium only" wells.
-
Plot percent viability against the log of the this compound concentration.
-
Use a non-linear regression model (sigmoidal dose-response) to fit the curve and calculate the IC50 value.
-
References
- 1. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new antibiotic, this compound, produced by a strain of Streptomyces. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 69431-87-4 | Benchchem [benchchem.com]
- 5. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 17. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
Technical Support Center: Troubleshooting Setomimycin Precipitation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Setomimycin in aqueous solutions.
Troubleshooting Guides
Issue: My this compound precipitated immediately upon addition to an aqueous buffer.
Possible Causes and Solutions:
-
Low Intrinsic Aqueous Solubility: this compound is a complex organic molecule with limited solubility in purely aqueous solutions.
-
Solution: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experiment.
-
-
Incorrect pH: this compound is described as a weakly acidic substance.[1] The pH of your aqueous solution can significantly impact its solubility. For weakly acidic compounds, solubility is generally lower at acidic pH and higher at neutral to alkaline pH where the molecule can be deprotonated to a more soluble salt form.
-
Solution: Check the pH of your buffer. If it's acidic, consider using a buffer with a neutral or slightly alkaline pH. A phosphate-buffered saline (PBS) at pH 7.4 has been successfully used to prepare a 4 mM solution.
-
-
High Concentration: You may be exceeding the solubility limit of this compound in your chosen buffer.
-
Solution: Try preparing a more dilute solution. If a higher concentration is required, the use of co-solvents may be necessary.
-
Issue: My this compound solution was initially clear but developed a precipitate over time.
Possible Causes and Solutions:
-
Temperature Effects: Changes in temperature can affect solubility. A solution prepared at room temperature might precipitate when stored at a lower temperature (e.g., 4°C).
-
Solution: Store your this compound solutions at the temperature at which they will be used. If you must store them at a lower temperature, allow the solution to fully return to the experimental temperature and check for any precipitate before use. Gentle warming may help redissolve the compound, but be cautious about potential degradation.
-
-
Chemical Instability/Degradation: Over time, this compound may degrade in an aqueous environment, and the degradation products could be less soluble. The stability of compounds in solution can be pH-dependent.
-
Solution: Prepare fresh this compound solutions for your experiments whenever possible. Avoid long-term storage of dilute aqueous solutions. If you must store solutions, consider flash-freezing and storing them at -80°C.
-
-
Evaporation: If the solution is not stored in a tightly sealed container, evaporation of the solvent can increase the concentration of this compound, leading to precipitation.
-
Solution: Always store your solutions in properly sealed vials or tubes.
-
Issue: My this compound precipitated when I added it to my cell culture medium.
Possible Causes and Solutions:
-
Interaction with Media Components: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and proteins that can interact with this compound and reduce its solubility. The pH of the medium can also play a role.
-
Solution: When diluting your this compound stock solution into the cell culture medium, add it dropwise while gently swirling the medium to ensure rapid mixing. This can prevent localized high concentrations that may lead to precipitation. Also, ensure the final concentration of any organic solvent (like DMSO) from your stock solution is compatible with your cell line.
-
-
Final Concentration is Too High: The solubility of this compound in complex media may be lower than in simple buffers.
-
Solution: Test a range of final concentrations to determine the solubility limit in your specific cell culture medium.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) or chloroform are recommended for preparing concentrated stock solutions of this compound.[2]
Q2: What is a safe concentration of this compound to use in an aqueous buffer?
A2: A 4 mM stock solution of this compound has been successfully prepared in 0.1 M phosphate-buffered saline (PBS) at pH 7.4. However, the maximum solubility may vary depending on the specific buffer, pH, and temperature. It is always recommended to perform a small-scale solubility test first.
Q3: How can I increase the solubility of this compound in an aqueous solution for in vivo studies?
A3: For in vivo applications requiring higher concentrations, a co-solvent system is recommended. A previously used formulation consists of 1% DMSO, 30% PEG-200, and 2% Tween 80 in water.
Q4: How should I store my this compound solutions?
A4: For short-term storage, solutions can be kept at 4°C. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Always protect solutions from light.
Q5: My this compound powder will not dissolve in water. What should I do?
A5: this compound has very low solubility in pure water. You should first dissolve it in an appropriate organic solvent like DMSO to create a stock solution, which can then be diluted into your aqueous buffer.
Data Presentation
Table 1: Known Solubilities and Formulations for this compound
| Solvent/Vehicle | Concentration/Observation | Reference |
| DMSO | Soluble | [2] |
| Chloroform | Soluble | [2] |
| 0.1 M PBS (pH 7.4) | 4 mM stock solution prepared | |
| In vivo formulation | 1% DMSO + 30% PEG-200 + 2% Tween 80 + q.s. water | |
| Aqueous Solution | Favorable aqueous solubility predicted by TPSA of 169.43 | [3] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol is based on a method used for preparing a 4 mM solution in PBS.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
0.1 M Phosphate-Buffered Saline (PBS), pH 7.4, sterile
Procedure:
-
Calculate the required mass of this compound. The molecular weight of this compound is 580.6 g/mol .[4] For example, to prepare 1 mL of a 10 mM stock solution in DMSO:
-
Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 580.6 g/mol = 5.806 mg
-
-
Dissolve this compound in DMSO.
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the desired volume of sterile DMSO.
-
Vortex or gently agitate until the this compound is completely dissolved. This is your concentrated stock solution.
-
-
Dilute the stock solution in aqueous buffer.
-
To prepare a working solution (e.g., 4 mM in PBS), dilute the DMSO stock solution into the sterile PBS. For example, to make 1 mL of a 4 mM solution from a 10 mM stock:
-
Volume of stock = (4 mM * 1 mL) / 10 mM = 0.4 mL
-
Volume of PBS = 1 mL - 0.4 mL = 0.6 mL
-
-
Add the calculated volume of the DMSO stock solution to the PBS. It is recommended to add the stock solution dropwise while vortexing or swirling the buffer to facilitate mixing and prevent precipitation.
-
-
Storage.
-
Store the stock solution in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
It is recommended to prepare fresh aqueous dilutions before each experiment.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing this compound solubility.
References
- 1. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C34H28O9 | CID 198523 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing off-target effects of Setomimycin in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects of Setomimycin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound has been reported to target several proteins. It inhibits the SARS-CoV-2 main protease (Mpro)[1]. In the context of cancer cell lines, it has been shown to reduce the expression of proteins in the MEK/ERK signaling pathway. Additionally, this compound has demonstrated inhibitory activity against α-glucosidase[2].
Q2: What are the known off-targets of this compound?
A2: Currently, there is a lack of publicly available, comprehensive experimental data detailing the specific off-targets of this compound. As with many small molecule inhibitors, particularly those affecting kinase pathways, the potential for off-target activity exists. Researchers should empirically determine the selectivity profile of this compound in their specific experimental system.
Q3: What is a typical starting concentration for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on published data, concentrations in the low micromolar range have been shown to be effective. For example, it inhibits the SARS-CoV-2 Mpro with an IC50 of 12.02 µM[1]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment while minimizing potential off-target effects and cytotoxicity.
Q4: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
A4: Several strategies can be employed to investigate potential off-target effects. These include performing target engagement assays like the Cellular Thermal Shift Assay (CETSA), identifying interacting proteins using methods like Drug Affinity Responsive Target Stability (DARTS), and conducting broader selectivity profiling such as a kinome scan. Additionally, using a structurally distinct inhibitor of the same target or employing genetic knockdown/knockout of the intended target can help validate that the observed phenotype is on-target.
Troubleshooting Guide
Unexpected results in cell-based assays using this compound may arise from off-target effects. This guide provides troubleshooting strategies for common scenarios.
Scenario 1: Unexpected changes in cell signaling pathways unrelated to MEK/ERK.
-
Possible Cause: this compound may be inhibiting other kinases or signaling proteins.
-
Troubleshooting Steps:
-
Perform a Kinome Scan: A broad kinase profiling assay will identify other kinases that are inhibited by this compound.
-
Conduct a Cellular Thermal Shift Assay (CETSA): This can confirm direct binding of this compound to unexpected protein targets in a cellular context.
-
Use a More Selective Inhibitor: If a known off-target is identified, compare the phenotype induced by this compound with that of a more selective inhibitor for the intended target.
-
Scenario 2: Observed cytotoxicity at concentrations expected to be specific for the target.
-
Possible Cause: The cytotoxicity may be due to inhibition of an off-target protein essential for cell survival.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Carefully determine the IC50 for cytotoxicity in your specific cell line.
-
Investigate Apoptosis and Cell Cycle Arrest: Use assays to determine if the cytotoxicity is due to specific cellular pathways being affected.
-
DARTS (Drug Affinity Responsive Target Stability) Analysis: This technique can help identify proteins that are stabilized by this compound binding, suggesting a direct interaction that might be responsible for the cytotoxic effect.
-
Scenario 3: Discrepancy between in vitro enzymatic activity and in-cell functional assays.
-
Possible Cause: Poor cell permeability, active efflux from the cell, or metabolism of this compound can lead to a lower effective intracellular concentration. Alternatively, off-target effects in the cellular environment may confound the expected outcome.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use analytical methods to measure the intracellular concentration of this compound.
-
Target Engagement Assays: Employ CETSA to confirm that this compound is reaching and binding to its intended target within the cell.
-
Evaluate Efflux Pump Activity: Use inhibitors of common drug efflux pumps to see if the cellular potency of this compound increases.
-
Quantitative Data Summary
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| SARS-CoV-2 Mpro | Enzymatic Assay | 12.02 ± 0.046 µM | [1] |
| α-Glucosidase | Enzymatic Assay | 231.26 ± 0.41 μM | [2] |
| HCT-116 (Colon Cancer) | Cell-based | 6.5 µM & 8 µM (dose-dependent reduction in MEK/ERK expression) | |
| MCF-7 (Breast Cancer) | Cell-based | 5.5 µM & 7 µM (dose-dependent reduction in MEK/ERK expression) |
Experimental Protocols
1. Kinase Selectivity Profiling (General Protocol)
This protocol outlines a general approach for assessing the selectivity of this compound against a panel of kinases.
-
Principle: Measure the inhibitory activity of this compound against a large number of purified kinases in parallel.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Use a commercial kinase profiling service or an in-house kinase panel. These assays typically use a radiometric or fluorescence-based readout to measure kinase activity.
-
Screen this compound at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel to identify potential hits.
-
For any kinases inhibited above a certain threshold (e.g., >50% inhibition), perform a dose-response analysis to determine the IC50 value.
-
Analyze the data to determine the selectivity profile of this compound.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in intact cells.
-
Principle: The binding of a ligand (this compound) to its target protein can increase the thermal stability of the protein.
-
Methodology:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for a specified time.
-
Harvest the cells and resuspend in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
3. Drug Affinity Responsive Target Stability (DARTS)
DARTS identifies protein targets of a small molecule by taking advantage of the principle that drug binding can protect a protein from proteolysis.
-
Principle: A protein bound to a small molecule is more resistant to protease digestion than its unbound form.
-
Methodology:
-
Prepare cell lysate from your experimental system.
-
Incubate the lysate with this compound or a vehicle control.
-
Add a protease (e.g., thermolysin or pronase) to the lysates and incubate for a specific time to allow for partial digestion.
-
Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analyze the protein samples by SDS-PAGE and Coomassie staining or by mass spectrometry.
-
Proteins that are protected from digestion in the presence of this compound are potential targets.
-
Visualizations
References
- 1. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations [mdpi.com]
Overcoming poor Setomimycin solubility for in vivo studies
Welcome to the technical support center for Setomimycin research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to this compound's poor solubility in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
This compound is a rare tetrahydroanthracene antibiotic produced by Streptomyces species.[1][2][3] It has demonstrated potent biological activities, including antibacterial and antitumor effects.[1][3] However, like many complex natural products, this compound is poorly soluble in aqueous solutions. This low solubility can lead to poor absorption and low bioavailability when administered in vivo, making it difficult to achieve therapeutic concentrations and obtain reliable experimental results.[4][5][6]
Q2: What are the common signs of poor this compound solubility in my in vivo experiment?
Researchers may encounter several indicators of poor solubility during in vivo studies:
-
Precipitation of the compound: The most obvious sign is the formation of a precipitate in your vehicle solution upon preparation or during administration.
-
Inconsistent results: Poor solubility can lead to variable dosing and, consequently, high variability in experimental outcomes between individual animals.
-
Low or undetectable plasma concentrations: Despite administering a seemingly appropriate dose, you may find that the concentration of this compound in blood or plasma samples is below the limit of detection.
-
Lack of dose-dependent efficacy: You may not observe a clear relationship between the administered dose and the biological response, suggesting that the drug is not being absorbed effectively.
Q3: What are the general strategies to improve the solubility of poorly soluble drugs like this compound?
A variety of techniques can be employed to enhance the solubility of hydrophobic drugs for in vivo administration. These can be broadly categorized into physical and chemical modification methods.[5]
-
Physical Modifications: These include techniques like particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating drug dispersions in carriers (solid dispersions).[5]
-
Chemical Modifications: These strategies involve changing the pH of the formulation, using buffers, creating prodrugs, or forming complexes with other molecules like cyclodextrins.[5]
-
Formulation-Based Approaches: The use of co-solvents, surfactants, and lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) are common and effective methods.[4][7]
Troubleshooting Guides
Issue 1: this compound is precipitating out of my vehicle during preparation or administration.
Possible Cause: The chosen solvent system is not capable of maintaining this compound in solution at the desired concentration.
Troubleshooting Steps:
-
Optimize the Co-solvent System: Many poorly soluble drugs require a co-solvent system to remain in solution. A common starting point is a mixture of an organic solvent and water. It's crucial to determine the optimal ratio.
-
Protocol: Start by dissolving this compound in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400. Once fully dissolved, slowly add the aqueous component (e.g., saline or PBS) dropwise while vortexing to avoid immediate precipitation.
-
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can significantly improve solubility.[8]
-
Protocol: Determine the pKa of this compound. If it is a weak acid, increasing the pH of the vehicle above its pKa with a suitable buffer will increase its solubility. Conversely, for a weak base, decreasing the pH will have the same effect.
-
-
Consider a Surfactant: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.[9]
-
Protocol: Prepare a stock solution of a biocompatible surfactant (e.g., Tween 80, Cremophor EL) in your chosen vehicle. Add the surfactant solution to your this compound preparation. Typically, a final concentration of 1-10% surfactant is used.
-
Illustrative Solubility of a Representative Poorly Soluble Compound in Common Solvents
| Solvent System | Concentration (mg/mL) | Observations |
| Water | < 0.01 | Insoluble |
| Saline (0.9% NaCl) | < 0.01 | Insoluble |
| 100% Ethanol | 5 | Soluble |
| 100% DMSO | 50 | Soluble |
| 10% DMSO in Saline | 0.5 | May precipitate over time |
| 10% DMSO, 10% Tween 80 in Saline | 2 | Forms a stable microemulsion |
| 20% PEG 400 in Saline | 1 | Soluble |
Note: This table provides illustrative data for a typical poorly soluble compound and should be used as a starting point for optimizing the formulation of this compound.
Issue 2: Inconsistent results and high variability between animals.
Possible Cause: The formulation is not stable, leading to precipitation and inaccurate dosing. The drug may also be poorly absorbed from the administration site.
Troubleshooting Steps:
-
Formulation Stability Check:
-
Protocol: Prepare your this compound formulation and let it stand at room temperature and at 4°C for the duration of your planned experiment. Visually inspect for any signs of precipitation at regular intervals.
-
-
Particle Size Reduction: Reducing the particle size of the drug increases its surface area, which can lead to faster dissolution and improved absorption.[7]
-
Lipid-Based Formulations: For oral administration, lipid-based formulations can enhance absorption by utilizing the body's natural lipid absorption pathways.[7]
-
Methodologies:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.
-
-
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Injection
This protocol describes the preparation of a this compound formulation using a co-solvent system suitable for intravenous administration in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
PEG 400, sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the this compound completely (e.g., 10% of the final volume).
-
In a separate sterile tube, prepare the vehicle by mixing PEG 400 and Tween 80 (e.g., to achieve a final concentration of 20% and 10%, respectively).
-
Add the vehicle mixture to the dissolved this compound solution and vortex thoroughly.
-
Slowly add sterile saline dropwise to reach the final desired volume while continuously vortexing.
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Administer the formulation to the animals immediately after preparation.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
Addressing Setomimycin degradation during long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the degradation of Setomimycin during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a potent antibiotic belonging to the anthraquinone class of compounds.[1] It is known for its antibacterial and antitumor activities.[2] Due to its chemical structure, it is susceptible to degradation under certain environmental conditions.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C, protected from light. Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C to minimize degradation.[2]
Q3: What are the primary factors that can cause this compound degradation in experimental settings?
The main factors known to affect the stability of anthraquinone antibiotics like this compound are:
-
Temperature: Elevated temperatures can accelerate the degradation process.
-
pH: this compound may be unstable in basic or highly acidic aqueous solutions.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
Q4: How can I minimize this compound degradation during my experiments?
To minimize degradation, it is recommended to:
-
Prepare fresh solutions for each experiment whenever possible.
-
If using stock solutions, thaw them immediately before use and keep them on ice.
-
Protect solutions from light by using amber-colored tubes or by wrapping containers in aluminum foil.
-
Avoid prolonged exposure to ambient temperatures.
-
Ensure the pH of your experimental medium is within a stable range for this compound.
Troubleshooting Guide: this compound Degradation
This guide provides a systematic approach to identifying and resolving issues related to this compound degradation.
Problem: Inconsistent or reduced efficacy of this compound in long-term experiments.
This is a common issue that can often be attributed to the degradation of the compound. Follow the steps below to troubleshoot.
Diagram: Troubleshooting Workflow for this compound Degradation
Caption: A flowchart for troubleshooting this compound degradation.
Quantitative Data on Anthraquinone Stability
While specific stability data for this compound is limited in published literature, the following table summarizes the stability of Aloin, a structurally related anthraquinone found in Aloe vera, under various conditions. This data can serve as a general guideline for handling this compound.
| Condition | Parameter | Stability of Aloin (% degradation) | Reference |
| Temperature | 4°C | Moderate degradation | [3][4] |
| 25°C | Moderate degradation | [3][4] | |
| 50°C | > 50% degradation | [3][4] | |
| 70°C | > 50% degradation | [3][4] | |
| pH | 3.5 | Unaffected | [3][4] |
| 6.7 | Substantial reduction | [3][4] |
Note: This data is for Aloin and should be used as a proxy. It is highly recommended to perform stability studies specific to this compound under your experimental conditions.
Experimental Protocols
Protocol for Assessing this compound Stability using HPLC
This protocol outlines a general procedure for determining the stability of this compound in a given solution over time.
1. Materials:
-
This compound
-
Solvent (e.g., DMSO, cell culture medium)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile and water with a modifying acid like formic acid)
-
Vials for sample storage
-
Incubators/water baths set to desired temperatures
-
Light-protected and transparent containers
2. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.
-
Dilute the stock solution to the final experimental concentration in the matrix of interest (e.g., cell culture medium).
-
Divide the final solution into different sets of vials for testing under various conditions (e.g., different temperatures, light exposures, pH values).
-
-
Incubation:
-
Store the vials under the specified conditions for the duration of the experiment (e.g., 0, 24, 48, 72 hours).
-
For temperature studies, place vials in calibrated incubators.
-
For photostability studies, expose one set of vials to a controlled light source while keeping a control set in the dark.
-
-
HPLC Analysis:
-
At each time point, retrieve a vial from each condition.
-
If necessary, quench any ongoing reaction (e.g., by rapid freezing).
-
Inject an appropriate volume of the sample into the HPLC system.
-
Run the HPLC method to separate this compound from its potential degradation products. A typical starting point for the mobile phase could be a gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound versus time for each condition to determine the degradation rate.
-
Signaling Pathway
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
This compound has been reported to exhibit antitumor activity. While the exact signaling cascade is not fully elucidated, a plausible mechanism involves the induction of apoptosis through the modulation of the Bcl-2 family of proteins. This diagram illustrates a hypothetical pathway based on the known effects of similar anticancer agents.
References
- 1. Drugs and Clinical Approaches Targeting the Antiapoptotic Protein: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential Role of Anticancer Compounds Derived from Phytomedicines in Modulating the Signaling Pathways for Cancer Progression - A Review | Texila Journal [texilajournal.com]
Navigating the Challenges of Setomimycin: A Technical Guide to Light Sensitivity
Technical Support Center
For researchers, scientists, and drug development professionals working with the promising antibiotic Setomimycin, its inherent light sensitivity presents a significant experimental challenge. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and best-practice protocols to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Issue | Potential Cause Related to Light Sensitivity | Recommended Action |
| Loss of Bioactivity | Degradation of this compound due to light exposure during handling, storage, or the experiment itself. | Review all procedures for potential light exposure. Implement light-protective measures at every step, from stock solution preparation to final assay readings. Prepare fresh solutions for each experiment. |
| Inconsistent Results | Variable light exposure between experimental setups or on different days. | Standardize all experimental procedures to minimize light exposure. Use amber-colored vials and light-blocking plates. Work in a dimly lit area or under a yellow/red safety light. |
| Appearance of Unknown Peaks in HPLC/LC-MS | Photodegradation products of this compound. | Analyze a light-exposed sample as a control to identify potential degradation peaks. If possible, characterize these peaks to understand the degradation pathway. |
| Color Change of Solution | Degradation of the chromophore in the this compound molecule upon light exposure. | Discard any solution that shows a visible color change. This is a strong indicator of compound degradation. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: this compound powder should be stored at -20°C in a light-protected container.[1][2] Solutions of this compound in solvents like DMSO or chloroform should be stored at -80°C in amber-colored vials, tightly sealed.[1] For both powder and solutions, it is crucial to keep them away from direct sunlight and sources of ignition.[1]
Q2: At what wavelength is this compound most sensitive to light?
A: this compound exhibits UV absorption at 228, 268, and 422 nm.[3] Exposure to light, especially in these UV and near-visible ranges, can likely lead to its degradation. Therefore, it is critical to protect it from broad-spectrum light sources.
Q3: Can I work with this compound on a standard lab bench?
A: It is highly recommended to minimize light exposure. If possible, conduct all manipulations of this compound and its solutions in a dark room with a red or yellow safety light. If that is not feasible, work in a designated low-light area of the lab, away from windows, and turn off overhead lights. Use aluminum foil to cover tubes, flasks, and plates during incubations and transport.
Q4: How can I assess the stability of my this compound stock solution?
A: Periodically check the purity of your stock solution using HPLC or LC-MS. Compare the chromatogram of an older stock to a freshly prepared one. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
Quantitative Data Summary: this compound Stability Under Various Light Conditions
The following table summarizes the expected stability of a 10 mM this compound solution in DMSO. This data is based on best-practice assumptions for a light-sensitive compound and should be used as a guideline.
| Condition | Incubation Time | Expected Purity (%) | Notes |
| Dark, -80°C | 1 month | >98% | Recommended storage condition. |
| Dark, Room Temp. | 24 hours | ~95% | Avoid for long-term storage. |
| Ambient Lab Light | 1 hour | <80% | Significant degradation can occur. |
| Direct Sunlight | 15 minutes | <50% | Extreme degradation expected. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation: In a dimly lit room or under a safety light, weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the powder in an appropriate solvent (e.g., DMSO, chloroform) that has been purged with an inert gas.[2]
-
Storage: Aliquot the stock solution into amber-colored, tightly sealed vials.
-
Labeling and Storage: Clearly label each vial with the concentration and date of preparation. Store immediately at -80°C.
Protocol 2: Cell-Based Assay with this compound
-
Cell Seeding: Seed cells in a multi-well plate and incubate under standard conditions.
-
Compound Preparation: In a low-light environment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in your cell culture medium in amber-colored tubes.
-
Treatment: Add the this compound dilutions to the appropriate wells. The plate should be a light-blocking or amber-colored plate. If using a standard clear plate, immediately wrap it in aluminum foil.
-
Incubation: Return the plate to the incubator.
-
Assay Reading: If the final readout involves fluorescence or absorbance, perform the measurement as quickly as possible, minimizing the plate's exposure to the instrument's light source.
Visualizing Key Processes
To further aid in understanding the handling and potential degradation of this compound, the following diagrams illustrate key pathways and workflows.
Caption: Putative light-induced degradation pathway of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Cell line specific toxicity of Setomimycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Setomimycin in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound's cytotoxic effects?
A1: this compound exerts its cytotoxic effects through multiple mechanisms. It has been shown to inhibit the MEK/ERK signaling pathway, which is crucial for cell proliferation and survival.[1] Additionally, this compound modulates apoptotic pathways by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Par-4, ultimately leading to cancer cell death.[1]
Q2: Which cancer cell lines are sensitive to this compound, and what are the expected IC50 values?
A2: this compound has demonstrated varied antiproliferative activity across different cancer cell lines. For instance, it is particularly effective against MiaPaca-2 (pancreatic cancer) and shows activity in A549 (lung cancer) and MCF-7 (breast cancer) cell lines.[2][3] In contrast, the HOP-92 (lung cancer) cell line appears to be resistant.[3] The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines. Please refer to the data summary table below for specific values.
Q3: Are there any known resistant cell lines?
A3: Yes, based on available data, the HOP-92 lung cancer cell line has shown resistance to this compound, with an IC50 value greater than 100 µM.[3]
Q4: Does this compound show toxicity against non-cancerous cell lines?
A4: this compound has been observed to be non-toxic to RAW 264.7 macrophage cells at concentrations up to 1.25 µM over a 48-hour period.[4] This suggests some level of selectivity for cancer cells, although toxicity should be empirically determined for any new cell line.
Q5: My IC50 values are inconsistent with the literature. What could be the cause?
A5: Discrepancies in IC50 values can arise from several factors, including differences in cell culture conditions (e.g., media, serum concentration, cell density), passage number of the cell line, and the specific cytotoxicity assay used.[5] Ensure that your experimental protocol is consistent and refer to the detailed methodologies provided.
Troubleshooting Guide
Issue: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding plates. Use a calibrated multichannel pipette for cell seeding and visually inspect plates for even cell distribution.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
-
-
Possible Cause: Inaccurate drug concentration.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment. Verify the stock concentration and ensure proper mixing at each dilution step.
-
Issue: No significant cell death observed in a supposedly sensitive cell line.
-
Possible Cause: Incorrect concentration range.
-
Solution: Broaden the concentration range of this compound tested. It is advisable to perform a preliminary dose-response experiment with a wide range of concentrations to identify the optimal range for your specific cell line.
-
-
Possible Cause: Cell line has developed resistance.
-
Solution: Use low-passage number cells for your experiments. If resistance is suspected, perform a new round of cell line authentication and test a fresh vial of cells from a reputable cell bank.
-
-
Possible Cause: Inactivation of this compound.
-
Solution: Check the storage conditions and expiration date of your this compound stock. Prepare fresh working solutions for each experiment.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound across various cell lines.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MiaPaca-2 | Pancreatic Cancer | 4.57 | [3] |
| A549 | Lung Cancer | 11.45 | [3] |
| Panc-1 | Pancreatic Cancer | 48 | [3] |
| HOP-92 | Lung Cancer | >100 | [3] |
| MCF-7 | Breast Cancer | 5.5 & 7.0 | [1][2] |
| HCT-116 | Colon Cancer | 6.5 & 8.0 | [1][2] |
| RAW 264.7 | Macrophage (Non-cancerous) | Not toxic < 1.25 | [4] |
| SARS-CoV-2 Mpro | Enzyme (In vitro) | 12.02 ± 0.046 | [4][6] |
*Effective concentrations reported for a significant reduction in MEK/ERK pathway expression.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of this compound dilutions in culture medium at 2x the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control to each well.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 value can be determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.[7]
-
Visualizations
References
- 1. This compound | 69431-87-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Setomimycin Antibacterial Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Setomimycin antibacterial assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antibacterial activity?
This compound is a dimeric tetrahydroanthracene antibiotic produced by several Streptomyces species. It is classified as an aromatic polyketide and is known for its activity primarily against Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and Mycobacterium species.[1][2]
Q2: What are the known solubility characteristics of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and chloroform.[2] Its aqueous solubility is limited, which can present challenges in preparing stock solutions and dilutions for antibacterial assays.
Q3: What are the reported Minimum Inhibitory Concentration (MIC) values for this compound?
Reported MIC values for this compound against various Gram-positive bacteria are summarized in the table below. Note that these values can vary depending on the specific strain and the assay conditions used.
| Bacterial Strain | Reported MIC (µg/mL) |
| Staphylococcus aureus | 1.56 - 8 |
| Bacillus subtilis | 1.56 - 16 |
| Bacillus cereus | 1.56 - 4 |
| Micrococcus luteus | 4 |
| Mycobacterium smegmatis | 1.56 - 3.13 |
(Data sourced from multiple references)
Q4: Is this compound stable in solution?
While specific stability data for this compound is limited, as a polyketide, its stability can be influenced by factors such as pH, temperature, and light exposure. It is recommended to prepare fresh solutions for each experiment and store stock solutions at -20°C or lower, protected from light.[3]
Troubleshooting Guide: Inconsistent this compound MIC Results
Inconsistent MIC values are a common challenge in antibacterial assays with natural products. This guide addresses potential causes and provides solutions for troubleshooting your this compound experiments.
Issue 1: Higher than expected MIC values or no activity.
Potential Cause 1: Poor Solubility in Assay Medium
This compound is hydrophobic and may precipitate when diluted from a DMSO stock into aqueous culture medium. This reduces the effective concentration of the compound in the assay.
-
Solution:
-
Ensure the final concentration of DMSO in the assay is kept low, typically ≤1%, to avoid solvent-induced bacterial growth inhibition.[4][5]
-
Visually inspect the wells of your microtiter plate for any signs of precipitation after adding the this compound dilutions.
-
Consider using a small amount of a non-ionic surfactant like Tween 80 (e.g., 0.002%) to improve solubility, but always include a solvent control with the surfactant alone to check for any intrinsic antibacterial activity.
-
Potential Cause 2: Binding to Plasticware
Hydrophobic compounds like this compound can adsorb to the surface of standard polystyrene microtiter plates, leading to a lower effective concentration.[2][6]
-
Solution:
-
Use low-binding microtiter plates, which are often made of polypropylene or have a special surface coating to reduce non-specific binding.[6]
-
Consider adding a small amount of a protein like bovine serum albumin (BSA) to the medium to block non-specific binding sites on the plastic. A solvent control with BSA should be included.
-
Potential Cause 3: Degradation of this compound
This compound may degrade during the incubation period of the assay, especially if exposed to unfavorable pH, temperature, or light conditions.
-
Solution:
-
Prepare fresh dilutions of this compound for each experiment from a frozen stock solution.
-
Protect your stock solutions and assay plates from light.
-
Consider the pH of your culture medium, as extremes in pH can affect the stability of polyketides.
-
Issue 2: Variability between replicate wells or experiments.
Potential Cause 1: Inconsistent Drug Concentration
This can be due to the issues mentioned above (solubility, plastic binding) occurring to different extents in different wells or on different days.
-
Solution:
-
Follow the recommendations for improving solubility and reducing plastic binding consistently across all experiments.
-
Ensure thorough mixing of the this compound stock solution before making dilutions.
-
Potential Cause 2: Inoculum Preparation
The density of the bacterial inoculum is a critical factor in MIC assays. Inconsistent inoculum size will lead to variable results.
-
Solution:
-
Standardize your inoculum preparation procedure. Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a consistent McFarland standard (typically 0.5) before dilution and inoculation.
-
Issue 3: Difficulty in Reading MIC Endpoints
Potential Cause: Interference from this compound's Color
This compound is a pigmented compound, which can interfere with visual or spectrophotometric determination of bacterial growth, especially in colorimetric assays that use indicators like resazurin or INT.
-
Solution:
-
Include control wells that contain only the culture medium and the same concentrations of this compound as the test wells. This will allow you to subtract the background absorbance of the compound.
-
If using a colorimetric assay, ensure that this compound does not directly react with the indicator dye. This can be checked by adding the dye to wells containing only medium and this compound.
-
Consider using an alternative method for determining bacterial growth, such as measuring ATP levels or performing colony forming unit (CFU) counts from the wells.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microfuge tube.
-
Add pure, sterile DMSO to dissolve the powder and create a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, low-binding tubes.
-
Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution MIC Assay for this compound
-
Prepare Materials:
-
Sterile, low-binding 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium.
-
This compound stock solution in DMSO.
-
Bacterial culture grown to the logarithmic phase.
-
-
Prepare this compound Dilutions:
-
In a separate plate or in tubes, prepare a serial 2-fold dilution series of this compound in the culture medium. The highest concentration should be at least twice the final desired concentration in the assay plate. Ensure the DMSO concentration in the intermediate dilutions is kept consistent.
-
-
Prepare Bacterial Inoculum:
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Dilute the standardized suspension in culture medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Assay Plate Setup:
-
Add 50 µL of the appropriate this compound dilution to each well of the low-binding 96-well plate.
-
Add 50 µL of the diluted bacterial inoculum to each well. The final volume in each well will be 100 µL.
-
Controls:
-
Growth Control: Wells containing 50 µL of medium and 50 µL of inoculum (no this compound).
-
Sterility Control: Wells containing 100 µL of medium only.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay, medium, and inoculum.
-
Compound Color Control: Wells containing medium and each concentration of this compound (no inoculum).
-
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
If reading absorbance on a plate reader, subtract the absorbance of the corresponding compound color control from the test wells before determining the growth inhibition.
-
Visualizations
Caption: Workflow for this compound Minimum Inhibitory Concentration (MIC) Assay.
Caption: Troubleshooting Logic for Inconsistent this compound Antibacterial Assays.
References
- 1. Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ispub.com [ispub.com]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Setomimycin Activity in Enzymatic Assays
Welcome to the technical support center for Setomimycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the enzymatic activity of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound's inhibitory activity?
A1: The optimal pH for this compound's inhibitory activity depends on the target enzyme. For SARS-CoV-2 Main Protease (Mpro), the optimal pH for enzymatic activity is in the neutral to slightly alkaline range, typically between pH 7.0 and 8.0.[1][2][3] Some studies suggest a narrower optimal range of pH 6.8 to 7.1 for Mpro activity.[3] For α-glucosidase, another target of this compound, the optimal pH for its activity is generally in the slightly acidic to neutral range, from pH 6.0 to 7.0.[4][5][6][7][8][9] It is crucial to determine the optimal pH for this compound's inhibitory activity empirically, as it may not be identical to the optimal pH of the enzyme itself.
Q2: Which buffer system should I use for my enzymatic assay with this compound?
A2: The choice of buffer is critical for maintaining a stable pH throughout the assay. For SARS-CoV-2 Mpro assays, Tris-HCl is a commonly used buffer at a concentration of 25-50 mM.[10][11] For α-glucosidase assays, phosphate buffers (e.g., potassium phosphate or sodium phosphate) at a concentration of 50-100 mM are frequently employed.[4][5][6][8][9] When optimizing the pH, it is important to use a buffer system that is effective in the desired pH range. Using a combination of buffers, such as a phosphate-citrate buffer, can be effective for screening a wide pH range.[12]
Q3: Can the buffer itself interfere with the enzymatic assay?
A3: Yes, some buffer components can interact with the enzyme or the inhibitor, affecting the assay results.[13][14] For instance, high concentrations of phosphate have been shown to inhibit some enzymes.[13] It is advisable to test for any inhibitory effects of the buffer by running control experiments. If buffer interference is suspected, consider using an alternative buffer system with a similar pKa.
Q4: How does an incorrect pH affect my results?
A4: An incorrect pH can significantly impact your results in several ways. It can lead to a decrease in enzyme activity, or in extreme cases, irreversible denaturation of the enzyme.[10][15][16] This can result in an underestimation of the inhibitor's potency (a higher IC50 value). The ionization state of both the enzyme's active site residues and the inhibitor molecule can be affected by pH, which in turn influences their interaction.
Q5: My results are not reproducible. Could pH be the issue?
A5: Inconsistent results can indeed be a symptom of pH-related issues. Ensure that your buffers are prepared fresh and that the pH is accurately measured and adjusted for the experimental temperature. Repeated freeze-thaw cycles of buffers can also lead to pH shifts. Always verify the pH of your final reaction mixture.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no enzyme activity | The pH of the assay buffer is outside the optimal range for the enzyme.[17] | Prepare fresh buffer and accurately measure the pH. Test a range of pH values to determine the optimum for your specific enzyme and assay conditions. |
| The enzyme has been denatured by extreme pH.[10][16] | Ensure the pH of all solutions is within the enzyme's stability range. Avoid exposing the enzyme to harsh pH conditions during purification and storage. | |
| High background signal | The substrate is unstable at the assay pH and is spontaneously degrading. | Test the stability of the substrate at different pH values in the absence of the enzyme. Choose a pH where the substrate is stable for the duration of the assay. |
| The detection method is sensitive to pH changes. | If using a fluorescent or colorimetric probe, check its pH sensitivity. Ensure the final pH of all wells is consistent. A final pH adjustment step might be necessary before reading the results. | |
| Inconsistent IC50 values for this compound | The inhibitory activity of this compound is highly dependent on pH, and there are slight variations in the pH of your assay buffer between experiments. | Prepare a large batch of buffer for a series of experiments to ensure consistency. Always re-check the pH before use. Consider that the protonation state of this compound may change with pH, affecting its binding to the target enzyme. |
| The buffer components are interacting with this compound.[14] | Run control experiments with different buffer systems to check for specific buffer effects on this compound's activity. |
Quantitative Data Summary
The following table summarizes the reported optimal pH conditions for the enzymatic activity of this compound's target enzymes. Note that the optimal pH for inhibition by this compound may vary and should be determined experimentally.
| Target Enzyme | Reported Optimal pH Range | Buffer System(s) Used | Reference(s) |
| SARS-CoV-2 Main Protease (Mpro) | 7.0 - 8.0 | Tris-HCl | [1][2][3] |
| 6.8 - 7.1 | Not specified | [3] | |
| 7.3 | Tris-HCl | [10][11] | |
| α-Glucosidase | 6.0 - 7.0 | Phosphate Buffer | [4][5][6][7][8][9] |
| 6.5 | Phosphate Buffer | [8] | |
| 6.8 | Phosphate Buffer | [9] |
Experimental Protocols
Protocol for Determining the Optimal pH for this compound Inhibition
This protocol outlines a general method to determine the optimal pH for the inhibitory activity of this compound against a target enzyme (e.g., SARS-CoV-2 Mpro or α-glucosidase).
Materials:
-
Purified target enzyme
-
This compound
-
Enzyme-specific substrate
-
A series of buffers covering a pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, Tris-HCl buffer for pH 7-9, and glycine-NaOH buffer for pH 9-10)
-
Microplate reader
-
96-well microplates
Procedure:
-
Prepare a range of assay buffers: Prepare a series of buffers with overlapping pH ranges, for example, in 0.5 pH unit increments from pH 4.0 to 10.0.
-
Determine the effect of pH on enzyme activity:
-
In a 96-well plate, set up reactions containing the enzyme and its substrate in each of the different pH buffers.
-
Incubate at the optimal temperature for the enzyme.
-
Measure the reaction rate using a microplate reader.
-
Plot the enzyme activity versus pH to determine the optimal pH for the enzyme itself.
-
-
Determine the effect of pH on this compound inhibition:
-
For each pH value to be tested, prepare a set of reactions containing a fixed concentration of the enzyme and substrate.
-
Add a serial dilution of this compound to these wells. Include a control with no inhibitor.
-
Incubate the enzyme with this compound for a pre-determined time before adding the substrate.
-
Initiate the reaction by adding the substrate and monitor the reaction rate.
-
-
Data Analysis:
-
For each pH value, calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value at each pH.
-
The pH at which the lowest IC50 value is obtained is the optimal pH for this compound's inhibitory activity.
-
Visualizations
Signaling Pathway
This compound has been reported to inhibit the Ras/Raf/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.
Caption: The Ras/Raf/MEK/ERK signaling pathway and points of inhibition by this compound.
Experimental Workflow
The following diagram illustrates the workflow for determining the optimal pH for this compound's enzymatic inhibition.
Caption: Workflow for pH optimization of this compound's inhibitory activity.
References
- 1. Unveiling the Effect of Low pH on the SARS-CoV-2 Main Protease by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational biotechnology: prediction of competitive substrate inhibition of enzymes by buffer compounds with protein-ligand docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
Reducing background noise in Setomimycin fluorescence-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in fluorescence-based assays involving Setomimycin.
Frequently Asked Questions (FAQs)
Q1: Does this compound have intrinsic fluorescence properties for direct use in assays?
A1: Currently, there is limited publicly available data characterizing the intrinsic fluorescence properties (excitation and emission spectra) of this compound. While some antibiotics exhibit autofluorescence, this has not been well-documented for this compound.[1][2] The primary application of this compound in a fluorescence-based context described in the literature is as an unlabeled inhibitor in a Fluorescence Resonance Energy Transfer (FRET)-based assay for SARS-CoV-2 Mpro, where the fluorescence signal originates from a separate donor-acceptor pair.
Q2: What are the most common sources of high background noise in our this compound assays?
A2: High background noise in fluorescence assays can originate from several sources:
-
Autofluorescence: Endogenous fluorescence from cells, media components (like phenol red and riboflavin), and the compound itself.[3][4][5][6][7]
-
Non-specific Binding: The tested compound or detection reagents binding to the microplate wells or other cellular components.
-
Reagent Aggregation: Formation of fluorescent aggregates of the test compound or assay reagents.
-
Contamination: Microbial contamination can contribute to unwanted fluorescence.
-
Instrumentation: Improperly calibrated or configured plate readers can be a source of noise.
Q3: How can we minimize background fluorescence from cell culture media?
A3: A primary contributor to media fluorescence is phenol red.[3][4][5][6][7] To mitigate this, it is highly recommended to:
-
Use phenol red-free media for the duration of the assay.
-
If transient exposure to phenol red-containing media is necessary, wash the cells thoroughly with a balanced salt solution (e.g., PBS) before adding the assay reagents in phenol red-free media.
-
Always include a "media-only" control to determine the background contribution of the media and buffer components.
Q4: What control wells are essential for a this compound fluorescence-based assay?
A4: A comprehensive set of controls is crucial for accurate data interpretation. Consider the following:
-
No-Cell Control: Contains all assay components except for the cells to measure background from media and reagents.
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the this compound.
-
Untreated Control: Cells in assay media without any treatment.
-
Positive Control: A known activator or inhibitor for the assay to ensure the assay is performing as expected.
-
This compound-Only Control (in cell-free wells): To assess any intrinsic fluorescence or interaction of this compound with the assay reagents at the concentrations used.
Troubleshooting Guides
Problem 1: High Background Fluorescence in All Wells
This issue often points to a problem with the assay reagents or the general setup.
| Potential Cause | Recommended Solution |
| Media Autofluorescence | Switch to phenol red-free media for the assay. Wash cells with PBS before adding assay reagents.[3][4][5][6][7] |
| Contaminated Reagents | Use fresh, sterile-filtered buffers and media. Regularly check for contamination in stock solutions. |
| Sub-optimal Plate Choice | Use black-walled, clear-bottom plates for cell-based fluorescence assays to minimize well-to-well crosstalk and background reflection.[8] |
| Incorrect Instrument Settings | Optimize the gain, excitation/emission wavelengths, and read height for your specific assay. Ensure the correct filters are in use for your fluorophore. |
Problem 2: High Background in Wells Containing this compound
This suggests an issue related to the compound itself.
| Potential Cause | Recommended Solution |
| This compound Autofluorescence | Measure the fluorescence of this compound in assay buffer at the working concentrations to determine its contribution to the signal. If significant, consider using a different fluorescent probe with a distinct spectrum. |
| Compound Precipitation | Visually inspect the wells for any precipitate. Decrease the final concentration of this compound or adjust the vehicle concentration. The addition of a non-ionic detergent like Triton X-100 (at low concentrations, e.g., 0.01%) may help.[9] |
| Non-specific Binding to Plates | Pre-coating plates with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding. Including a low concentration of a non-ionic detergent in the assay buffer can also be effective.[9] |
Problem 3: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to discern a true biological effect from background fluctuations.
| Parameter | Optimization Strategy | Expected Outcome |
| Cell Density | Titrate the number of cells seeded per well to find the optimal density that provides a robust signal without causing artifacts due to over-confluence. | Maximized signal from a healthy cell monolayer. |
| Reagent Concentration | Optimize the concentration of the fluorescent dye/substrate to achieve maximal signal with minimal background. | Improved signal intensity relative to background. |
| Incubation Time | Determine the optimal incubation time for this compound treatment and for the fluorescent detection reagent to achieve the maximal assay window. | A larger difference between the positive and negative controls. |
| Washing Steps | Increase the number and stringency of wash steps after incubation with fluorescent dyes to remove unbound probes. | Reduced background from residual, unbound fluorophores. |
| Data Acquisition | For imaging-based assays, consider signal averaging by acquiring multiple images per well to reduce random noise.[10] | A more stable and reliable signal measurement. |
Experimental Protocols
Protocol: Cell Viability Assay Using a Fluorescent Reporter
This protocol provides a general framework for assessing the effect of this compound on cell viability using a fluorescent dye (e.g., Calcein AM for live cells).
-
Cell Seeding:
-
Seed cells in a 96-well, black-walled, clear-bottom plate at a pre-determined optimal density.
-
Incubate for 24 hours in complete culture medium to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in phenol red-free assay medium.
-
Remove the culture medium from the cells and wash once with sterile PBS.
-
Add the this compound dilutions to the respective wells. Include vehicle controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Fluorescent Staining:
-
Prepare the fluorescent viability reagent (e.g., Calcein AM) in phenol red-free medium or a suitable assay buffer according to the manufacturer's instructions.
-
Remove the compound-containing medium from the wells.
-
Wash the cells twice with sterile PBS to remove any residual compound and media components.
-
Add the staining solution to each well and incubate for the recommended time (e.g., 30-60 minutes) at 37°C, protected from light.
-
-
Signal Measurement:
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~490 nm excitation / ~520 nm emission for Calcein AM).
-
Ensure the plate reader settings (gain, read height) are optimized for a maximal signal-to-noise ratio.
-
Visualizations
Logical Workflow for Troubleshooting High Background Noise
Caption: Troubleshooting workflow for high background noise.
This compound's Potential Pro-Apoptotic Signaling Pathway
This compound has been suggested to influence apoptotic pathways by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Par-4.[11][12][13]
References
- 1. Frontiers | Single-cell scattering and auto-fluorescence-based fast antibiotic susceptibility testing for gram-negative and gram-positive bacteria [frontiersin.org]
- 2. Fluorescence assay to predict activity of the glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promocell.com [promocell.com]
- 4. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 5. phenol red - Cellculture2 [cellculture2.altervista.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Critical role of prostate apoptosis response-4 in determining the sensitivity of pancreatic cancer cells to small-molecule inhibitor-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis and Tumor Resistance Conferred by Par-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostate apoptosis response-4 and tumor suppression: it’s not just about apoptosis anymore - PMC [pmc.ncbi.nlm.nih.gov]
Setomimycin Delivery in Animal Models: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing setomimycin in animal models. The information is tailored for scientists and drug development professionals to navigate potential challenges during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an antibiotic that has demonstrated antitumor activity.[1] Its mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. It has been shown to upregulate the pro-apoptotic protein Par-4 and downregulate the anti-apoptotic protein Bcl-2. Additionally, this compound can influence key molecular pathways involved in cancer cell regulation, including the MAPK/ERK signaling pathway.
Q2: What is the solubility of this compound and in which solvents can it be dissolved?
This compound is a hydrophobic compound. It is soluble in dimethyl sulfoxide (DMSO) and chloroform. For in vivo applications, a stock solution is typically prepared in 100% DMSO.
Q3: What is a recommended starting dose for this compound in mouse models?
A previously reported effective dose in a Sarcoma-180 solid tumor mouse model was 200 mg/kg per day. However, optimal dosage can vary significantly depending on the animal model, tumor type, and administration route. It is crucial to perform dose-response studies to determine the optimal therapeutic window for your specific experimental setup.
Q4: What are the known adverse effects of this compound in animal models?
Specific adverse effects for this compound are not extensively documented in publicly available literature. However, as with many chemotherapeutic agents, potential side effects could include weight loss, signs of distress, or organ-specific toxicities. Close monitoring of animal health is essential during treatment. Some studies have noted that long-term administration of similar compounds can lead to gastrointestinal side effects such as abdominal pain and diarrhea.[2]
Troubleshooting Guide
Problem 1: Precipitation of this compound Upon Injection
Cause: this compound is hydrophobic and may precipitate out of solution when a concentrated DMSO stock is introduced into the aqueous environment of the bloodstream or intraperitoneal cavity.
Solutions:
-
Vehicle Composition: While this compound is soluble in DMSO, using 100% DMSO for injection can be toxic. A common practice for administering hydrophobic drugs is to first dissolve the compound in a small amount of an organic solvent like DMSO and then further dilute the solution with a pharmaceutically acceptable vehicle such as saline, polyethylene glycol (PEG), or corn oil. The final concentration of the organic solvent should be minimized.
-
Sonication: After dilution, briefly sonicating the final formulation can help to create a more uniform suspension and reduce the likelihood of immediate precipitation.
-
Warming the Vehicle: Gently warming the final injection solution to body temperature (around 37°C) can sometimes improve solubility and reduce precipitation upon injection.
Problem 2: Instability of the this compound Formulation
Cause: The stability of this compound in solution, particularly after dilution from a DMSO stock, can be time-dependent. Degradation can occur, reducing the effective concentration of the drug.
Solutions:
-
Fresh Preparation: It is highly recommended to prepare the final dosing solution fresh before each administration. Avoid storing diluted solutions for extended periods.
-
Storage of Stock Solution: Store the 100% DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of compounds in DMSO can vary, so limiting exposure to moisture and repeated temperature changes is crucial.
Problem 3: Lack of Efficacy in the Animal Model
Cause: A lack of therapeutic effect can stem from several factors, including suboptimal dosing, poor bioavailability, or rapid metabolism of the compound.
Solutions:
-
Dose Escalation Study: If no toxicity is observed at the initial dose, a carefully designed dose-escalation study can help determine if a higher concentration is required to achieve a therapeutic effect.
-
Pharmacokinetic Analysis: If possible, conducting a pharmacokinetic study to measure parameters like Cmax (maximum concentration), AUC (area under the curve), and half-life in your animal model can provide valuable insights into the drug's exposure and inform dosing regimen adjustments.
-
Alternative Administration Route: Consider exploring different routes of administration (e.g., oral gavage, intravenous injection) that may offer better bioavailability for your specific research question.
Quantitative Data Summary
While specific pharmacokinetic and toxicity data for this compound are not widely available, the following table provides a template for organizing such data once it is determined experimentally. For reference, data for other antibiotic compounds are included to provide context for the types of parameters that are important to measure.
| Parameter | This compound (in mice) | Doxorubicin (Adriamycin) (in mice) | Antibiotic 535 (in mice) |
| LD50 (Intraperitoneal) | Data not available | 56.875 mg/kg | Data not available |
| LD50 (Intravenous) | Data not available | ~12-25.7 mg/kg | 225 mg/kg[3] |
| Effective Dose | 200 mg/kg/day (Sarcoma-180 model) | Varies by model | Data not available |
| Cmax | Data not available | Varies by dose and route | Data not available |
| AUC | Data not available | Varies by dose and route | Data not available |
| Half-life (t1/2) | Data not available | Varies by dose and route | Data not available |
Experimental Protocols
1. Preparation of this compound for Intraperitoneal (IP) Injection
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Materials:
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This compound powder
-
Sterile DMSO
-
Sterile saline (0.9% NaCl)
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Sterile, light-protected microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
-
-
Procedure:
-
Stock Solution Preparation:
-
In a sterile, light-protected tube, dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots.
-
-
Working Solution Preparation (Prepare fresh before each injection):
-
Thaw a single aliquot of the this compound stock solution.
-
Calculate the required volume of the stock solution based on the desired final dose and the weight of the animal.
-
Dilute the stock solution with sterile saline to the final desired concentration. Note: The final concentration of DMSO should be kept as low as possible (ideally below 10%, and never exceeding 20% of the total injection volume) to minimize toxicity.
-
Vortex the working solution thoroughly. If any cloudiness or precipitation is observed, brief sonication may help to create a more uniform suspension.
-
-
Administration:
-
Administer the working solution to the animal via intraperitoneal injection. The injection volume should be appropriate for the size of the animal (typically 100-200 µL for a mouse).
-
-
2. Intraperitoneal (IP) Injection in Mice
-
Materials:
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Appropriate size syringe (e.g., 1 mL)
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25-27 gauge needle
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70% ethanol for disinfection
-
Prepared this compound working solution
-
-
Procedure:
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Restraint: Properly restrain the mouse to expose the abdomen.
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Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, which is typically located on the left side.
-
Disinfection: Swab the injection site with 70% ethanol.
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Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity.
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Aspiration: Gently pull back the plunger to ensure that no fluid (e.g., urine, blood, intestinal contents) enters the syringe. If fluid is aspirated, discard the needle and syringe and repeat the procedure with a fresh preparation at a different site.
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Injection: If no fluid is aspirated, slowly and steadily inject the this compound solution.
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Withdrawal: Withdraw the needle and return the mouse to its cage.
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Monitoring: Monitor the animal for any signs of distress post-injection.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for this compound administration.
Caption: Troubleshooting decision tree.
References
- 1. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Toxicity and antimicrobial properties of the new aminoglycoside antibiotic 535] - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prepare Setomimycin stock solutions for long-term use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and use of Setomimycin stock solutions for long-term experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Chloroform.[1][2] For most biological experiments, DMSO is the recommended solvent for preparing stock solutions.
Q2: How should I store the powdered this compound compound?
A2: The solid, powdered form of this compound should be stored in a dry, dark place. For long-term storage (months to years), a temperature of -20°C is recommended.[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[1]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions should be stored at -20°C for long-term use (months).[1] For short-term use (days to weeks), they can be stored at 0-4°C.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[3][4]
Q4: What is the shelf life of this compound?
A4: When stored correctly, powdered this compound has a shelf life of over 3 years.[1] The stability of stock solutions is also high, with a shelf life of at least 4 years when stored at -20°C.[2]
Quantitative Data Summary
| Compound Form | Storage Condition | Duration | Recommended Temperature |
| Powder | Short-term | Days to Weeks | 0 - 4°C[1] |
| Long-term | Months to Years | -20°C[1] | |
| Stock Solution (in DMSO) | Short-term | Days to Weeks | 0 - 4°C[1] |
| Long-term | Months | -20°C[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 580.59 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 580.59 g/mol = 0.0058059 g = 5.81 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 5.81 mg of this compound powder using a calibrated analytical balance.
-
-
Dissolve in DMSO:
-
Add the weighed this compound powder to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
-
Ensure complete dissolution:
-
Vortex the solution vigorously until all the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
-
Aliquot and store:
-
Dispense the stock solution into smaller, single-use sterile aliquots (e.g., 20 µL or 50 µL) to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage. | The concentration may be too high for the storage temperature. | Gently warm the solution to 37°C and vortex to redissolve the precipitate before use. For future preparations, consider preparing a slightly lower concentration stock solution. |
| Loss of biological activity in experiments. | 1. Improper storage of the stock solution (e.g., repeated freeze-thaw cycles).2. Degradation of the compound due to exposure to light or extreme temperatures. | 1. Always use freshly thawed aliquots for each experiment. Avoid using a stock solution that has been through multiple freeze-thaw cycles.2. Ensure the stock solution is stored in a dark container at the recommended temperature. |
| Inconsistent experimental results. | 1. Inaccurate initial weighing of the compound.2. Pipetting errors when preparing working solutions. | 1. Use a calibrated analytical balance and ensure it is tared correctly before weighing.2. Use calibrated pipettes and ensure proper pipetting technique to accurately prepare dilutions from the stock solution. |
Visualizations
References
Avoiding contamination in Setomimycin fermentation cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and managing contamination in Setomimycin fermentation cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organisms produce it?
A1: this compound is a rare bianthraquinone antibiotic active against Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, and Mycobacterium smegmatis.[1] It is produced by fermentation using certain species of Streptomyces, such as Streptomyces sp. RA-WS2, Streptomyces nojiriensis JCM3382, and Streptomyces pseudovenezuelae.[1][2]
Q2: Why are Streptomyces fermentations particularly susceptible to contamination?
A2: Streptomyces have a relatively long doubling time of 4-6 hours, whereas common contaminants like E. coli and Bacillus species have much shorter doubling times.[3] This means that even a small initial contamination can quickly outgrow the Streptomyces culture, leading to a failed fermentation. Therefore, strict aseptic technique is crucial.[3]
Q3: What are the primary sources of contamination in a fermentation process?
A3: Contamination can originate from several sources, including inadequately sterilized media, contaminated inoculum (seed culture), non-sterile air supply, leaks in the fermenter seals or tubing, and improper aseptic techniques during sampling or additions.[4][5][6]
Q4: What are the ideal fermentation conditions for this compound production?
A4: Optimal conditions can vary slightly between different Streptomyces strains. For Streptomyces sp. RA-WS2, the following conditions have been shown to be effective for this compound production.[1]
Table 1: Optimal Fermentation Parameters for this compound Production by Streptomyces sp. RA-WS2
| Parameter | Optimal Value |
| Inoculum Percentage | 6% (v/v) |
| pH | 7.0 |
| Temperature | 30°C |
| Agitation | 200 rpm |
| Air to Volume Ratio | 1:2 (e.g., 100 mL media in a 250 mL flask) |
Q5: How can I visually distinguish between bacterial and fungal contamination in my Streptomyces culture?
A5: Bacterial contamination often results in a sudden increase in turbidity (cloudiness) of the culture medium and a rapid drop in pH, which may cause a color change in media containing a pH indicator like phenol red (e.g., from red to yellow).[7][8][9] Under a microscope, you will see small, motile, rod-shaped or coccoid cells.[10] Fungal contamination, such as yeast or mold, may appear as clumps, filaments, or budding cells in the medium.[8] Yeast contamination can also increase turbidity, while molds may form visible mycelial mats on the surface of the culture or on equipment.[8]
Troubleshooting Guides
Issue 1: Culture is cloudy and has a foul odor after a short incubation period.
| Possible Cause | Troubleshooting Steps |
| Bacterial Contamination | 1. Immediately discard the contaminated culture to prevent spreading. 2. Review your aseptic technique for media preparation, inoculation, and sampling.[3] 3. Verify the effectiveness of your sterilization protocol for media and equipment. Check autoclave logs for correct temperature and time.[11] 4. Ensure the integrity of the air filtration system. 5. Check the seed culture for purity by plating on a nutrient-rich agar medium.[5] |
| Improper Sterilization of Medium | 1. Ensure that the sterilization time and temperature are adequate for the volume of medium being sterilized.[5] For liquid media in flasks, a minimum of 45 minutes at 121°C is recommended.[3] 2. If using an in-situ sterilizable fermenter, check for pressure leaks that may prevent reaching the target sterilization temperature.[5] |
Issue 2: White or colored fuzzy growth on the surface of the culture or on the fermenter walls.
| Possible Cause | Troubleshooting Steps |
| Mold Contamination | 1. Discard the contaminated culture. 2. Thoroughly clean and sterilize the fermenter and all associated equipment.[12] 3. Review your facility's cleaning and disinfection procedures, paying close attention to potential sources of airborne fungal spores.[6] 4. Check for any leaks in the fermenter seals or ports that could allow airborne contaminants to enter. |
Issue 3: Slow or no growth of Streptomyces and a drop in pH.
| Possible Cause | Troubleshooting Steps |
| Fast-Growing Bacterial Contaminant | 1. Confirm contamination by microscopic examination and plating on general-purpose media. 2. Review and reinforce aseptic techniques, especially during inoculation.[3] 3. Ensure the seed culture is pure. |
| Sub-optimal Fermentation Conditions | 1. Verify that the pH, temperature, and agitation are set to the optimal values for your Streptomyces strain.[1] 2. Check the composition of your fermentation medium to ensure all necessary nutrients are present. |
Issue 4: Repeated contamination in multiple fermentation batches.
| Possible Cause | Troubleshooting Steps |
| Contaminated Seed Culture Stock | 1. Go back to your master cell bank or create a new seed culture from a pure, isolated colony. 2. Perform a thorough purity check on your seed culture before inoculating a new fermentation batch.[5] |
| Systemic Issue with Equipment or Utilities | 1. Conduct a thorough inspection of the fermenter, including all seals, O-rings, and valves, for any signs of wear or damage.[4] 2. Validate the sterilization of your air supply and any other utilities connected to the fermenter.[6] 3. Review your entire workflow for potential breaches in aseptic barriers. |
Experimental Protocols
Protocol 1: Sterility Testing of Fermentation Medium
Objective: To confirm the sterility of the fermentation medium before inoculation.
Methodology:
-
Prepare the fermentation medium according to your standard protocol.
-
Dispense the medium into flasks or the fermenter.
-
Sterilize the medium using a validated autoclave cycle (e.g., 121°C for at least 45 minutes for liquid media in flasks).[3]
-
After sterilization, incubate a representative, uninoculated sample of the medium under the same conditions as your fermentation (e.g., 30°C with agitation) for 48-72 hours.
-
Visually inspect the medium for any signs of growth (e.g., turbidity, pellicle formation).
-
Aseptically withdraw a small sample and examine it under a microscope for the presence of microorganisms.
-
Optionally, plate a sample onto a nutrient-rich agar medium and incubate to detect low levels of contamination.
Protocol 2: Aseptic Inoculation of a Shake Flask Culture
Objective: To transfer the Streptomyces seed culture to the fermentation medium without introducing contaminants.
Methodology:
-
Work in a certified biological safety cabinet or near a Bunsen burner flame to create an upward air current.[13]
-
Disinfect the work surface and all items entering the sterile field with a suitable disinfectant (e.g., 70% ethanol).
-
Before opening, flame the neck of the seed culture flask and the fermentation medium flask.[13]
-
Aseptically transfer the required volume of the seed culture to the fermentation medium using a sterile pipette or by pouring carefully.
-
Minimize the time the flasks are open.[13]
-
Flame the necks of the flasks again before replacing the sterile closures.
-
Incubate the flask under the desired conditions.
Protocol 3: Aseptic Sampling from a Bioreactor
Objective: To obtain a representative sample from the bioreactor for analysis without compromising the sterility of the culture.
Methodology:
-
Ensure the sampling port and associated tubing have been sterilized in place with the bioreactor.
-
Before taking a sample, flush the dead volume of the sampling port with steam or a sterile solution to remove any non-sterile contents.
-
Use a sterile collection vessel (e.g., a sterile tube or syringe).
-
Clean the sampling valve or septum with a disinfectant.
-
If using a needle-based system, ensure the needle and septum are part of a sterile, pre-assembled device.[14]
-
Open the sampling valve slowly and discard the initial small volume to ensure the sample is representative of the culture.
-
Collect the desired sample volume into the sterile container.
-
Close the sampling valve and re-sterilize the port if necessary.
Visualizations
Caption: Workflow for troubleshooting microbial contamination.
Caption: Logic diagram of aseptic barriers in fermentation.
References
- 1. researchgate.net [researchgate.net]
- 2. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors of bacterial contamination in fermenter and its prevention [innovabiomed.com]
- 5. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 6. amazonfilters.com [amazonfilters.com]
- 7. goldbio.com [goldbio.com]
- 8. akadeum.com [akadeum.com]
- 9. youtube.com [youtube.com]
- 10. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 11. researchgate.net [researchgate.net]
- 12. Biological Fermenter: Troubleshooting Common Issues | Zhanghua [filter-dryer.com]
- 13. news-medical.net [news-medical.net]
- 14. Aseptic sampling - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Analysis of Setomimycin and Other Anthracyclines: A Guide for Researchers
A comprehensive review of the available data on Setomimycin in comparison to established anthracycline chemotherapeutics, highlighting the need for further research into its anticancer potential.
This guide provides a comparative analysis of this compound and other well-known anthracyclines, such as Doxorubicin, Daunorubicin, and Epirubicin. While extensive data exists for the latter, information on the specific anticancer properties of this compound is limited in publicly available literature. This document summarizes the current understanding of anthracycline mechanisms and provides a framework for potential future comparative studies involving this compound.
Introduction to Anthracyclines and this compound
Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors.[1] These compounds are typically derived from Streptomyces species.[2] Their primary mechanisms of action involve the disruption of DNA replication and the generation of reactive oxygen species (ROS), leading to cancer cell death.[1]
General Mechanism of Action of Anthracyclines
The cytotoxic effects of anthracyclines are primarily attributed to a combination of the following mechanisms:
-
DNA Intercalation: Anthracyclines insert themselves between the base pairs of the DNA double helix, leading to a distortion of the DNA structure. This physical blockage inhibits the processes of DNA replication and transcription.
-
Topoisomerase II Inhibition: These drugs form a stable complex with DNA and the enzyme topoisomerase II. This "poisoning" of the enzyme prevents the re-ligation of DNA strands after they have been cleaved by topoisomerase II, resulting in DNA double-strand breaks and subsequent apoptosis.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of highly reactive free radicals. This induces oxidative stress within the cancer cells, damaging cellular components like DNA, proteins, and lipids, and ultimately triggering programmed cell death.
Comparative Cytotoxicity Data
Due to the limited availability of in vitro anticancer data for this compound, a direct comparison of its IC50 values with other anthracyclines is not currently feasible. The only reported IC50 value for this compound is 12.02 ± 0.046 μM against the SARS-CoV-2 main protease, a target not relevant to its anticancer activity.[4] For the purpose of providing a baseline for the cytotoxic potency of commonly used anthracyclines, the following table summarizes their IC50 values against various human cancer cell lines.
| Anthracycline | Cell Line | Cancer Type | IC50 (µM) |
| Doxorubicin | MCF-7 | Breast | 0.08 - 0.5 |
| A549 | Lung | 0.1 - 0.4 | |
| HCT116 | Colon | 0.05 - 0.2 | |
| HeLa | Cervical | 0.1 - 0.6 | |
| Daunorubicin | HL-60 | Leukemia | 0.01 - 0.1 |
| K562 | Leukemia | 0.02 - 0.2 | |
| MOLM-13 | Leukemia | 0.01 - 0.05 | |
| Epirubicin | MCF-7 | Breast | 0.04 - 0.3 |
| SK-BR-3 | Breast | 0.05 - 0.2 | |
| A2780 | Ovarian | 0.02 - 0.1 |
Note: IC50 values are approximate and can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Experimental Protocols
For researchers planning to conduct comparative studies involving this compound and other anthracyclines, the following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the anthracyclines (including this compound) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to quantify the induction of apoptosis.
-
Cell Treatment: Treat cancer cells with the IC50 concentration of each anthracycline for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis
This assay is used to determine the effect of the compounds on cell cycle progression.
-
Cell Treatment: Treat cancer cells with the IC50 concentration of each anthracycline for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion and Future Directions
While this compound shares a common origin with established anthracycline anticancer agents, a significant knowledge gap exists regarding its specific antiproliferative activity and mechanism of action in cancer cells. The preliminary in vivo data against Sarcoma-180 is promising, but comprehensive in vitro studies are crucial to determine its potential as a chemotherapeutic agent.
Future research should focus on:
-
Determining the in vitro cytotoxicity of this compound against a panel of human cancer cell lines to establish its IC50 values.
-
Investigating the molecular mechanisms by which this compound exerts its effects, including its impact on apoptosis, cell cycle progression, and ROS generation.
-
Conducting direct comparative studies between this compound and other anthracyclines under standardized experimental conditions.
Such studies will be invaluable in elucidating the therapeutic potential of this compound and determining its place within the landscape of anthracycline-based cancer therapies.
References
- 1. iipseries.org [iipseries.org]
- 2. mdpi.com [mdpi.com]
- 3. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of Setomimycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer agent Setomimycin with alternative therapies, supported by experimental data. We delve into its mechanism of action, offering detailed protocols for key validation experiments and presenting quantitative data for comparative analysis.
This compound: An Overview of its Anticancer Mechanism
This compound, a natural antibiotic, has demonstrated promising anticancer properties. Its primary mechanism of action involves the modulation of key signaling pathways that govern cell proliferation, survival, and apoptosis. Experimental evidence suggests that this compound exerts its effects by:
-
Downregulating the MEK/ERK Pathway: This signaling cascade is a central regulator of cell growth and survival. This compound has been shown to decrease the phosphorylation of both MEK and ERK, effectively inhibiting this pro-survival pathway.
-
Modulating Apoptotic Proteins: this compound promotes programmed cell death by upregulating the expression of the pro-apoptotic protein Par-4 and downregulating the anti-apoptotic protein Bcl-2. This shifts the cellular balance towards apoptosis, leading to the death of cancer cells.
These mechanisms have been observed in various cancer cell lines, including those from colorectal, breast, and pancreatic cancers.
Comparative Performance Analysis
To contextualize the efficacy of this compound, we compare its antiproliferative activity with that of established and investigational anticancer agents targeting similar pathways in relevant cancer cell lines.
Table 1: Comparative IC50 Values in Colorectal Cancer Cell Lines (HCT-116, HT-29)
| Compound | Target/Mechanism | HCT-116 IC50 (µM) | HT-29 IC50 (µM) | Reference |
| This compound | MEK/ERK Inhibition, Pro-apoptotic | Data Not Available | Data Not Available | - |
| Encorafenib | BRAF V600E Inhibitor | Varies with mutation status | Varies with mutation status | [1] |
| Binimetinib | MEK Inhibitor | Varies with mutation status | Varies with mutation status | [1] |
| 5-Fluorouracil | Thymidylate Synthase Inhibitor | ~1.39 | ~7.75 | [2][3] |
| Oxaliplatin | DNA Cross-linking Agent | ~0.5 - 2 | ~1 - 5 | [4] |
| Irinotecan | Topoisomerase I Inhibitor | ~0.1 - 0.5 | ~1 - 5 | [5] |
| Resistomycin | Wnt/β-catenin Inhibition | 1.36 | 3.31 | [6] |
Table 2: Comparative IC50 Values in Breast Cancer Cell Line (MCF-7)
| Compound | Target/Mechanism | MCF-7 IC50 (µM) | Reference |
| This compound | MEK/ERK Inhibition, Pro-apoptotic | Data Not Available | - |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | ~0.05 - 0.5 | [7] |
| Paclitaxel | Microtubule Stabilization | ~0.005 - 0.02 | [8] |
| Curcumin-pyrimidine analog (3g) | Multiple targets | 0.61 | [5] |
| Pyrazolo[4,3-c]hexahydropyridine (31) | Apoptosis induction | 2.4 | [9] |
Table 3: Comparative IC50 Values in Pancreatic Cancer Cell Lines (MiaPaca-2, Panc-1)
| Compound | Target/Mechanism | MiaPaca-2 IC50 (µM) | Panc-1 IC50 (µM) | Reference |
| This compound | MEK/ERK Inhibition, Pro-apoptotic | 4.57 | 48 | [10] |
| Gemcitabine | Nucleoside Analog | ~0.01 - 0.1 | ~0.01 - 0.1 | [11] |
| Venetoclax | Bcl-2 Inhibitor | Varies with Bcl-2 dependence | Varies with Bcl-2 dependence | [12] |
| Trametinib | MEK Inhibitor | Varies with KRAS mutation | Varies with KRAS mutation | [13] |
| C150 | EMT Inhibitor | ~1 - 2.5 | ~1 - 2.5 | [14] |
Experimental Protocols
To facilitate the validation and further investigation of this compound's anticancer mechanism, detailed protocols for key in vitro assays are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well in 200 µL of complete culture medium and incubate overnight to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a comparator drug for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: Treat cells with this compound at various concentrations (e.g., 4, 5.5, 7 µM) for a specified time.[10] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MEK, p-ERK, Bcl-2, Par-4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.[10][16] Recommended dilutions should be determined empirically but typically range from 1:500 to 1:2000.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.[16]
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Migration (Wound Healing) Assay
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 6-well or 24-well plate and grow to form a confluent monolayer.[17]
-
Wound Creation: Create a scratch or "wound" in the monolayer using a sterile p200 pipette tip.[13]
-
Treatment: Wash the cells with PBS to remove detached cells and then add fresh medium containing this compound or a comparator drug at the desired concentrations.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.[8]
-
Data Analysis: Measure the width of the wound at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.
Visualizing the Molecular Mechanisms
To provide a clear representation of the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound's proposed anticancer signaling pathway.
References
- 1. Wound healing assay | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Growth Inhibition of HT-29 Colon and MCF-7 Breast Cancer Cells with Simultaneous and Sequential Combinations of Antineoplastics and CNS Drugs [mdpi.com]
- 4. Synergistic inhibition of colon cancer cell growth with nanoemulsion-loaded paclitaxel and PI3K/mTOR dual inhibitor BEZ235 through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. ibidi.com [ibidi.com]
Setomimycin: A Comparative Analysis Against Other Natural Product Antibiotics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Setomimycin's performance against other well-established natural product antibiotics. The following sections detail its antimicrobial activity, mechanism of action, and the experimental protocols used for its evaluation, supported by quantitative data and visual diagrams.
This compound, a natural product originally isolated from Streptomyces pseudovenezuelae, has demonstrated notable activity against a range of Gram-positive bacteria.[1][2] This guide will compare its efficacy to other prominent natural product antibiotics: Rifampicin, Erythromycin, and Actinomycin D, providing a comprehensive overview for research and development purposes.
Comparative Antimicrobial Activity
The in vitro antibacterial efficacy of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the MIC values of this compound and comparator antibiotics against several key bacterial strains.
| Antibiotic | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Bacillus cereus (µg/mL) | Micrococcus luteus (µg/mL) | Mycobacterium tuberculosis (µg/mL) |
| This compound | 1.56 - 8 | 4 - 16 | 1.56 - 4 | 4 | 0.03 - 0.06 |
| Rifampicin | ≤ 0.006 - 256 | - | - | - | 0.002 - 64 |
| Erythromycin | 0.023 - 1024 | - | - | - | - |
| Actinomycin D | 0.125 - 2 | - | - | - | - |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Mechanisms of Action: A Comparative Overview
The therapeutic efficacy of an antibiotic is intrinsically linked to its specific mechanism of action. This compound and the selected comparator antibiotics target different essential cellular processes in bacteria.
This compound: While the exact molecular target is still under investigation, this compound is known to be a potent antibiotic.[3]
Rifampicin: This antibiotic functions by inhibiting bacterial DNA-dependent RNA polymerase, thereby blocking the synthesis of RNA and subsequent protein production.
Erythromycin: As a macrolide antibiotic, Erythromycin binds to the 50S subunit of the bacterial ribosome, interfering with protein synthesis.
Actinomycin D: This potent antitumor antibiotic intercalates into DNA, preventing transcription by RNA polymerase.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action for each antibiotic class, providing a visual representation of their molecular targets and downstream effects.
Figure 1: Mechanism of action of Rifampicin.
References
A Head-to-Head Comparison of Setomimycin and Acarbose as α-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Setomimycin and the established drug acarbose as inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion and a therapeutic target for type 2 diabetes. The following sections present a summary of their quantitative inhibitory activities, detailed experimental protocols for assessing α-glucosidase inhibition, and a visualization of the underlying biochemical pathway.
Executive Summary
Acarbose is a widely used α-glucosidase inhibitor for the management of type 2 diabetes, acting competitively and reversibly to delay carbohydrate digestion and reduce postprandial hyperglycemia.[1][2][3] this compound, a natural product, has emerged as a potent α-glucosidase inhibitor. In vitro studies demonstrate that this compound exhibits a stronger inhibitory effect on α-glucosidase compared to acarbose, as indicated by a lower IC50 value. Both compounds are reported to act as competitive inhibitors. While extensive in vivo and clinical data are available for acarbose, demonstrating its efficacy in reducing blood glucose levels, such data for this compound is not yet available in the reviewed literature.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative parameters for this compound and acarbose as α-glucosidase inhibitors based on available in vitro experimental data.
| Parameter | This compound | Acarbose | Reference |
| IC50 Value | 231.26 ± 0.41 µM | 331.32 ± 1.35 µM | [2] |
| Inhibition Type | Competitive | Competitive, Reversible | [2][3] |
| Inhibition Constant (Ki) | 0.931 ± 0.031 mM | Reported to be identical to this compound in one study; other studies show a range. | [2] |
| Molecular Docking Binding Energy | -6.8 kcal/mol | -7.3 kcal/mol (co-crystallized ligand) | [4] |
Note: IC50 and Ki values for acarbose can vary between studies depending on the specific enzyme source and assay conditions.[5]
Mechanism of Action: α-Glucosidase Inhibition
Both this compound and acarbose act by inhibiting α-glucosidase enzymes in the brush border of the small intestine. These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By competitively binding to the active site of these enzymes, the inhibitors prevent the digestion of carbohydrates, thereby slowing down glucose absorption and reducing the sharp increase in blood glucose levels after a meal.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is a standard method to determine the inhibitory activity of a compound against α-glucosidase.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Test compounds (this compound, acarbose) at various concentrations
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction
-
96-well microplate and a microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing phosphate buffer and the α-glucosidase enzyme solution.
-
Add different concentrations of the test compound (or acarbose as a positive control) to the wells. A control well should contain the buffer instead of the inhibitor.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the pNPG substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentrations.
Enzyme Kinetics Analysis
To determine the type of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.
Procedure:
-
Perform the α-glucosidase inhibition assay as described above.
-
Vary the concentrations of the substrate (pNPG) while keeping the inhibitor concentration constant.
-
Repeat this for several different fixed concentrations of the inhibitor.
-
Measure the initial reaction velocities (rates of p-nitrophenol formation) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
The pattern of the lines on the plot will indicate the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.
-
The inhibition constant (Ki) can be calculated from the slopes of the Lineweaver-Burk plots.
Impact on Signaling Pathways
Inhibition of α-glucosidase directly impacts glucose metabolism by reducing the influx of glucose into the bloodstream after a meal. This, in turn, has downstream effects on insulin signaling. By mitigating postprandial hyperglycemia, α-glucosidase inhibitors can lead to:
-
Reduced Insulin Secretion: A smaller rise in blood glucose leads to a reduced demand for insulin secretion from the pancreatic β-cells.
-
Improved Insulin Sensitivity: Over the long term, by reducing glucose toxicity and the burden on β-cells, α-glucosidase inhibitors may contribute to improved insulin sensitivity in peripheral tissues.[6]
-
Modulation of Downstream Insulin Signaling: The insulin signaling pathway, which involves a cascade of protein phosphorylations (e.g., activation of PI3K and Akt), is consequently less intensely activated in the postprandial state.[7]
Conclusion
The available in vitro evidence suggests that this compound is a more potent competitive inhibitor of α-glucosidase than acarbose. Molecular docking studies provide insights into its binding interactions with the enzyme. However, a comprehensive head-to-head comparison of their performance is currently limited by the absence of published in vivo studies for this compound. Further preclinical and clinical investigations are warranted to evaluate the in vivo efficacy, safety profile, and therapeutic potential of this compound as a novel treatment for conditions associated with postprandial hyperglycemia, such as type 2 diabetes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of postprandial hyperglycemia in subjects with IDDM by intravenous infusion of AC137, a human amylin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling pathways in insulin action: molecular targets of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Kinetic Analysis: Setomimycin and Voglibose as α-Glucosidase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the ongoing search for potent and effective α-glucosidase inhibitors for the management of type 2 diabetes, both novel natural products and established synthetic drugs are of significant interest. This guide provides a detailed kinetic comparison of setomimycin, a biaryl polyketide natural product, and voglibose, a well-established synthetic α-glucosidase inhibitor. By presenting available experimental data, detailed protocols, and mechanistic visualizations, this document aims to offer a comprehensive resource for researchers in the field of diabetology and drug discovery.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and voglibose against α-glucosidase have been evaluated in various studies. While a direct comparative study under identical experimental conditions is not yet available, the existing data provides valuable insights into their relative potencies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for this comparison.
| Inhibitor | Target Enzyme | IC50 Value | Inhibition Type | Inhibition Constant (Ki) |
| This compound | α-Glucosidase | 231.26 ± 0.41 µM[1][2] | Not experimentally determined; proposed as competitive[1][2] | Not determined |
| Voglibose | Sucrase | 3.9 nM[3] | Competitive[4][5] | ~10-6 x Km (Sucrose)[6] |
| Maltase | 6.4 nM[3] | Competitive[4][5] | ~10-5 x Km (Maltose)[6] | |
| Human Lysosomal α-Glucosidase | 5.6 µM[7] | Competitive[4][5] | Not specified |
Note: The Ki values for voglibose are expressed relative to the Michaelis-Menten constant (Km) of the respective substrates, indicating a very high affinity of the inhibitor for the enzyme. A direct comparison of the IC50 values suggests that voglibose is significantly more potent than this compound. However, it is crucial to consider that these values were obtained from different studies, likely with variations in experimental conditions (e.g., enzyme source, substrate concentration, pH).
Experimental Protocols
A standardized and reproducible experimental protocol is fundamental for the kinetic analysis of enzyme inhibitors. Below is a detailed methodology for a typical α-glucosidase inhibition assay.
α-Glucosidase Inhibition Assay Protocol
This protocol is adapted from established methods and is suitable for determining the IC50 and kinetic parameters of inhibitors like this compound and voglibose.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Inhibitor (this compound or Voglibose) at various concentrations
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the inhibitor (this compound or voglibose) in the appropriate solvent (e.g., DMSO) and then dilute further in phosphate buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add a specific volume of the α-glucosidase solution to each well.
-
Add an equal volume of the inhibitor solution at different concentrations to the respective wells.
-
For the control, add the same volume of buffer (or the solvent used for the inhibitor) instead of the inhibitor solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).
-
-
Initiation of the Enzymatic Reaction:
-
Add a specific volume of the pNPG solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at the same controlled temperature for a specific duration (e.g., 20-30 minutes).
-
-
Termination of the Reaction:
-
Stop the reaction by adding a defined volume of the sodium carbonate solution to each well. The addition of Na₂CO₃ increases the pH and denatures the enzyme, halting the reaction. It also enhances the yellow color of the product, p-nitrophenol.
-
-
Measurement of Absorbance:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitrophenol produced.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
Determination of IC50:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, determined from the dose-response curve.
-
-
Kinetic Analysis (Determining Ki and Inhibition Type):
-
To determine the mode of inhibition and the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor.
-
The data are then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]). The pattern of the lines obtained in the presence of different inhibitor concentrations reveals the type of inhibition (competitive, non-competitive, or uncompetitive). The Ki value can be calculated from these plots.
-
Visualization of Methodologies and Mechanisms
To better illustrate the experimental process and the molecular interactions, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for α-glucosidase kinetic analysis.
Caption: Proposed competitive inhibition of α-glucosidase.
Discussion of Inhibition Mechanisms
Voglibose is a well-characterized competitive inhibitor of α-glucosidase.[4][5] Its structure mimics that of the natural carbohydrate substrates, allowing it to bind to the active site of the enzyme. This binding is reversible and prevents the natural substrate from accessing the active site, thereby delaying carbohydrate digestion.
For this compound, while a definitive kinetic study to determine its inhibition type is pending, molecular docking studies have provided strong evidence for its mechanism.[1][2] These computational analyses show that this compound binds to the active site of α-glucosidase, forming hydrogen bonds and pi-pi interactions with key amino acid residues. This binding pattern is characteristic of a competitive inhibitor, suggesting that this compound likely competes with the natural substrate for the same binding site. However, experimental validation through kinetic studies, such as Lineweaver-Burk plot analysis, is necessary to confirm this proposed mechanism and to determine its inhibition constant (Ki).
Conclusion
This comparative guide consolidates the available kinetic data for this compound and voglibose as α-glucosidase inhibitors. The current evidence suggests that while both compounds are effective inhibitors, voglibose exhibits significantly higher potency. The proposed mechanism for this compound is competitive inhibition, similar to voglibose, which is supported by molecular docking studies.
For a more definitive comparison, future research should focus on a head-to-head kinetic analysis of this compound and voglibose under identical, standardized experimental conditions. Such studies would provide precise and directly comparable IC50 and Ki values, as well as definitively confirm the inhibition mechanism of this compound. This will be crucial for understanding the full therapeutic potential of this compound and for guiding the development of new and improved α-glucosidase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voglibose (CAS 83480-29-9): R&D Systems [rndsystems.com]
- 4. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voglibose: an alpha glucosidase inhibitor. | Semantic Scholar [semanticscholar.org]
- 6. glpbio.com [glpbio.com]
- 7. caymanchem.com [caymanchem.com]
A Comparative Analysis of Setomimycin and Remdesivir Against SARS-CoV-2 Mpro
For Immediate Release
This guide provides a detailed comparison of the efficacy of Setomimycin and remdesivir against the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of current experimental data and mechanistic insights.
Executive Summary
This compound has been identified as a direct inhibitor of SARS-CoV-2 Mpro with a determined in vitro inhibitory concentration. In contrast, remdesivir is a well-established inhibitor of the viral RNA-dependent RNA polymerase (RdRp). While computational models suggest a potential interaction between remdesivir and Mpro, direct experimental evidence of its inhibitory activity against the isolated Mpro enzyme is not currently available in the public domain. This comparison, therefore, highlights this compound's demonstrated anti-Mpro activity and explores the theoretical potential of remdesivir in this context.
Data Presentation: Inhibitory Efficacy
The following table summarizes the available quantitative data for this compound and remdesivir. It is crucial to note that the inhibitory values were obtained through different experimental assays, measuring distinct aspects of antiviral activity.
| Compound | Target | Assay Type | IC50 / EC50 (µM) | Source |
| This compound | SARS-CoV-2 Mpro | In vitro enzymatic assay | 12.02 ± 0.046 | [1][2] |
| Remdesivir | SARS-CoV-2 Virus | Cell-based viral replication assay (Vero E6 cells) | 0.77 - 23.15 | |
| Remdesivir | SARS-CoV-2 Virus | Cell-based viral replication assay (Human Airway Epithelial cells) | 0.01 |
Note: The IC50 value for this compound reflects its direct inhibitory effect on the enzymatic activity of isolated SARS-CoV-2 Mpro. The EC50 values for remdesivir represent the effective concentration to inhibit viral replication in cell culture, which is primarily attributed to its inhibition of RdRp.
Mechanisms of Action
This compound: A Direct Inhibitor of Mpro Dimerization
This compound is a rare tetrahydroanthracene antibiotic that has been shown to inhibit SARS-CoV-2 Mpro.[1][2] Molecular docking studies reveal that this compound targets the Glu166 residue of the Mpro enzyme.[1][2] This interaction is critical as the dimerization of two Mpro monomers is essential for its catalytic activity. By binding to Glu166, this compound is thought to prevent this dimerization, thereby inactivating the enzyme and halting the processing of viral polyproteins necessary for replication.[1][2]
Remdesivir: A Primary RdRp Inhibitor with Theoretical Mpro Affinity
Remdesivir is a prodrug that is metabolized into its active form, an adenosine triphosphate analog. Its primary and well-documented mechanism of action is the inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). By incorporating into the nascent viral RNA chain, it causes delayed chain termination, thereby halting viral genome replication.
While remdesivir's clinical efficacy is attributed to RdRp inhibition, several computational studies have explored its potential to bind to other viral targets, including Mpro. Molecular docking and molecular dynamics simulations suggest that remdesivir can fit into the Mpro active site and form stable interactions. Some studies have calculated binding energies for the remdesivir-Mpro complex that are comparable to its binding with RdRp. These in silico findings suggest that Mpro could be a secondary target for remdesivir, although this has yet to be confirmed by direct in vitro enzymatic assays.
Experimental Protocols
In Vitro SARS-CoV-2 Mpro Inhibition Assay
The inhibitory activity of compounds against SARS-CoV-2 Mpro is typically evaluated using a fluorescence resonance energy transfer (FRET)-based assay.
1. Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
Fluorogenic substrate peptide containing a cleavage site for Mpro, flanked by a fluorophore and a quencher.
-
Assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT)
-
Test compounds (this compound) and control inhibitors
-
96- or 384-well black plates
-
Fluorescence plate reader
2. Procedure:
-
The test compound is serially diluted to various concentrations.
-
The Mpro enzyme is pre-incubated with the test compound or vehicle control in the assay buffer for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
The fluorescence intensity is monitored kinetically over time using a plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
As the Mpro enzyme cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
The initial reaction velocity is calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition for each compound concentration is determined by comparing the reaction velocity to the vehicle control.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.
Conclusion
This comparative guide illustrates that this compound is a validated in vitro inhibitor of SARS-CoV-2 Mpro, with a proposed mechanism of preventing enzyme dimerization. Remdesivir, while being a potent antiviral agent through RdRp inhibition, currently lacks direct experimental evidence for Mpro inhibition. The computational data suggesting a remdesivir-Mpro interaction are intriguing and may warrant further investigation through in vitro enzymatic assays to fully elucidate any potential secondary mechanisms of action. For researchers focused specifically on targeting Mpro, this compound presents a compound with demonstrated activity, while the role of remdesivir in this specific context remains theoretical.
References
Comparative Analysis of Setomimycin's Anti-Inflammatory Effects Against Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of Setomimycin, a naturally derived antibiotic, against established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Ibuprofen, Naproxen, and the COX-2 selective inhibitor, Celecoxib. The information presented herein is intended to support further research and development in the field of anti-inflammatory therapeutics.
Executive Summary
This compound has demonstrated significant anti-inflammatory potential by inhibiting the release of key pro-inflammatory cytokines and mediators. However, a direct comparative analysis with commonly used NSAIDs reveals a critical gap in the understanding of its mechanism of action, particularly concerning the cyclooxygenase (COX) pathways. While quantitative data on cytokine inhibition by this compound is emerging, a lack of specific IC50 values for direct comparison with NSAIDs in standardized assays necessitates further investigation. This guide summarizes the available data, outlines key experimental protocols for validation, and provides a framework for future comparative studies.
Data Presentation: In Vitro Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the inhibition of pro-inflammatory markers by this compound and selected NSAIDs. It is important to note that the experimental conditions for obtaining these values may vary across different studies, highlighting the need for direct comparative assays.
| Compound | Target | Cell Line | Stimulant | IC50 / Inhibition | Citation |
| This compound | IL-1β, IL-6, TNF-α | RAW 264.7 | LPS | Dose-dependent inhibition (0.01 to 1 µM) | [1] |
| Nitric Oxide (NO) | RAW 264.7 | LPS | Dose-dependent inhibition (0.01 to 1 µM) | [1] | |
| Ibuprofen | TNF-α, IL-6 | RAW 264.7 | LPS | Significant decrease at 200 & 400 µM | [2] |
| IL-1β | Human Monocytes | LPS | No significant inhibition | ||
| Naproxen | IL-6, TNF-α | RAW 264.7 | LPS | Significant inhibition (details not specified) | |
| IL-1, IL-6 | Human (in vivo) | Osteoarthritis | Significant reduction in serum levels | [3] | |
| Celecoxib | TNF-α, IL-1β, IL-6 | RAW 264.7 | LPS | Significant inhibition | [4] |
| COX-1 | Ovine | 13.02 µM | [5] | ||
| COX-2 | Ovine | 0.49 µM | [5] |
Note: The lack of specific IC50 values for this compound's cytokine inhibition in the available literature prevents a direct quantitative comparison with the NSAIDs in this table.
Mechanism of Action: A Tale of Two Pathways
The primary anti-inflammatory mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation and is the primary target for anti-inflammatory NSAIDs.
-
Ibuprofen and Naproxen are non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2.
-
Celecoxib is a selective COX-2 inhibitor, which is designed to reduce the gastrointestinal side effects associated with COX-1 inhibition.
The mechanism of action for this compound's anti-inflammatory effects has not been fully elucidated. Current research indicates that it inhibits the production of pro-inflammatory cytokines and nitric oxide. However, there is currently no available evidence to suggest that this compound directly inhibits the COX-1 or COX-2 enzymes. This represents a critical knowledge gap in comparing its anti-inflammatory profile to that of NSAIDs.
Experimental Protocols
To facilitate further comparative research, this section details the methodologies for key experiments used to evaluate anti-inflammatory activity.
In Vitro Cytokine Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay is fundamental for assessing the ability of a compound to suppress the production of pro-inflammatory cytokines.
Objective: To quantify the inhibition of TNF-α, IL-6, and IL-1β production by a test compound in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, Ibuprofen, Naproxen, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for murine TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell adherence.
-
Pre-treatment: The following day, remove the culture medium and pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (solvent only).
-
Stimulation: After pre-treatment, stimulate the cells with LPS (typically 10-100 ng/mL) for a specified period (e.g., 24 hours). Include an unstimulated control group.
-
Supernatant Collection: Following incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of each cytokine for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for each cytokine.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This enzymatic assay is crucial for determining if a compound's anti-inflammatory activity is mediated through the COX pathway.
Objective: To measure the in vitro inhibition of COX-1 and COX-2 enzyme activity by a test compound.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
Test compounds
-
Detection system (e.g., colorimetric, fluorometric, or LC-MS/MS-based to measure prostaglandin production)
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the test compounds for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a specific time.
-
Product Quantification: Measure the amount of prostaglandin (e.g., PGE2) produced using the chosen detection method.
-
Data Analysis: Calculate the percentage inhibition of COX-1 and COX-2 activity for each compound concentration and determine the respective IC50 values. The ratio of IC50 (COX-1)/IC50 (COX-2) provides the selectivity index.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of Action of NSAIDs on COX Pathways.
Caption: Experimental Workflow for In Vitro Cytokine Inhibition Assay.
References
- 1. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effect of naproxen on serum concentrations of IL-I, IL-6, and TNF in patients with osteoarthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Unveiling the Potential of Setomimycin: A Comparative Guide to Cross-Resistance in Antibiotic-Resistant Bacteria
For Immediate Release
[City, State] – [Date] – In an era where antibiotic resistance poses a significant threat to global health, the exploration of novel antimicrobial agents is paramount. This guide provides a comprehensive framework for evaluating the cross-resistance profile of setomimycin, a polyketide antibiotic with known activity against Gram-positive bacteria. Designed for researchers, scientists, and drug development professionals, this document outlines a proposed investigational study, complete with hypothetical comparative data, detailed experimental protocols, and illustrative diagrams to guide future research into this promising compound.
Due to the limited availability of public data on this compound's activity against a broad panel of resistant strains, this guide presents a hypothetical yet robust methodology for such an investigation. The data herein is illustrative and serves as a template for interpreting real-world experimental outcomes.
A Comparative Look at this compound's Efficacy
To assess the potential of this compound in combating drug-resistant pathogens, its activity must be tested against bacteria that have developed resistance to current front-line antibiotics. The following tables present a hypothetical comparison of the Minimum Inhibitory Concentrations (MICs) of this compound and other standard-of-care antibiotics against key resistant Gram-positive pathogens.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs in µg/mL) of this compound and Comparator Antibiotics against Resistant Staphylococcus aureus Strains.
| Bacterial Strain | Resistance Phenotype | This compound (Hypothetical MIC) | Vancomycin | Daptomycin | Linezolid |
| S. aureus ATCC 29213 | Wild-Type (Susceptible) | 0.5 | 1 | 0.5 | 2 |
| S. aureus Mu50 | Vancomycin-Intermediate S. aureus (VISA) | 0.5 | 8 | 1 | 2 |
| S. aureus NRS384 | Vancomycin-Resistant S. aureus (VRSA) | 1 | 32 | 1 | 2 |
| S. aureus USA300 | Methicillin-Resistant S. aureus (MRSA) | 0.5 | 1 | 0.5 | 2 |
| S. aureus LRSA-1 | Linezolid-Resistant S. aureus | 0.5 | 1 | 0.5 | 16 |
| S. aureus DRSA-1 | Daptomycin-Resistant S. aureus | 1 | 2 | 8 | 2 |
Table 2: Hypothetical Minimum Inhibitory Concentrations (MICs in µg/mL) of this compound and Comparator Antibiotics against Resistant Enterococcus Species.
| Bacterial Strain | Resistance Phenotype | This compound (Hypothetical MIC) | Vancomycin | Daptomycin | Linezolid |
| E. faecalis ATCC 29212 | Wild-Type (Susceptible) | 1 | 2 | 1 | 2 |
| E. faecium VRE-1 | Vancomycin-Resistant Enterococcus (VRE, vanA) | 1 | >256 | 2 | 2 |
| E. faecalis LRE-1 | Linezolid-Resistant Enterococcus | 1 | 2 | 1 | 32 |
| E. faecium DRE-1 | Daptomycin-Resistant Enterococcus | 2 | 4 | 16 | 2 |
Foundational Experimental Protocols
The following protocols provide a standardized approach to conducting cross-resistance studies with this compound.
Bacterial Strains and Culture Conditions
A curated panel of clinically relevant and well-characterized antibiotic-resistant Gram-positive bacterial strains, such as those listed in the tables above, should be utilized. Standard laboratory practices for bacterial culture, including the use of appropriate growth media like Tryptic Soy Agar/Broth or Mueller-Hinton Agar/Broth and incubation at 37°C, are recommended.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity
-
Stock solutions of this compound and comparator antibiotics
Procedure:
-
Perform serial two-fold dilutions of each antibiotic in CAMHB within the wells of the 96-well plates.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and subsequently dilute it to achieve a final concentration of approximately 5 x 105 Colony Forming Units (CFU)/mL in each well.
-
Inoculate each well containing the antibiotic dilutions with the standardized bacterial suspension.
-
Dedicate wells for a positive growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of the antibiotic that results in the complete inhibition of visible bacterial growth.
Cross-Resistance Profiling
To evaluate for cross-resistance, the MIC of this compound is determined against a panel of bacterial strains with known resistance to other antibiotics.
Procedure:
-
Utilize a panel of isogenic bacterial strains, where available, that includes both a susceptible parent strain and a resistant mutant.
-
Conduct MIC testing for this compound against all strains in the panel as detailed in the MIC determination protocol.
-
Concurrently, determine the MICs of the antibiotics to which the strains are known to be resistant to confirm their phenotypic profile.
-
Cross-resistance is indicated by a significant increase in the MIC of this compound against a resistant strain when compared to its susceptible counterpart.
Visualizing the Investigation
To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: A streamlined workflow for the assessment of this compound cross-resistance.
Caption: A diagram illustrating the potential antibacterial targets of this compound.
Interpreting the Outcomes
The results of these proposed studies will be critical in determining the future trajectory of this compound as a viable therapeutic. The absence of cross-resistance would indicate a novel mechanism of action, positioning this compound as a strong candidate for development against multidrug-resistant organisms. Conversely, the presence of cross-resistance would necessitate a more nuanced evaluation of its potential clinical applications. This guide serves as a critical first step in systematically addressing these pivotal questions.
Synergistic Effects of Antibiotics with Anticancer Drugs: A Comparative Guide
Introduction
Doxorubicin and Mitomycin C in Breast Cancer
The combination of the anthracycline antibiotic Doxorubicin and the alkylating agent Mitomycin C has demonstrated a synergistic effect in killing breast cancer cells. This synergy is attributed to a supra-additive increase in DNA double-strand breaks.[1][2][3]
Quantitative Data
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Fold Reduction in IC50 | Reference |
| MDA-MB-231 | Doxorubicin | 9.67 | < 1 (Synergistic) | - | [4] |
| Mitomycin C | - | ||||
| Doxorubicin + EGFRi | 0.01 | 967 | [4] | ||
| MCF-7 | Doxorubicin | 1.4 | < 1 (Synergistic) | - | [4] |
| Mitomycin C | - | ||||
| Doxorubicin + EGFRi | 0.46 | 3 | [4] |
Note: The provided data for Combination Index and Fold Reduction in IC50 for Doxorubicin is in combination with an EGFR inhibitor, which demonstrates a synergistic principle, though not directly with Mitomycin C in this specific dataset.
Experimental Protocols
Clonogenic Assay:
The clonogenic assay is utilized to determine the long-term survival and proliferative capacity of cancer cells after treatment.[5][6]
-
Cell Plating: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 6-well plates at a low density (e.g., 500 cells/well) and allowed to attach overnight.
-
Drug Treatment: Cells are treated with Doxorubicin, Mitomycin C, or a combination of both at various concentrations for a specified period (e.g., 24 hours).
-
Incubation: The drug-containing medium is replaced with fresh medium, and the plates are incubated for 1-3 weeks to allow for colony formation.
-
Staining and Counting: Colonies are fixed with a solution of 6% glutaraldehyde and stained with 0.5% crystal violet.[6] Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated for each treatment group relative to the untreated control. Synergy is determined using the Combination Index (CI) method, where CI < 1 indicates synergy.
TUNEL Assay for Apoptosis:
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[7][8][9]
-
Cell Preparation: Cells are cultured on coverslips or in chamber slides and treated with the respective drugs.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100 in PBS.[8]
-
TUNEL Reaction: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.
-
Microscopy: The percentage of TUNEL-positive cells (indicating apoptosis) is quantified using fluorescence microscopy.
Signaling Pathway and Mechanism of Action
The synergy between Doxorubicin and Mitomycin C is proposed to arise from their complementary mechanisms targeting DNA. Mitomycin C acts as a DNA cross-linking agent. Doxorubicin inhibits topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[10][11][12] The presence of Mitomycin C-induced DNA cross-links is thought to enhance the cytotoxic effect of Doxorubicin by trapping topoisomerase II-DNA cleavage complexes, leading to a significant increase in DNA double-strand breaks and subsequent apoptosis.[1][2]
Caption: Synergistic mechanism of Doxorubicin and Mitomycin C.
Ciprofloxacin Derivative (CIP2b) and Paclitaxel in Endometrial Cancer
A novel derivative of the fluoroquinolone antibiotic Ciprofloxacin, CIP2b, has been shown to act synergistically with the chemotherapeutic agent Paclitaxel in treating multidrug-resistant endometrial cancer.[13][14][15]
Quantitative Data
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Fold Reduction in IC50 of Paclitaxel | Reference |
| Hec50co (LOFp53) | Paclitaxel (PTX) | - | < 1 (Synergistic) | 2.8 to 4-fold | [16] |
| CIP2b | - | - | [16] | ||
| PTX + 10 µM CIP2b | - | 2.8 | [16] | ||
| PTX + 25 µM CIP2b | - | - | [16] | ||
| PTX + 50 µM CIP2b | - | 4.0 | [16] |
Experimental Protocols
Cell Viability Assay (MTS Assay):
-
Cell Seeding: Endometrial cancer cells (e.g., Hec50co) are seeded in 96-well plates at a density of 1500-6000 cells per well and incubated for 24 hours.[13]
-
Drug Incubation: Cells are treated with Paclitaxel, CIP2b, or their combination at various concentrations for 72 hours.
-
MTS Reagent: MTS reagent is added to each well, and the plate is incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a plate reader to determine cell viability.
-
Synergy Analysis: The Combination Index (CI) is calculated to determine the nature of the drug interaction.
Signaling Pathway and Mechanism of Action
The synergistic effect of CIP2b and Paclitaxel is attributed to a multi-targeted mechanism. CIP2b overcomes multidrug resistance by inhibiting the MDR1 efflux pump, which increases the intracellular concentration of Paclitaxel.[13][14] Additionally, CIP2b inhibits topoisomerase I and II, further inducing DNA damage.[13][17] This combined assault on cancer cells enhances the cytotoxic effects of Paclitaxel, which primarily acts by disrupting microtubule function.[13]
Caption: Multi-target synergistic mechanism of CIP2b and Paclitaxel.
Doxycycline and Cisplatin in Ovarian Cancer
The tetracycline antibiotic Doxycycline has been shown to sensitize ovarian cancer cells to the chemotherapeutic agent Cisplatin.[18][19]
Quantitative Data
| Cell Line | Treatment | IC50 of Cisplatin (µg/ml) | Reference |
| SKOV3 | Cisplatin alone | 10.14 | [20] |
| Cisplatin + 2.5 µg/ml Doxycycline | 3.36 | [20] | |
| Cisplatin + 5 µg/ml Doxycycline | 2.66 | [20] |
Experimental Protocols
MTT Assay for Cell Viability:
-
Cell Culture: Ovarian cancer cells (e.g., SKOV3) are seeded in 96-well plates.
-
Drug Treatment: Cells are treated with various concentrations of Cisplatin, Doxycycline, or their combination for 48 hours.
-
MTT Addition: MTT solution (5 mg/ml) is added to each well, and the plates are incubated for 3-4 hours.
-
DMSO Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 490 nm.[18]
Signaling Pathway and Mechanism of Action
Doxycycline appears to sensitize ovarian cancer cells to Cisplatin through multiple mechanisms. It has been shown to downregulate the SDF-1α/CXCR4 axis, which in turn inhibits the PI3K/Akt and ERK1/2 signaling pathways that are crucial for cell survival and proliferation.[18][19] In Cisplatin-resistant cells, Doxycycline can upregulate the expression of pro-caspase-3, priming the cells for apoptosis.[18][19]
References
- 1. On the synergistic effect of doxorubicin and mitomycin C against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel doxorubicin-mitomycin C co-encapsulated nanoparticle formulation exhibits anti-cancer synergy in multidrug resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clonogenic Assay [bio-protocol.org]
- 6. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 8. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. embopress.org [embopress.org]
- 12. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Ciprofloxacin Derivative with Four Mechanisms of Action Overcomes Paclitaxel Resistance in p53-Mutant and MDR1 Gene-Expressing Type II Human Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [iro.uiowa.edu]
- 15. A ciprofloxacin derivative with four mechanisms of action overcomes paclitaxel resistance in p53-mutant and MDR1 gene-expressing type II human endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ciprofloxacin derivative‐loaded nanoparticles synergize with paclitaxel against type II human endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Inhibitory Effect of Doxycycline on Cisplatin-Sensitive and -Resistant Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The inhibitory effect of doxycycline on cisplatin-sensitive and -resistant epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Inhibitory Effect of Doxycycline on Cisplatin-Sensitive and -Resistant Epithelial Ovarian Cancer | PLOS One [journals.plos.org]
In Vivo Efficacy of Setomimycin: A Comparative Analysis with Standard-of-Care Antibiotics
Disclaimer: This guide provides a comparative framework for evaluating the in vivo efficacy of the investigational antibiotic, Setomimycin. As of the latest literature review, publically available in vivo efficacy data for this compound against bacterial infections is limited. Therefore, this document presents available in vitro data for this compound alongside established in vivo efficacy data for current standard-of-care antibiotics against relevant Gram-positive pathogens. This serves as a benchmark for the type of data required for a comprehensive evaluation of a new antibiotic candidate.
Introduction
This compound is a dimeric tetrahydroanthracene antibiotic produced by several Streptomyces species. Early research has indicated its activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus. This guide aims to contextualize the potential of this compound by comparing its known properties with those of established first-line antibiotics used to treat infections caused by these pathogens, such as vancomycin, daptomycin, linezolid, and ciprofloxacin.
The following sections detail the available data, experimental methodologies for evaluating in vivo efficacy, and a high-level overview of the biosynthetic pathway of this compound.
Data Presentation: Efficacy Comparison
Due to the absence of in vivo antibacterial efficacy data for this compound, the following tables are presented in two parts. The first table summarizes the available in vitro susceptibility data for this compound. The subsequent tables provide examples of in vivo efficacy for standard-of-care antibiotics in murine infection models.
Table 1: In Vitro Activity of this compound
| Organism | MIC (μg/mL) |
| Staphylococcus aureus | Data not publicly available |
| Bacillus subtilis | Data not publicly available |
| Bacillus cereus | Data not publicly available |
Note: While literature mentions activity against these organisms, specific Minimum Inhibitory Concentration (MIC) values from standardized testing are not consistently reported in the reviewed sources.
Table 2: Comparative In Vivo Efficacy of Standard-of-Care Antibiotics against Staphylococcus aureus
| Antibiotic | Animal Model | Dosing Regimen | Bacterial Load Reduction (log10 CFU) | Survival Rate (%) | Reference |
| Vancomycin | Murine Hematogenous Pulmonary Infection | 50 mg/kg, IV, twice daily | 2.03 (vs. control) | 52.9 | [1][2] |
| Daptomycin | Murine Hematogenous Pulmonary Infection | 100 mg/kg, SC, once daily | 2.34 (vs. control) | 94 | [1][2] |
| Linezolid | Murine Thigh Infection | 100 mg/kg, PO, twice daily | ~1.0 (vs. baseline) | Not Reported | [3] |
| Vancomycin | Rat Biofilm Model | 50 mg/kg, IP, once daily | Not specified, synergistic with fosfomycin | Not Reported | [4] |
Table 3: Comparative In Vivo Efficacy of Standard-of-Care Antibiotics against Bacillus cereus
| Antibiotic | Animal Model | Dosing Regimen | Outcome | Reference |
| Vancomycin | Not specified in clinical reports | 15 mg/kg, IV, q12h | Drug of choice for invasive infections | [5][6] |
| Ciprofloxacin | Human Case Report (Pneumonia) | Not specified | Successful treatment | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for the types of experiments cited in this guide.
Murine Hematogenous Pulmonary Infection Model for S. aureus
-
Organism Preparation: A methicillin-resistant Staphylococcus aureus (MRSA) strain is grown to a logarithmic phase and then enclosed in small agar beads.
-
Animal Inoculation: Male ddY mice (6-8 weeks old) are infected via intravenous injection of the MRSA-containing agar beads into the tail vein.
-
Treatment Regimen: Antibiotic therapy is initiated at a specified time post-infection. For example, daptomycin may be administered subcutaneously at 100 mg/kg once daily, while vancomycin is given at 50 mg/kg intravenously every 12 hours.[1][2]
-
Efficacy Evaluation: Efficacy is assessed based on survival rates over a period of 10 days and by quantifying the bacterial load in the lungs of sacrificed mice at specific time points.[1][2] Lungs are homogenized, and serial dilutions are plated to determine the number of colony-forming units (CFU).
Murine Thigh Infection Model
-
Immunosuppression: Mice are rendered neutropenic through the administration of cyclophosphamide.
-
Infection: A localized muscle infection is established by injecting a bacterial suspension (e.g., S. aureus) into the thigh muscle.
-
Treatment: Antibiotic treatment is administered via a clinically relevant route (e.g., oral gavage for linezolid).
-
Bacterial Quantification: At the end of the treatment period, mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial density (CFU/gram of tissue).
Visualization of Workflow and Pathways
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for assessing the in vivo efficacy of a novel antibiotic.
Proposed Biosynthetic Pathway of this compound
Caption: A simplified diagram of the proposed final step in this compound biosynthesis.
Conclusion
While in vitro studies suggest that this compound possesses activity against clinically relevant Gram-positive bacteria, a comprehensive assessment of its therapeutic potential is hindered by the lack of published in vivo efficacy data. The established preclinical models and efficacy benchmarks of standard-of-care antibiotics like vancomycin, daptomycin, and linezolid, as outlined in this guide, provide a clear roadmap for the necessary future investigations into this compound. Further research, including animal infection model studies, is essential to determine if the in vitro promise of this compound translates into meaningful in vivo efficacy and to establish its potential role in the clinical management of bacterial infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. publications.aap.org [publications.aap.org]
- 6. Bacillus species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. Successful treatment of Bacillus cereus infection with ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Transcriptomic Landscapes Induced by Setomimycin and Classical Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic consequences of treating cells with various topoisomerase inhibitors. DNA topoisomerases are essential enzymes that resolve topological DNA stress during critical cellular processes like replication and transcription, making them prime targets for anticancer therapies. We delve into the distinct cellular responses elicited by inhibitors of Topoisomerase I (TOP1) and Topoisomerase II (TOP2).
A key objective of this guide is to position the bioactive molecule Setomimycin within this context. However, it is crucial to note that while this compound exhibits antitumor properties, it is not established as a classical topoisomerase inhibitor, and to date, its transcriptomic signature remains uncharacterized in publicly available literature. This document will summarize the known effects of this compound and compare the detailed transcriptomic profiles of well-documented TOP1 and TOP2 inhibitors, thereby highlighting a significant area for future investigation.
Section 1: this compound - A Profile of a Multi-Modal Bioactive Compound
This compound is a tetrahydroanthracene antibiotic originally isolated from Streptomyces pseudovenezuelae in 1978. While it has demonstrated in vivo antitumor activity, its precise mechanism of action is not fully elucidated and is not primarily attributed to topoisomerase inhibition in the existing literature. Recent studies have instead highlighted its potential through other biological activities:
-
Anti-SARS-CoV-2 Activity: In silico and in vitro studies have shown that this compound can inhibit the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication, with an IC50 value of 12.02 ± 0.046 μM. This suggests a mechanism independent of host cell DNA topology.[1]
-
α-Glucosidase Inhibition: this compound has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. This finding suggests its potential as a candidate for antidiabetic therapy.[2]
-
Antibacterial Properties: As an antibiotic, this compound shows activity against various bacteria.
The absence of transcriptomic data (e.g., RNA-Seq) for this compound-treated cells means a direct comparison of its effects on gene expression with other topoisomerase inhibitors is not currently possible. Elucidating this transcriptomic profile is a critical next step to understanding its antitumor effects and determining if they converge on pathways modulated by classical topoisomerase inhibitors.
Section 2: Transcriptomic Signatures of Topoisomerase I Inhibitors
Topoisomerase I relieves torsional stress by creating transient single-strand breaks in DNA. Inhibitors, such as camptothecin and its derivatives (topotecan, irinotecan), act by trapping the covalent TOP1-DNA intermediate, preventing the re-ligation of the DNA strand.[3][4] This collision with the transcription machinery leads to distinct transcriptomic changes.
Mechanism of Action: TOP1 Inhibition
The primary consequence of TOP1 inhibition is the stabilization of the "cleavable complex," which transforms the essential TOP1 enzyme into a cytotoxic DNA lesion. When a replication fork or transcription bubble collides with this complex, it results in a DNA single-strand break, which can be converted into a more lethal double-strand break.
Key Transcriptomic Effects:
-
Transcriptional Stalling: Camptothecin generally causes transcription complexes to stall within the body of transcription units rather than at the promoter.[3][5]
-
Gene Length Dependency: The inhibitory effects preferentially affect the expression of long genes, as they have a higher probability of containing a trapped TOP1 complex.
-
Pathway Modulation: Studies show that TOP1 inhibitors can suppress the vast majority of TNFα-triggered inflammatory genes.[6] They can also interfere with specific regulatory steps, such as impairing the balance of sense and antisense transcripts at the HIF-1α gene locus.[7]
| Inhibitor Class | Example Drugs | Key Transcriptomic Effects | Commonly Affected Pathways |
| Topoisomerase I | Camptothecin, Topotecan, SN-38 | Stalling of RNA polymerase II elongation.[3] | DNA Damage Response |
| Preferential suppression of long genes.[6] | NF-κB Signaling[6] | ||
| Alteration of sense/antisense transcript balance.[7] | Hypoxia Response (HIF-1α)[7] | ||
| Suppression of cytokine-induced gene expression.[6] | Cell Cycle Checkpoints |
Section 3: Transcriptomic Signatures of Topoisomerase II Inhibitors
Topoisomerase II resolves DNA tangles and supercoils by generating transient double-strand breaks. Inhibitors are classified as "poisons" that trap the TOP2-DNA complex (e.g., doxorubicin, etoposide) or "catalytic inhibitors" that prevent TOP2 from binding to or cleaving DNA (e.g., merbarone).[8][9] These agents induce a profound and distinct transcriptomic response.
Mechanism of Action: TOP2 Inhibition
TOP2 poisons like doxorubicin (an intercalator) and etoposide (a non-intercalator) stabilize the TOP2-DNA cleavage complex, leading to persistent DNA double-strand breaks that trigger robust DNA damage responses and halt cell division.
Key Transcriptomic Effects:
-
Promoter-Focused Changes: Unlike TOP1 inhibitors, TOP2 inhibitors like doxorubicin (Adriamycin) can cause dramatic transcriptional changes at or near gene promoters, often preventing transcription initiation.[3][5]
-
Widespread Gene Dysregulation: Doxorubicin treatment results in a broad transcriptomic response, with hundreds of genes being significantly up- or down-regulated. These genes are often involved in the regulation of transcription and cell proliferation.
-
Chromatin Remodeling: The generation of double-strand breaks by TOP2 poisons can lead to a more open and relaxed chromatin structure, exposing binding sites for transcription factors and altering gene expression patterns.[8]
-
Inflammatory and Cardiotoxic Signatures: Transcriptomic analysis of doxorubicin-treated tissues reveals significant changes in inflammatory response pathways and genes associated with cardiotoxicity, a known side effect of the drug.
| Inhibitor Class | Example Drugs | Key Transcriptomic Effects | Commonly Affected Pathways |
| Topoisomerase II | Doxorubicin, Etoposide, Merbarone | Dramatic changes at gene promoters.[3] | DNA Damage Response |
| Both transcriptional induction and repression.[8] | p53 Signaling | ||
| Dysregulation of transcription factor networks. | Apoptosis | ||
| Induction of inflammatory and immune-related genes. | MAPK Signaling | ||
| Alteration of chromatin structure.[8] | Cytokine-Cytokine Receptor Interaction |
Section 4: Experimental Protocols for Comparative Transcriptomics
To facilitate further research into novel compounds like this compound, we provide a generalized workflow for a comparative transcriptomics experiment using RNA Sequencing (RNA-Seq).
Experimental Workflow
References
- 1. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The functional small RNA interactome reveals targets for the vancomycin-responsive sRNA RsaOI in vancomycin-tolerant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
Setomimycin: A Comparative Analysis of Cytotoxicity in Normal vs. Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Setomimycin on normal versus cancerous cell lines. The available experimental data for this compound is presented alongside that of established chemotherapeutic agents, Doxorubicin and Cisplatin, to offer a preliminary performance benchmark.
Executive Summary
This compound, a bisanthraquinone antibiotic, has demonstrated cytotoxic activity against various human tumor cell lines. Emerging evidence suggests a degree of selectivity in its action, with lower toxicity observed in a normal murine cell line compared to human cancer cell lines. However, a direct side-by-side comparison of 50% inhibitory concentration (IC50) values in a comprehensive panel of human normal and cancer cells is not yet available in the published literature. This guide summarizes the current, albeit limited, data and provides context by comparing it with the well-documented cytotoxic profiles of Doxorubicin and Cisplatin.
Comparative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound and two conventional chemotherapy drugs, Doxorubicin and Cisplatin. It is crucial to note that the IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to differences in experimental conditions.
| Drug | Cell Line | Cell Type | IC50 / Effective Concentration (µM) | Citation |
| This compound | HCT-116 | Human Colon Carcinoma | 6.5 - 8 (Effective Concentration) | |
| MCF-7 | Human Breast Adenocarcinoma | 5.5 - 7 (Effective Concentration) | ||
| RAW 264.7 | Murine Macrophage (Normal) | >1.25 (No appreciable cell death) | [1] | |
| Doxorubicin | HCT116 | Human Colon Carcinoma | 24.30 | [2] |
| HepG2 | Human Hepatocellular Carcinoma | 12.18 - 14.72 | [2][3] | |
| PC3 | Human Prostate Adenocarcinoma | 2.64 | [2] | |
| MCF-7 | Human Breast Adenocarcinoma | 2.50 | [3] | |
| HEK293T | Human Embryonic Kidney (Normal) | 13.43 | [2] | |
| HK-2 | Human Kidney (Normal) | >20 | [3] | |
| MCF 10A | Human Breast Epithelial (Normal) | Less toxic than to MCF-7 and MDA-MB 468 | [4] | |
| Cisplatin | HeLa | Human Cervical Adenocarcinoma | 28.77 (24h) - 53.74 | [5][6] |
| DU-145 | Human Prostate Carcinoma | 75.07 | [6] | |
| SKOV-3 | Human Ovarian Adenocarcinoma | 2 - 40 (24h) | [7] | |
| Fibroblasts | Normal Human Cells | 159.62 | [6] |
Note: The effective concentrations for this compound are not IC50 values but represent the concentrations at which significant anti-cancer effects were observed in the cited study. The IC50 values for Doxorubicin and Cisplatin are highly variable across different studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cytotoxicity studies. Below is a generalized protocol for the MTT assay, a common method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Visualizations
Signaling Pathway of this compound
Preliminary evidence suggests that this compound may exert its anticancer effects through the inhibition of the Ras/Raf/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation and survival.[8][9][10][11][12]
Caption: Proposed mechanism of this compound via MEK/ERK pathway inhibition.
Experimental Workflow for Cytotoxicity Profiling
The following diagram illustrates a typical workflow for assessing the side-by-side cytotoxicity of a compound in normal versus cancer cell lines.
Caption: Workflow for comparative cytotoxicity analysis.
References
- 1. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitomycin C and Its Analog Trigger Cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unict.it [iris.unict.it]
- 11. mdpi.com [mdpi.com]
- 12. ERK inhibition overcomes acquired resistance to MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A comprehensive in-silico evaluation of two potential inhibitors targeting the main protease of SARS-CoV-2.
This guide provides a comparative analysis of the molecular docking scores of Setomimycin, a tetrahydroanthracene antibiotic, and Lopinavir, an established antiretroviral drug, against the main protease (Mpro) of SARS-CoV-2. The data presented herein is collated from in-silico studies aimed at identifying potential therapeutic agents against COVID-19.
Performance Snapshot: Docking Score Comparison
The binding affinity of a ligand to its target protein, predicted by molecular docking, is a key indicator of its potential inhibitory effect. A lower docking score generally signifies a more stable and favorable interaction. The table below summarizes the reported docking scores for this compound and Lopinavir with SARS-CoV-2 Mpro.
| Compound | Docking Score (kcal/mol) | Reference Study |
| This compound | -7.462 | [1] |
| Lopinavir | -7.953 | [1] |
| Lopinavir | -11.75 | [2][3] |
| Lopinavir | -9.3 | [4] |
| Lopinavir | -6.6 | [5] |
Note: Variations in docking scores for Lopinavir across different studies can be attributed to the use of different docking software, scoring functions, and specific preparatory steps in the computational protocol.
In-Silico Experimental Protocols
The following methodologies are representative of the in-silico experiments conducted to obtain the molecular docking scores.
Protein and Ligand Preparation
Protein Preparation: The three-dimensional crystal structure of the SARS-CoV-2 main protease (Mpro) is retrieved from the Protein Data Bank (PDB). A commonly used structure is identified by the PDB ID: 6LU7.[2][4][6] Standard pre-processing of the protein structure is performed, which includes:
-
Removal of water molecules and any co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of appropriate protonation states to amino acid residues.
-
Energy minimization of the protein structure to relieve any steric clashes.
Ligand Preparation: The 2D structures of this compound and Lopinavir are sketched using chemical drawing software and converted to 3D structures. The ligands are then prepared by:
-
Generating possible conformations.
-
Assigning appropriate atom types and charges.
-
Energy minimization of the 3D structures.
Molecular Docking Simulation
Molecular docking simulations are performed using various bioinformatics software such as AutoDock, Glide, ArgusLab, or FlexX.[6][7] The general workflow involves:
-
Grid Box Generation: A grid box is defined around the active site of the SARS-CoV-2 Mpro to specify the region for the ligand to dock. The active site is typically determined by the location of the co-crystallized inhibitor in the original PDB structure.
-
Docking Algorithm: The docking software utilizes a specific algorithm to explore various possible conformations and orientations of the ligand within the defined active site of the protein.
-
Scoring Function: A scoring function is then used to calculate the binding affinity (docking score) for each pose, predicting the strength of the interaction between the ligand and the protein. The pose with the lowest docking score is generally considered the most favorable binding mode.
Analysis of Interactions
Post-docking analysis is crucial to understand the nature of the interactions between the ligands and the protein's active site residues. This involves identifying key interactions such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Van der Waals forces
-
Pi-stacking interactions
These interactions are visualized using molecular visualization software to elucidate the binding mode and the key residues involved in stabilizing the ligand-protein complex. For instance, studies have shown that both this compound and Lopinavir interact with the crucial Glu166 residue in the Mpro active site.[1]
Visualizing the Process and Comparison
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study of Approved Drugs for SARS-CoV-2 by Molecular Docking | Journal of Molecular Docking [journal.umpr.ac.id]
- 3. distantreader.org [distantreader.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Comparison of clinically approved molecules on SARS-CoV-2 drug target proteins: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking and simulation studies on SARS-CoV-2 Mpro reveals Mitoxantrone, Leucovorin, Birinapant, and Dynasore as potent drugs against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational molecular docking and virtual screening revealed promising SARS-CoV-2 drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Setomimycin
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Setomimycin. Adherence to these procedural guidelines is essential for ensuring laboratory safety and minimizing exposure risk.
Understanding the Risks
This compound is a potent compound that requires careful handling to avoid adverse health effects. The primary routes of exposure are inhalation, skin contact, and ingestion. While specific toxicological data for this compound is limited, it is classified as harmful if swallowed and is suspected of causing cancer.[1] Therefore, it is crucial to handle it as a hazardous substance.
Engineering Controls and Safe Handling Practices
To minimize exposure, all work with this compound should be conducted in a designated area with appropriate engineering controls.
-
Ventilation: All procedures that may generate dust or aerosols should be performed in a chemical fume hood or a biological safety cabinet.[1]
-
Designated Area: Clearly mark the area where this compound is handled and restrict access to authorized personnel.
-
Hygiene: Wash hands thoroughly with soap and water before and after handling this compound.[1] Do not eat, drink, or smoke in the designated handling area.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the frontline defense against this compound exposure. The following table summarizes the required PPE, and the subsequent diagram illustrates the selection process.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles with side shields. | Protects eyes from dust particles and potential splashes. |
| Skin Protection | Gloves: Double-gloving with powder-free nitrile gloves is recommended. The inner glove should be worn under the gown cuff and the outer glove over the cuff. Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged. Gown: A disposable, back-closing gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is required. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. Low-permeability gowns prevent penetration of the chemical. |
| Respiratory Protection | For handling powders, a NIOSH-approved N95 or higher particulate respirator is required. For large spills or situations with a high potential for aerosolization, a full-facepiece chemical cartridge respirator or a powered air-purifying respirator (PAPR) should be used. | Protects against inhalation of hazardous dust particles. Higher-level respiratory protection is necessary for high-risk scenarios.[1] |
Quantitative Data on Glove Permeation
Specific glove permeation data for this compound is not currently available. The following table provides representative breakthrough times for other cytotoxic drugs tested against common glove materials according to the ASTM D6978 standard. This data is intended to illustrate the importance of selecting appropriate glove materials and the variability in protection they offer. This data is not specific to this compound and should be used as a general guide only.
| Cytotoxic Drug | Glove Material | Glove Thickness (mm) | Breakthrough Time (minutes) |
| Carmustine | Nitrile | 0.12 | 30.4 |
| Thiotepa | Nitrile | 0.12 | 59.0 |
| Etoposide | Nitrile | Not Specified | > 240 |
| Cyclophosphamide | Nitrile | Not Specified | > 480 |
| 5-Fluorouracil | Nitrile | Not Specified | > 480 |
Data sourced from FDA and Ansell documentation.[2][3]
Experimental Protocols
Glove Selection:
The selection of appropriate gloves is critical. As per NIOSH recommendations for handling cytotoxic drugs, gloves should be powder-free and made of nitrile.[4] Vinyl gloves are not recommended due to their poor chemical resistance.[4] The practice of wearing two pairs of gloves provides additional protection. The inner glove should be tucked under the cuff of the gown, and the outer glove should be worn over the cuff to ensure a complete barrier.[4]
Donning and Doffing PPE:
Proper procedures for putting on and taking off PPE are essential to prevent contamination.
-
Donning:
-
Perform hand hygiene.
-
Put on the inner pair of gloves.
-
Put on the disposable gown, ensuring it is securely fastened at the back.
-
Put on the outer pair of gloves, ensuring the cuffs are pulled over the gown sleeves.
-
Put on safety goggles.
-
If required, don the appropriate respirator and perform a user seal check.
-
-
Doffing:
-
Remove the outer pair of gloves and dispose of them in the designated cytotoxic waste container.
-
Remove the gown by rolling it outwards and away from the body. Dispose of it in the cytotoxic waste container.
-
Perform hand hygiene.
-
Remove safety goggles.
-
If a respirator was used, remove it without touching the front.
-
Remove the inner pair of gloves and dispose of them.
-
Perform thorough hand hygiene.
-
Disposal Plan
All materials contaminated with this compound must be disposed of as cytotoxic waste. This includes gloves, gowns, bench paper, and any other disposable items that have come into contact with the compound.
-
Waste Segregation: Cytotoxic waste should be segregated from other waste streams.
-
Containers:
-
Trace Waste: Items with less than 3% of the original drug remaining (e.g., empty vials, gloves, gowns) should be placed in yellow, leak-proof, and puncture-resistant containers clearly labeled as "Trace Chemotherapy Waste" for incineration.
-
Bulk Waste: Items with more than 3% of the drug remaining (e.g., partially full vials, grossly contaminated PPE) should be disposed of in black RCRA-rated hazardous waste containers.
-
-
Sharps: All sharps contaminated with this compound must be placed in a designated puncture-resistant sharps container for cytotoxic waste.
-
Regulations: All disposal must comply with federal, state, and local regulations for hazardous and cytotoxic waste.[2][5]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
